4-Chloro-1H-indole-2-carbaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-chloro-1H-indole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-8-2-1-3-9-7(8)4-6(5-12)11-9/h1-5,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAHAQYQBESAJGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(N2)C=O)C(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40592974 | |
| Record name | 4-Chloro-1H-indole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40592974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27932-08-7 | |
| Record name | 4-Chloro-1H-indole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40592974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Spectroscopic Profile of 4-Chloro-1H-indole-2-carbaldehyde: A Technical Guide
This technical guide provides a comprehensive analysis of the expected spectroscopic data for 4-Chloro-1H-indole-2-carbaldehyde, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific compound, this document serves as a predictive guide based on established spectroscopic principles and data from analogous structures. It is designed to assist researchers, scientists, and drug development professionals in the identification, characterization, and quality control of this compound.
Molecular Structure and Overview
This compound possesses a core indole scaffold, substituted with a chlorine atom at the 4-position of the benzene ring and a carbaldehyde group at the 2-position of the pyrrole ring. This unique substitution pattern influences its electronic properties and, consequently, its spectroscopic signature. Understanding these spectroscopic features is paramount for confirming its synthesis and purity.
Figure 1: Molecular structure of this compound with atom numbering.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide distinct and complementary information.
Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show signals for the N-H proton, the aldehyde proton, and the aromatic protons on the indole ring. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine and aldehyde groups.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 (N-H) | 11.0 - 12.0 | br s | - |
| H-3 | 7.3 - 7.5 | s | - |
| H-5 | 7.2 - 7.4 | d | 8.0 - 9.0 |
| H-6 | 7.0 - 7.2 | t | 7.5 - 8.5 |
| H-7 | 7.5 - 7.7 | d | 7.0 - 8.0 |
| Aldehyde-H | 9.8 - 10.0 | s | - |
Causality behind Predicted Shifts:
-
N-H Proton (H-1): The indole N-H proton typically appears as a broad singlet at a high chemical shift due to its acidic nature and potential for hydrogen bonding.
-
Aldehyde Proton: The aldehyde proton is highly deshielded by the adjacent carbonyl group, resulting in a characteristic downfield singlet.[1]
-
Aromatic Protons (H-5, H-6, H-7): The electron-withdrawing chlorine atom at C-4 will influence the chemical shifts of the adjacent protons. H-5 will be deshielded, while H-7 will also experience some deshielding. The coupling patterns (doublet, triplet, doublet) arise from spin-spin coupling with neighboring protons.
-
H-3 Proton: This proton on the pyrrole ring is expected to be a singlet due to the absence of adjacent protons.
Figure 2: General workflow for NMR data acquisition.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will show distinct signals for each of the nine carbon atoms in the molecule. The chemical shifts are highly dependent on the local electronic environment.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 135 - 140 |
| C-3 | 110 - 115 |
| C-3a | 125 - 130 |
| C-4 | 120 - 125 |
| C-5 | 120 - 125 |
| C-6 | 122 - 128 |
| C-7 | 115 - 120 |
| C-7a | 135 - 140 |
| C=O | 180 - 185 |
Causality behind Predicted Shifts:
-
Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is significantly deshielded and will appear at a very low field, typically in the 180-185 ppm range.[2][3]
-
Indole Carbons: The chemical shifts of the indole carbons are influenced by the nitrogen heteroatom and the substituents. C-2 and C-7a, being adjacent to the nitrogen, are generally found at a lower field. The chlorine atom at C-4 will cause a downfield shift for C-4 and influence the shifts of the surrounding carbons.[4]
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial. The choice of solvent is critical as it can influence the chemical shifts, particularly of the N-H proton. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons.[5]
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, which is crucial for high-resolution spectra.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Acquire a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans will be required.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phase and baseline correct the resulting spectra.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Reference the spectra using the residual solvent peak.
-
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Data
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch (Indole) | 3300 - 3400 | Medium |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aldehyde) | 2700 - 2850 | Medium, often two bands |
| C=O Stretch (Aldehyde) | 1670 - 1690 | Strong |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |
| C-Cl Stretch | 700 - 800 | Strong |
Causality behind Predicted Absorptions:
-
N-H Stretch: The N-H bond in the indole ring will give rise to a characteristic stretching vibration in the 3300-3400 cm⁻¹ region.[6][7]
-
Aldehyde C-H and C=O Stretches: The aldehyde group is readily identified by two key absorptions: the C=O stretch, which is typically a strong band, and the C-H stretch, which often appears as a pair of weaker bands.[8][9][10] Conjugation with the indole ring is expected to lower the C=O stretching frequency.[8][11]
-
Aromatic C-H and C=C Stretches: The aromatic nature of the indole ring will result in C-H stretching vibrations just above 3000 cm⁻¹ and characteristic C=C in-ring stretching vibrations in the 1450-1600 cm⁻¹ region.[12][13][14]
-
C-Cl Stretch: The presence of the chlorine atom will lead to a strong absorption in the fingerprint region.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound sample onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR setup.
-
Collect the sample spectrum. A typical range is 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks in the spectrum.
-
Part 3: Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted MS Data
| m/z | Predicted Identity | Notes |
| 179/181 | [M]⁺ | Molecular ion peak. The M+2 peak is due to the ³⁷Cl isotope. |
| 150/152 | [M-CHO]⁺ | Loss of the formyl radical. |
| 115 | [M-CHO-Cl]⁺ | Loss of the formyl radical and a chlorine atom. |
Causality behind Predicted Fragmentation:
-
Molecular Ion Peak: The molecular ion peak ([M]⁺) will appear as a doublet at m/z 179 and 181 with an approximate intensity ratio of 3:1, which is characteristic of a compound containing one chlorine atom.[15]
-
Fragmentation Pattern: Electron impact ionization is expected to induce fragmentation. Common fragmentation pathways for indole aldehydes include the loss of the formyl radical (CHO).[16][17] Subsequent fragmentation may involve the loss of the chlorine atom. The stability of the aromatic indole ring will likely result in it being a prominent fragment.[18]
Figure 3: Predicted fragmentation pathway of this compound in mass spectrometry.
Experimental Protocol for Mass Spectrometry
-
Sample Preparation:
-
Prepare a dilute solution of the sample in a volatile solvent such as methanol or acetonitrile.
-
-
Instrument Setup:
-
Choose an appropriate ionization method, such as Electron Impact (EI) or Electrospray Ionization (ESI). EI is often used for relatively small, volatile molecules and provides detailed fragmentation patterns.
-
Calibrate the mass spectrometer using a known standard.
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer. For EI, the sample is typically introduced via a direct insertion probe or a gas chromatograph.
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
-
-
Data Analysis:
-
Identify the molecular ion peak and its isotopic pattern to confirm the presence of chlorine.
-
Analyze the fragmentation pattern to gain structural information.
-
References
-
McLafferty, F. W. (1959). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 31(1), 82-87. [Link]
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LibreTexts. (2021). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]
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JoVE. (2024). Video: IR Frequency Region: Alkene and Carbonyl Stretching. [Link]
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Morales-Ríos, M. S., del Río, R. D., & Joseph-Nathan, P. (1987). 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 397-406. [Link]
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Kihel, A., Ahbala, M., Sdassi, H., Sir, H., Mouzdahir, A., & Bauchat, P. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. [Link]
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ResearchGate. (n.d.). IR spectra of indole-3-acetic acid in KBr. Indole NH-band at 3389 cm-1... [Link]
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LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]
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University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aldehydes. [Link]
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Spectroscopy Online. (2017). The C=O Bond, Part II: Aldehydes. [Link]
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American Chemical Society. (n.d.). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. [Link]
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LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link]
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Michigan State University. (n.d.). Infrared Spectrometry. [Link]
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Lee, J., et al. (2019). Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. Molecules, 24(7), 1435. [Link]
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ResearchGate. (n.d.). FT-IR spectrum of control indole. [Link]
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LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
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Compound Interest. (n.d.). A Guide to 1H NMR Chemical Shift Values. [Link]
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LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. [Link]
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Swansea University. (2020). Infrared 7 Aromatics [Video]. YouTube. [Link]
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Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]
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University of Waterloo. (2015). IR Spectrums. [Link]
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MassBank. (n.d.). Indole-3-Carboxaldehyde. [Link]
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LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]
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Oregon State University. (n.d.). 13C NMR Chemical Shifts. [Link]
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ResearchGate. (2016). Study of Mass Spectra of Some Indole Derivatives. [Link]
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ResearchGate. (n.d.). 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics. [Link]
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University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. [Link]
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ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. [Link]
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Oregon State University. (n.d.). 1H NMR Chemical Shift. [Link]
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ResearchGate. (n.d.). 1H NMR spectra showing NH of indole moiety and aromatic protons of 1 in... [Link]
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OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. [Link]
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LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
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EPFL. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
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LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
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Michigan State University. (n.d.). Mass Spectrometry. [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0246391). [Link]
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University of California, Irvine. (n.d.). 13C NMR Chemical Shift Table. [Link]
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University of California, Davis. (n.d.). 13C NMR Chemical Shifts (δ, ppm). [Link]
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A Technical Guide to the Synthesis of 4-Chloro-1H-indole-2-carbaldehyde: Starting Materials and Strategic Execution
This document provides an in-depth technical guide for researchers, scientists, and professionals in drug development on the prevalent synthetic strategies for obtaining 4-Chloro-1H-indole-2-carbaldehyde. The focus is on the critical selection of starting materials and the causal factors influencing the choice of synthetic routes, ensuring a blend of theoretical understanding and practical, field-proven insights.
Introduction: The Significance of the this compound Scaffold
This compound is a crucial heterocyclic building block in medicinal chemistry and materials science. The indole core is a privileged scaffold found in numerous natural products and pharmaceuticals, and the specific substitution pattern of a chlorine atom at the 4-position and a formyl group at the 2-position offers a versatile platform for further molecular elaboration. The electron-withdrawing nature of the chlorine atom and the reactive aldehyde functionality provide orthogonal handles for constructing complex molecular architectures, making this compound a valuable intermediate in the synthesis of targeted therapeutic agents and functional materials.
This guide delineates the primary synthetic pathways, moving from direct functionalization of a pre-formed indole to the strategic construction of the indole ring itself.
Part 1: The Pre-eminent Strategy: Direct C2-Formylation of 4-Chloro-1H-indole
The most direct and industrially favored approach to synthesizing this compound begins with the commercially available starting material, 4-Chloro-1H-indole[1]. The core of this strategy lies in the regioselective introduction of a formyl (-CHO) group onto the C2 position of the indole ring.
Core Methodology: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is the benchmark method for the formylation of electron-rich aromatic and heteroaromatic compounds, such as indoles[2][3]. This reaction employs a Vilsmeier reagent, an electrophilic iminium salt, which is typically generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃)[4][5].
-
Choice of Reagents : The combination of DMF and POCl₃ is highly effective and cost-efficient for generating the chloromethyleneiminium salt (the Vilsmeier reagent)[4]. This electrophile is potent enough to react with the electron-rich indole ring but is generally mild enough to avoid unwanted side reactions.
-
Regioselectivity : Indoles preferentially undergo electrophilic substitution at the C3 position due to the superior stability of the resulting cationic intermediate. However, in the Vilsmeier-Haack reaction, formylation occurs at the C2 position. This is a classic exception driven by the reaction mechanism. The initial attack occurs at C3, but the resulting intermediate rapidly rearranges to the more stable 2-substituted product after elimination and hydrolysis. Recent literature also describes methods for the formylation of indoles using triphenylphosphine/1,2-diiodoethane with DMF, offering an alternative pathway[3].
The reaction proceeds in two main stages: formation of the Vilsmeier reagent, followed by the electrophilic substitution on the 4-chloroindole ring.
Caption: Workflow for the Vilsmeier-Haack formylation of 4-chloroindole.
Detailed Experimental Protocol: Vilsmeier-Haack Synthesis
This protocol is a representative synthesis compiled from established chemical principles and literature precedents[6][7].
-
Inert Atmosphere Setup : Equip a three-necked, round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet. Ensure all glassware is oven-dried to prevent moisture contamination.
-
Reagent Charging : To the flask, add anhydrous N,N-dimethylformamide (DMF) (3.0 eq) and an appropriate anhydrous solvent such as dichloromethane (DCM). Cool the solution to 0°C in an ice bath.
-
Vilsmeier Reagent Formation : Slowly add phosphorus oxychloride (POCl₃) (1.5 eq) dropwise to the cooled DMF solution via the dropping funnel. Maintain the temperature below 5°C during the addition. Stir the mixture at 0°C for 30-60 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Substrate Addition : Dissolve 4-Chloro-1H-indole (1.0 eq) in a minimal amount of anhydrous DMF or DCM and add it dropwise to the Vilsmeier reagent solution at 0°C.
-
Reaction Progression : After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting indole spot is consumed.
-
Work-up and Hydrolysis : Carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate. This step neutralizes the acidic reagents and hydrolyzes the iminium intermediate to the aldehyde.
-
Extraction : Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound as a solid[8].
Part 2: Indole Ring Construction Strategies
When 4-chloro-1H-indole is not a viable starting material, constructing the indole ring with the desired substituents is an effective alternative. Two classical name reactions are particularly relevant: the Reissert and Fischer syntheses.
A. The Reissert Indole Synthesis
The Reissert synthesis builds the indole ring from an ortho-nitrotoluene derivative[9][10]. For the target molecule, the synthesis would commence with 2-chloro-6-nitrotoluene .
-
Condensation : The methyl group of 2-chloro-6-nitrotoluene is deprotonated by a strong base (e.g., potassium ethoxide) and condensed with diethyl oxalate. This step forms an ethyl pyruvate derivative[9][11].
-
Reductive Cyclization : The resulting ethyl (3-chloro-2-nitrophenyl)pyruvate is then subjected to reductive cyclization. A reducing agent like zinc in acetic acid or iron powder reduces the nitro group to an amine, which spontaneously cyclizes onto the adjacent ketone, forming 4-chloro-1H-indole-2-carboxylic acid[11][12].
-
Carboxylic Acid to Aldehyde Conversion : The final step, which is not part of the classical Reissert reaction, involves the reduction of the indole-2-carboxylic acid to the corresponding aldehyde. This can be achieved through various methods, such as conversion to an acid chloride followed by Rosenmund reduction or conversion to a Weinreb amide followed by reduction with a hydride reagent.
Caption: Synthetic pathway via the Reissert indole synthesis.
B. The Fischer Indole Synthesis
The Fischer indole synthesis is a powerful method that uses an arylhydrazine and an aldehyde or ketone as precursors[13][14]. To obtain the target molecule, one would start with (3-chlorophenyl)hydrazine .
-
Hydrazone Formation : (3-Chlorophenyl)hydrazine is condensed with a suitable carbonyl compound that can serve as a masked C2-aldehyde. A common choice is pyruvic aldehyde dimethyl acetal. This reaction forms the corresponding phenylhydrazone.
-
Acid-Catalyzed Cyclization : The phenylhydrazone is then treated with an acid catalyst (e.g., polyphosphoric acid, zinc chloride)[15][16]. The reaction proceeds through a[13][13]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to form the indole ring[14][16].
-
Unmasking the Aldehyde : The acetal protecting group is hydrolyzed during the acidic work-up, revealing the desired C2-carbaldehyde functionality. A key challenge in this synthesis is controlling the regiochemistry of the cyclization, as two different indole isomers could potentially form.
Caption: Synthetic pathway via the Fischer indole synthesis.
Part 3: Comparative Data Summary
| Synthetic Route | Primary Starting Material | Key Reagents/Steps | Advantages | Key Considerations & Challenges |
| Vilsmeier-Haack | 4-Chloro-1H-indole | DMF, POCl₃ | Direct, high-yielding, excellent regioselectivity for C2-formylation. | Requires availability of the substituted indole precursor. |
| Reissert Synthesis | 2-Chloro-6-nitrotoluene | Diethyl oxalate, Base (KOEt), Reductive Cyclization (Zn/AcOH), Carboxylic acid reduction | Builds the indole core; starting materials are often simple aromatics. | Multi-step process; final conversion of the carboxylic acid adds complexity. |
| Fischer Synthesis | (3-Chlorophenyl)hydrazine | Pyruvic aldehyde dimethyl acetal, Acid catalyst (PPA, ZnCl₂) | Versatile and widely used for indole synthesis. | Potential for regioisomeric byproducts; requires careful selection of the carbonyl partner. |
Conclusion
The synthesis of this compound can be approached through several effective routes. For directness and efficiency, the Vilsmeier-Haack formylation of 4-chloro-1H-indole stands out as the superior method, provided the starting indole is accessible. When it is necessary to construct the heterocyclic core, both the Reissert and Fischer indole syntheses offer powerful, albeit more complex, alternatives starting from basic aromatic precursors. The choice of strategy ultimately depends on starting material availability, cost, scalability requirements, and the specific expertise of the research and development team.
References
- Growing Science Ltd. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-indol-2-yl) malonaldehyde.
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Chemistry Steps. Vilsmeier-Haack Reaction. Available at: [Link]
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J&K Scientific LLC. (2025). Fischer Indole Synthesis. Available at: [Link]
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Organic Chemistry Portal. Synthesis of Substituted Indole from 2-Aminobenzaldehyde through[4][17]-Aryl Shift. Available at: [Link]
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Cambridge University Press. (n.d.). Fischer Indole Synthesis. Available at: [Link]
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Name-Reaction.com. Vilsmeier-Haack reaction. Available at: [Link]
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The Royal Society of Chemistry. (2011). Divergent Reactions of Indoles with Aminobenzaldehydes: Indole Ring-Opening vs. Annulation and Facile Synthesis of Neocryptolep. Available at: [Link]
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J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. Available at: [Link]
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Cambridge University Press. (n.d.). Reissert Indole Synthesis. Available at: [Link]
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Royal Society of Chemistry. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Available at: [Link]
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ResearchGate. (2016). Reissert-Indole-Synthesis.pdf. Available at: [Link]
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ResearchGate. (n.d.). (PDF) Reissert Indole Synthesis. Available at: [Link]
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Navigating Cell Viability: A Technical Guide to Tetrazolium Salts in Drug Discovery, with a Clarification on CAS 27932-08-7
An In-Depth Technical Resource for Researchers, Scientists, and Drug Development Professionals
Introduction: A Tale of Two CAS Numbers
In the precise world of chemical research and drug development, a Chemical Abstracts Service (CAS) number is an unambiguous identifier for a specific substance. The query for CAS number 27932-08-7 leads to the chemical compound 4-Chloro-1H-indole-2-carbaldehyde [1][2][3]. This compound is a heterocyclic aldehyde, a chemical intermediate available from various suppliers[1]. While it has its place in synthetic chemistry, its direct application in mainstream cell-based assays for drug development is not prominent.
Given the context of an in-depth technical guide for researchers in drug development, it is highly probable that the intended subject of inquiry is a reagent central to cytotoxicity and cell proliferation assays. A class of compounds that fits this description perfectly is the tetrazolium salts, which are workhorses in this field. This guide will, therefore, focus on a widely used tetrazolium salt, WST-1, as a representative of this essential class of reagents. We will delve into its properties, the principles of its application, and provide practical guidance for its use in the laboratory.
Part 1: The Chemistry of Cell Viability – Understanding WST-1
WST-1 (2-(4-Iodophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt) is a water-soluble tetrazolium salt that is cleaved to a soluble formazan dye by mitochondrial dehydrogenases in metabolically active cells[4]. This conversion forms the basis of a simple and accurate colorimetric assay to quantify cell viability and proliferation[5].
Core Principle of the WST-1 Assay
The fundamental principle of the WST-1 assay lies in the enzymatic reduction of the tetrazolium salt. In viable cells, mitochondrial dehydrogenases, a key component of the respiratory chain, cleave the WST-1 molecule. This reaction produces a water-soluble formazan dye, the amount of which is directly proportional to the number of metabolically active cells in the culture[4][6]. The formazan dye absorbs light at a specific wavelength, allowing for spectrophotometric quantification[7].
This elegant principle allows researchers to assess a multitude of cellular responses, including:
-
Cell Proliferation: In response to growth factors, cytokines, or nutrients[6].
-
Cytotoxicity: To evaluate the effect of anti-cancer drugs, toxins, or other chemical compounds[7].
-
Chemosensitivity: To determine the sensitivity of cancer cells to a panel of therapeutic agents[6].
Physicochemical Properties of WST-1 Reagent
| Property | Description | Source |
| Appearance | Clear, slightly red, ready-to-use solution. | [5] |
| Solubility | Water-soluble. | |
| Detection Method | Colorimetric (Absorbance). | |
| Wavelength (Max. Absorbance) | 420 - 480 nm. | [7] |
| Reference Wavelength | >600 nm. | [6][7] |
Part 2: The WST-1 Assay in Practice: A Step-by-Step Protocol
The following is a generalized protocol for a WST-1 based cell viability assay in a 96-well plate format. It is crucial to optimize parameters such as cell seeding density and incubation times for each specific cell line and experimental condition.
Experimental Workflow
Caption: A typical workflow for a WST-1 based cell viability assay.
Detailed Methodology
-
Cell Seeding:
-
Culture cells to an exponential growth phase.
-
Trypsinize and resuspend cells in a fresh culture medium.
-
Determine cell density using a hemocytometer or an automated cell counter.
-
Seed cells in a 96-well flat-bottom microplate at a predetermined optimal density (typically between 1 x 10^4 and 5 x 10^4 cells per well in 100 µL of culture medium)[4][7].
-
Include wells with medium only as a background control.
-
-
Cell Treatment:
-
Allow cells to adhere and recover for 24 hours in a humidified incubator at 37°C and 5% CO2[6][7].
-
Prepare serial dilutions of your test compounds (e.g., drugs, toxins).
-
Remove the old medium and add 100 µL of fresh medium containing the test compounds at various concentrations.
-
Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
WST-1 Reagent Incubation:
-
Absorbance Measurement:
-
After incubation with WST-1, shake the plate thoroughly for 1 minute on a shaker to ensure a homogenous distribution of the formazan dye[6][7].
-
Measure the absorbance of the samples in a microplate reader at a wavelength between 420 and 480 nm[7].
-
If possible, use a reference wavelength of >600 nm to subtract background absorbance[6][7].
-
-
Data Analysis:
-
Subtract the absorbance of the background control (medium only) from all other readings.
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Part 3: Suppliers and Concluding Remarks
A variety of life science companies supply WST-1 assay kits and reagents. When selecting a supplier, consider factors such as kit components, batch-to-batch consistency, and technical support.
Prominent Suppliers of WST-1 and Similar Tetrazolium-Based Assays:
-
Sigma-Aldrich (Merck)
-
Roche
-
Thermo Fisher Scientific
-
Abcam
-
Promega
-
Cayman Chemical
-
G-Biosciences
-
Creative Bioarray
References
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- Creative Bioarray. (n.d.).
- Vietti, G., et al. (2014). Cellular viability - WST-1 assay Protocol for adherent cells.
- Sigma-Aldrich. (n.d.).
- Abcam. (n.d.). WST-1 Assay: principles, protocol & best practices for cell viability.
- G-Biosciences. (n.d.). CytoScan™ WST-1 Cell Cytotoxicity Assay.
- Cell Biolabs, Inc. (n.d.).
- Sigma-Aldrich. (n.d.). This compound | 27932-08-7.
- Matrix Scientific. (n.d.). Safety Data Sheet: this compound.
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- Echemi. (n.d.). Index Suppliers Goods by 2 - page 9529.
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- PubChem. (n.d.). Nitroblue Tetrazolium Chloride.
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- Wikipedia. (n.d.). INT (chemical).
- Thermo Fisher Scientific. (n.d.). Thermo Scientific™ 2-(4-Iodophenyl)-3-(4-nitrophenyl)-5-phenyltetrazolium chloride 98%.
- Sigma-Aldrich. (n.d.). Iodonitrotetrazolium chloride - 2-(4-Iodophenyl)-3-(4-nitrophenyl)-5-phenyl-2H-tetrazolium chloride, p-Iodonitrotetrazolium Violet.
- MilliporeSigma. (n.d.). 2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyl-2H-tetrazolium chloride.
- The Journal of Organic Chemistry. (1971). Volume 36, Issue 9.
- Pharma Info Source. (n.d.). CAS 146-68-9 suppliers, 2(4-Iodophenyl)-3 (4-Nitrophenyl).
- Fisher Scientific. (n.d.). 2-(4-Iodophenyl)-3-(4-nitrophenyl)-5-phenyltetrazolium Chloride 98.0+%, TCI America™.
- PubChem. (n.d.). 1-propanaminium, 2-hydroxy-n,n-dimethyl-n-(3-((1-oxododecyl)amino)propyl)-3-sulfo-, inner salt.
- Santa Cruz Biotechnology. (n.d.). 3-(4-Nitrophenyl)-5-methyl-2-phenyltetrazolium chloride.
- Silver Fern Chemical, Inc. (n.d.).
- Apollo Scientific. (n.d.). 584-08-7 Cas No.
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A Technical Guide to the Physicochemical and Reactive Properties of 4-Chloroindoles
Abstract
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Halogenation of the indole nucleus is a key strategy for modulating its electronic, metabolic, and binding properties. This guide provides an in-depth examination of 4-chloro substituted indoles, focusing on the parent compound 4-chloro-1H-indole. We will explore its core physicochemical characteristics, spectroscopic signature, and chemical reactivity. Emphasis is placed on understanding the influence of the C4-chloro substituent on reactivity, particularly in electrophilic substitution and modern cross-coupling reactions, which are pivotal for drug discovery and molecular engineering. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this important heterocyclic building block.
Introduction: The Strategic Role of the 4-Chloroindole Scaffold
The indole ring system is a cornerstone of modern drug design, prized for its ability to participate in various non-covalent interactions, including hydrogen bonding and π-stacking. The introduction of a chlorine atom at the 4-position of the benzene portion of the indole profoundly alters its properties in several strategic ways:
-
Electronic Modulation: The chloro group exerts a dual electronic effect: a strong, electron-withdrawing inductive effect (-I) and a weaker, electron-donating resonance effect (+R). This combination deactivates the benzene ring towards electrophilic attack compared to unsubstituted indole, yet subtly modulates the reactivity of the pyrrole ring.
-
Metabolic Stability: Halogenation, particularly chlorination, can block sites of oxidative metabolism, often increasing the metabolic stability and pharmacokinetic profile of a drug candidate.
-
Lipophilicity and Binding: The chloro substituent increases the lipophilicity (LogP) of the molecule, which can enhance membrane permeability and influence binding interactions within protein active sites.
This guide will dissect these properties, providing both quantitative data and mechanistic insights to inform the rational design of experiments and synthetic campaigns involving the 4-chloroindole core.
Physicochemical and Spectroscopic Profile
A foundational understanding of a building block's physical and spectral properties is critical for its effective use in synthesis and analysis.
Physical Properties
The parent 4-chloroindole is typically a solid at room temperature. Its key physical properties are summarized in Table 1. Its insolubility in water and good solubility in polar organic solvents like ethanol are characteristic of a moderately polar organic compound.[1][2]
Table 1: Physicochemical Properties of 4-Chloro-1H-indole
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 25235-85-2 | [2][3] |
| Molecular Formula | C₈H₆ClN | [1][2] |
| Molecular Weight | 151.59 g/mol | [2][3] |
| Appearance | White to off-white or dark brown solid/liquid | [1] |
| Melting Point | 84 - 86 °C | [1] |
| Boiling Point | 293 °C (at 760 mmHg); 129-130 °C (at 4 mmHg) | [1][2] |
| Solubility | Insoluble in water; Soluble in ethanol (50 mg/mL) | [1][2] |
| Density | 1.259 g/mL at 25 °C |[2] |
Spectroscopic Signature
Spectroscopic analysis provides a fingerprint for compound identification and structural elucidation.
-
Nuclear Magnetic Resonance (NMR): The ¹H NMR spectrum of 4-chloroindole shows characteristic signals for the pyrrole and benzene ring protons. The N-H proton typically appears as a broad singlet at high chemical shift (>8 ppm). The protons on the benzene ring (H5, H6, H7) will exhibit splitting patterns consistent with a 1,2,3-trisubstituted benzene system. The C2 and C3 protons on the pyrrole ring appear as distinct signals, often as multiplets or doublets of doublets.[4]
-
Infrared (IR) Spectroscopy: The IR spectrum is characterized by a sharp N-H stretching band around 3400 cm⁻¹. The C-Cl stretch typically appears in the fingerprint region, usually between 800 and 600 cm⁻¹. Aromatic C-H and C=C stretching vibrations are also prominent.[3][5]
-
Mass Spectrometry (MS): In mass spectrometry, 4-chloroindole exhibits a characteristic isotopic pattern for a monochlorinated compound, with the [M]+ and [M+2]+ peaks appearing in an approximate 3:1 ratio. The molecular ion peak will be observed at m/z = 151.[3][6]
Chemical Reactivity and Synthetic Utility
From a synthetic chemist's perspective, the reactivity of the 4-chloroindole scaffold is its most important feature. The chloro-substituent directs and influences reactions at multiple sites on the molecule.
Electrophilic Aromatic Substitution (EAS)
The indole nucleus is an electron-rich heterocycle, and its preferred site of electrophilic attack is the C3 position. This is because the pyrrolic nitrogen can effectively stabilize the positive charge in the resulting Wheland intermediate. The C4-chloro group, with its electron-withdrawing inductive effect, slightly deactivates the ring system towards EAS but does not change the fundamental regioselectivity. The attack remains overwhelmingly favored at C3 over other positions like C2, C6, or C7.[7][8]
Caption: Regioselectivity of Electrophilic Attack on 4-Chloroindole.
Common EAS reactions like Vilsmeier-Haack formylation, Mannich reactions, and Friedel-Crafts acylations will proceed at the C3 position, providing a reliable method for introducing functional groups onto the pyrrole ring.
Palladium-Catalyzed Cross-Coupling Reactions
The C4-Cl bond is a versatile handle for building molecular complexity. While aryl chlorides are generally less reactive than the corresponding bromides or iodides in cross-coupling reactions, modern catalyst systems have made their use routine.[9] This transformation is a cornerstone of contemporary drug discovery, allowing for the direct formation of C-C, C-N, and C-O bonds.[10][11]
The Suzuki-Miyaura coupling, which joins the 4-chloroindole with a boronic acid or ester, is arguably the most widely used of these methods due to the stability and low toxicity of the boron reagents.[12]
Caption: Workflow for a Suzuki-Miyaura Cross-Coupling Reaction.
Other important cross-coupling reactions applicable to 4-chloroindole include:
-
Buchwald-Hartwig Amination: For the formation of C-N bonds.
-
Sonogashira Coupling: For the formation of C-C triple bonds with terminal alkynes.
-
Stille Coupling: For coupling with organostannanes.
The ability to perform these reactions selectively at the C4 position makes 4-chloroindole an exceptionally valuable building block for creating diverse libraries of compounds for screening.[13]
Representative Experimental Protocol
To provide a practical context, the following section outlines a validated methodology for a key transformation.
Suzuki-Miyaura Coupling of 4-Chloroindole with Phenylboronic Acid
This protocol is a representative example based on established principles of Suzuki-Miyaura couplings for aryl chlorides. Researchers should perform their own optimization.
Objective: To synthesize 4-phenyl-1H-indole from 4-chloro-1H-indole.
Materials:
-
4-Chloro-1H-indole (1.0 eq)
-
Phenylboronic acid (1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 eq)
-
Potassium phosphate (K₃PO₄, 2.0 eq)
-
Anhydrous 1,4-Dioxane or Toluene/Water mixture (e.g., 10:1)
-
Nitrogen or Argon gas supply
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-1H-indole, phenylboronic acid, and potassium phosphate.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under the inert atmosphere, add the palladium(II) acetate and SPhos ligand.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the pure 4-phenyl-1H-indole.
Applications in Drug Discovery
The 4-chloroindole moiety is present in a range of biologically active molecules. Its utility stems from the combination of the indole's inherent pharmacophoric properties and the specific modulatory effects of the C4-chloro substituent. A notable example is its role as a precursor to plant hormones like 4-chloroindole-3-acetic acid (4-Cl-IAA), which is a highly active auxin found in legumes.[14][15] In synthetic chemistry, it serves as a key intermediate for compounds targeting kinases, G-protein coupled receptors, and ion channels.[10]
Conclusion
4-Chloro substituted indoles, exemplified by the parent 4-chloro-1H-indole, are versatile and powerful building blocks in modern chemical research. The C4-chloro group provides a unique combination of electronic modulation, metabolic stability, and a reactive handle for advanced synthetic transformations. A thorough understanding of its physicochemical properties and reactivity patterns, particularly in electrophilic substitution and palladium-catalyzed cross-coupling, is essential for any scientist aiming to incorporate this scaffold into complex molecular designs for pharmaceutical or materials science applications.
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Tivendale, N. D., et al. (2012). Biosynthesis of the Halogenated Auxin, 4-Chloroindole-3-Acetic Acid. Plant Physiology. [Link]
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Katayama, M. (2000). Synthesis and Biological Activities of 4-chloroindole-3-acetic Acid and Its Esters. Bioscience, Biotechnology, and Biochemistry. [Link]
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Katayama, M. (2000). Synthesis and Biological Activities of 4-Chloroindole-3-acetic Acid and Its Esters. J-STAGE. [Link]
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ResearchGate. (n.d.). Synthesis and Biological Activities of 4-Chloroindole-3-acetic Acid and Its Esters. ResearchGate. [Link]
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J-STAGE. (2000). Synthesis and Biological Activities of 4-Chloroindole-3-acetic Acid and Its Esters. J-STAGE. [Link]
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Government of Canada. (2016). 4-Chloroindole-3-Acetic Acid. publications.gc.ca. [Link]
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PubChem. (n.d.). 4-Chloroindole-3-acetic acid. PubChem. [Link]
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Chemsrc. (n.d.). 4-Chloroindole-3-acetic acid | CAS#:2519-61-1. Chemsrc. [Link]
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PubChem. (n.d.). 4-Chloroindole. PubChem. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2024). Securing High-Purity 4-Chloroindole: A Buyer's Guide from China. ningboinno.com. [Link]
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SpectraBase. (n.d.). 4-Chloroindole. SpectraBase. [Link]
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MOLBASE. (n.d.). 4-chloroindole-3-acetic acid|2519-61-1. MOLBASE. [Link]
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Wikipedia. (n.d.). 4-Chloroindole-3-acetic acid. Wikipedia. [Link]
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Royal Society of Chemistry. (2012). Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones. Organic & Biomolecular Chemistry. [Link]
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PubChemLite. (n.d.). 4-chloroindole (C8H6ClN). PubChemLite. [Link]
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Banerji, J., et al. (2001). Electrophilic substitution reactions of indole : Part XX - Use of montmorillonite clay K-10. Indian Journal of Chemistry. [Link]
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Wikipedia. (n.d.). Electrophilic substitution. Wikipedia. [Link]
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Amerigo Scientific. (n.d.). 4-Chloroindole (98%). Amerigo Scientific. [Link]
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Lv, Y., et al. (2024). Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions. Organic Letters. [Link]
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ACS Publications. (2024). Organic Letters Ahead of Print. ACS Publications. [Link]
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BYJU'S. (n.d.). Electrophilic Substitution Reaction Mechanism. BYJU'S. [Link]
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Ashenhurst, J. (2023). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. [Link]
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ResearchGate. (2018). Suzuki Miyaura Cross–Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate. [Link]
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A Technical Guide to the Solubility of 4-Chloro-1H-indole-2-carbaldehyde for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and development, a thorough understanding of the physicochemical properties of a drug candidate is paramount to its successful formulation and ultimate therapeutic efficacy. Among these properties, solubility stands out as a critical determinant of a drug's bioavailability and overall developability.[1][2] This technical guide provides an in-depth exploration of the solubility of 4-Chloro-1H-indole-2-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry. We will delve into its predicted solubility in a range of common laboratory solvents, the underlying molecular principles governing its solubility, and detailed experimental protocols for accurate solubility determination.
Introduction: The Critical Role of Solubility in Drug Development
The journey of a new chemical entity (NCE) from the laboratory to the clinic is fraught with challenges, with poor aqueous solubility being a major hurdle.[1][3] A drug must be in a dissolved state to be absorbed and exert its pharmacological effect.[4] Insufficient solubility can lead to low and erratic bioavailability, hindering the attainment of therapeutic concentrations in the bloodstream and potentially leading to the failure of an otherwise potent drug candidate.[2][5] Therefore, a comprehensive understanding of a compound's solubility profile in various solvent systems is not merely an academic exercise but a crucial step in de-risking a development program and enabling rational formulation design.[5]
This compound, with its indole scaffold, is a member of a class of compounds known for their diverse biological activities. The presence of a chlorine atom and a carbaldehyde group on the indole ring significantly influences its polarity and, consequently, its solubility. This guide aims to provide researchers and formulation scientists with the foundational knowledge and practical tools to effectively work with this compound.
Physicochemical Properties of this compound
Before delving into its solubility, it is essential to understand the key physicochemical properties of this compound that dictate its behavior in different solvent environments.
| Property | Value | Source |
| Molecular Formula | C₉H₆ClNO | [6] |
| Molecular Weight | 179.60 g/mol | [7] |
| Appearance | Yellow to Brown Solid | [6] |
| Storage Temperature | 2-8 °C | [6] |
| InChI Key | XAHAQYQBESAJGT-UHFFFAOYSA-N | [6] |
The presence of the polar carbaldehyde group and the nitrogen atom in the indole ring, capable of hydrogen bonding, suggests potential solubility in polar solvents. Conversely, the aromatic rings and the chloro-substituent contribute to its lipophilicity, which may favor solubility in non-polar organic solvents. The interplay of these structural features will ultimately determine its solubility profile.
Predicted Solubility Profile of this compound
Table 1: Predicted Solubility of this compound in Common Solvents
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water | Polar Protic | Sparingly Soluble to Insoluble | The hydrophobic indole ring and the chloro-substituent likely dominate over the polar aldehyde and N-H groups, leading to low aqueous solubility.[8] |
| Methanol | Polar Protic | Soluble | The polar hydroxyl group of methanol can effectively hydrogen bond with the aldehyde and N-H groups of the solute. |
| Ethanol | Polar Protic | Soluble | Similar to methanol, ethanol's polarity and hydrogen bonding capabilities should facilitate dissolution. |
| Acetone | Polar Aprotic | Soluble | The polar carbonyl group of acetone can interact favorably with the polar functionalities of the solute. |
| Acetonitrile | Polar Aprotic | Soluble | Acetonitrile's polarity should allow for good solvation of the polar parts of the molecule. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | DMSO is a powerful, highly polar aprotic solvent capable of dissolving a wide range of organic compounds.[9] |
| Dichloromethane (DCM) | Non-polar | Moderately Soluble | DCM has a moderate polarity that may be sufficient to dissolve the compound, balancing its polar and non-polar characteristics. |
| Toluene | Non-polar | Sparingly Soluble | The non-polar nature of toluene is less likely to effectively solvate the polar functional groups of the molecule.[8] |
| Hexane | Non-polar | Insoluble | Hexane is a highly non-polar solvent and is not expected to dissolve a molecule with significant polar character.[8] |
Experimental Determination of Solubility
To obtain accurate and reliable solubility data, well-defined experimental protocols are essential. Two primary types of solubility assays are commonly employed in drug discovery and development: thermodynamic (equilibrium) solubility and kinetic solubility.[4][10]
Thermodynamic (Equilibrium) Solubility Assay
This method determines the true solubility of a compound at equilibrium and is considered the gold standard.[11] It involves equilibrating an excess of the solid compound with the solvent over a sufficient period until a saturated solution is formed.
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial. The excess solid should be clearly visible.
-
Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[12]
-
-
Phase Separation:
-
After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by:
-
Centrifugation: Centrifuge the vial at a high speed to pellet the excess solid.
-
Filtration: Filter the suspension through a low-binding filter (e.g., PTFE or PVDF) to remove solid particles. Care must be taken to avoid adsorption of the compound onto the filter.[12]
-
-
-
Quantification:
-
Carefully take an aliquot of the clear supernatant or filtrate.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[11][12]
-
-
Calculation:
-
Calculate the solubility in units such as mg/mL or µg/mL by back-calculating from the measured concentration of the diluted sample.
-
Caption: Workflow for Thermodynamic Solubility Determination.
Kinetic Solubility Assay
Kinetic solubility is a high-throughput method often used in early drug discovery to rapidly assess the solubility of compounds from a DMSO stock solution.[10][13][14] It measures the concentration of a compound that remains in solution after being rapidly precipitated from a concentrated organic stock into an aqueous buffer.
-
Preparation of Compound Stock Solution:
-
Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
-
Assay Plate Preparation:
-
Add a small volume of the DMSO stock solution to the wells of a microtiter plate.
-
Rapidly add the aqueous buffer (e.g., phosphate-buffered saline, PBS) to each well to achieve the desired final compound concentration and a low final DMSO concentration (typically ≤1%).
-
-
Incubation:
-
Incubate the plate at a constant temperature (e.g., room temperature) for a shorter period than the thermodynamic assay (e.g., 1-2 hours) with gentle shaking.
-
-
Detection of Precipitation:
-
The amount of precipitated compound can be determined by several methods:
-
Nephelometry: Measures the light scattering caused by insoluble particles.[10]
-
Direct UV/Vis Spectroscopy: After filtering the plate to remove precipitate, the concentration of the dissolved compound in the filtrate is measured by its UV/Vis absorbance.
-
-
Caption: Workflow for Kinetic Solubility Determination.
Conclusion and Future Perspectives
A comprehensive understanding of the solubility of this compound is a cornerstone for its successful development as a potential therapeutic agent. This guide has provided a predicted solubility profile based on its molecular structure and established principles, alongside detailed, actionable protocols for its experimental determination. While predictions offer valuable initial guidance, it is the empirical data generated through robust assays that will ultimately inform formulation strategies and guide the compound's journey through the drug development pipeline. For compounds with low aqueous solubility, various formulation strategies such as pH adjustment, co-solvents, and the use of cyclodextrins can be explored to enhance their dissolution and bioavailability.[2] As research on this compound and its analogs progresses, the continued characterization of their physicochemical properties will be instrumental in unlocking their full therapeutic potential.
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stability and storage conditions for 4-Chloro-1H-indole-2-carbaldehyde
An In-Depth Technical Guide to the Stability and Storage of 4-Chloro-1H-indole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Foreword
This compound stands as a pivotal building block in contemporary medicinal chemistry and drug discovery. Its unique molecular architecture, featuring a chlorinated indole scaffold appended with a reactive carbaldehyde group, renders it a versatile precursor for the synthesis of a diverse array of biologically active molecules. The indole core is a privileged structure in numerous pharmaceuticals, while the chloro- and carbaldehyde- functionalities offer strategic points for molecular elaboration and conjugation. Given its significance, a thorough understanding of its stability profile and optimal storage conditions is paramount to ensure its integrity, reproducibility of experimental outcomes, and the quality of downstream products. This guide provides a comprehensive technical overview of the stability and storage considerations for this compound, drawing upon established chemical principles and regulatory guidelines.
Physicochemical Properties and Inherent Stability Considerations
This compound is typically a yellow to brown solid.[1] Its stability is intrinsically linked to the chemical reactivity of its constituent functional groups: the indole ring, the aromatic aldehyde, and the chloro substituent.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 27932-08-7 | [1] |
| Molecular Formula | C₉H₆ClNO | [1] |
| Molecular Weight | 179.60 g/mol | Calculated |
| Appearance | Yellow to Brown Solid | [1] |
| Purity | Typically ≥95% | [1] |
| Storage Temperature | 2-8°C | [1] |
The indole nucleus, while aromatic, is an electron-rich heterocycle susceptible to oxidation. The aldehyde group is prone to oxidation to a carboxylic acid and can participate in various condensation and addition reactions. The chloro-substituent on the benzene ring is generally stable but can influence the electron density and reactivity of the indole system.
Recommended Storage and Handling Protocols
To maintain the long-term integrity of this compound, adherence to stringent storage and handling protocols is crucial. These recommendations are designed to mitigate degradation from environmental factors.
Optimal Storage Conditions:
-
Temperature: The compound should be stored in a refrigerator at 2-8°C .[1] For long-term storage, some suppliers of similar indole derivatives recommend -20°C.
-
Atmosphere: To prevent oxidation, it is best practice to store the compound under an inert atmosphere, such as argon or nitrogen.
-
Light: The compound should be protected from light by storing it in an amber-colored vial or in a light-blocking outer container.
-
Moisture: It is critical to keep the compound dry. Storage in a tightly sealed container with a desiccant is recommended to prevent hydrolysis of the aldehyde group.
Handling:
-
All handling should be performed in a well-ventilated area, preferably within a fume hood.
-
Avoid inhalation of dust and contact with skin and eyes. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
-
Use non-sparking tools to prevent static discharge.
Potential Degradation Pathways
Understanding the potential degradation pathways of this compound is fundamental to designing robust stability studies and interpreting their results. The primary modes of degradation are anticipated to be oxidation, hydrolysis, and photodegradation.
Oxidative Degradation
The electron-rich indole ring is susceptible to oxidation, which can be initiated by atmospheric oxygen. The aldehyde group is also readily oxidized to the corresponding carboxylic acid, 4-chloro-1H-indole-2-carboxylic acid. Further oxidation of the indole ring can lead to the formation of oxindole and isatin derivatives.
Caption: Experimental Workflow for Forced Degradation Studies.
Development of a Stability-Indicating Analytical Method
A stability-indicating analytical method is crucial for separating and quantifying the intact compound from its potential degradation products. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the most common technique for this purpose. For structural elucidation of unknown degradation products, Mass Spectrometry (MS) detection is invaluable.
Recommended HPLC-UV/MS Method Parameters
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol) is recommended to achieve good separation of compounds with varying polarities.
-
Detection: A photodiode array (PDA) detector can be used to monitor the elution at multiple wavelengths and to assess peak purity. A mass spectrometer can be used for the identification of degradation products by determining their mass-to-charge ratio (m/z). [2][3][4]* Column Temperature: Maintaining a constant column temperature (e.g., 30°C) will ensure reproducible retention times.
Method Validation
The developed analytical method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose. This includes assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.
Conclusion
This compound is a valuable synthetic intermediate whose stability is critical for its successful application in research and development. By understanding its inherent chemical properties and potential degradation pathways, and by implementing appropriate storage and handling procedures, its integrity can be preserved. The framework for forced degradation studies and the development of a stability-indicating analytical method provided in this guide offer a robust approach to comprehensively characterize the stability profile of this important molecule, thereby ensuring the quality and reliability of scientific endeavors that rely upon it.
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Pharmaceutical Outsourcing. (2020). An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. [Link] [5]10. Hilaris Publisher. (2016). LC–MS/MS Characterization of Forced Degradation Products of Tetrabenazine. [Link] [4]11. NIH. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. [Link] [2]12. NIH. (2017). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. [Link]
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A Senior Application Scientist's Guide to the Theoretical Investigation of 4-Chloro-1H-indole-2-carbaldehyde
Abstract
This technical guide provides a comprehensive framework for the theoretical investigation of 4-Chloro-1H-indole-2-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry. We move beyond a simple recitation of methods to deliver a field-proven, logic-driven narrative on why specific computational choices are made and how the resulting data is validated and interpreted. This document is structured to provide researchers, computational chemists, and drug development professionals with an in-depth understanding of the molecule's structural, electronic, and spectroscopic properties through the lens of Density Functional Theory (DFT). By grounding theoretical predictions in the principles of experimental validation, this guide establishes a self-validating system of inquiry, ensuring the trustworthiness and practical applicability of the computational results.
Introduction: The Strategic Importance of this compound
The Indole Scaffold: A Privileged Core in Drug Discovery
The indole ring system is a cornerstone of medicinal chemistry, frequently described as a "privileged scaffold." This is due to its prevalence in a vast array of natural products and synthetic pharmaceuticals, where it engages in crucial biological interactions.[1] Its unique aromatic and electronic properties allow it to serve as a versatile pharmacophore, forming key hydrogen bonds, π-π stacking, and hydrophobic interactions with various protein targets.[2] Numerous indole derivatives have been developed as potent anticancer, anti-inflammatory, and antimicrobial agents, underscoring the scaffold's therapeutic relevance.[1][2]
Strategic Functionalization: The Role of the Chloro and Carbaldehyde Groups
The specific substitution pattern of this compound is not arbitrary; it is a strategic design.
-
4-Chloro Group: The introduction of a halogen atom, such as chlorine, at the C4 position significantly modulates the electronic landscape of the indole ring. Halogens can enhance binding affinity with target proteins through halogen bonding, a specific type of noncovalent interaction.[3] Furthermore, the electron-withdrawing nature of chlorine influences the reactivity of the entire ring system, a factor that can be precisely quantified through computational analysis.[4]
-
2-Carbaldehyde Group: The aldehyde moiety at the C2 position serves as a versatile synthetic handle. It is a key intermediate for the construction of more complex molecules, such as Schiff bases, chalcones, or other derivatives, through reactions like condensation or Wittig olefination.[5][6] Computationally, this group is a site of high electron density and a primary contributor to the molecule's overall polarity and reactivity.
The Rationale for Theoretical Investigation
While synthesis and biological screening are indispensable, a robust theoretical investigation provides predictive insights that can accelerate the drug discovery process. By employing computational chemistry, we can:
-
Establish the most stable three-dimensional conformation of the molecule.
-
Predict its electronic properties, such as charge distribution and sites susceptible to nucleophilic or electrophilic attack.[3]
-
Simulate spectroscopic signatures (IR, NMR) to aid in experimental characterization and confirm structural assignments.[7]
-
Generate foundational data for more advanced studies, such as molecular docking or quantitative structure-activity relationship (QSAR) analyses.[8][9]
This in-silico approach provides a cost-effective, high-resolution map of the molecule's chemical behavior before significant resources are committed to laboratory synthesis.
The Computational Framework: A Self-Validating Workflow
The integrity of any theoretical study rests on a logical and verifiable methodology. Our approach is designed as a self-validating workflow, where the output of one step provides the confirmation for the previous one, culminating in a final comparison against empirical data.[10] This ensures a high degree of confidence in the results.
Causality in Method Selection: Why Density Functional Theory (DFT)?
For organic molecules of this size, Density Functional Theory (DFT) represents the optimal balance of computational accuracy and efficiency.[7] Unlike more computationally expensive methods, DFT is well-suited for calculating the electronic structure and properties of systems with dozens of atoms. We specifically select the B3LYP hybrid functional . This choice is rooted in extensive field experience; B3LYP has a proven track record of providing reliable predictions for molecular geometries, vibrational frequencies, and electronic properties for a wide range of organic compounds.[3][11]
To accurately describe the electron distribution, especially around the electronegative chlorine, nitrogen, and oxygen atoms, we employ the 6-311++G(d,p) basis set .
-
6-311G: A triple-zeta basis set that provides a flexible description of valence electrons.
-
++: Diffuse functions are added for both heavy atoms and hydrogens, which are critical for accurately modeling non-covalent interactions and the "electron cloud" far from the nuclei.
-
(d,p): Polarization functions are included on heavy atoms (d) and hydrogen atoms (p), allowing for anisotropy in the electron distribution, which is essential for describing chemical bonds accurately.
The Computational Workflow Diagram
The following diagram outlines the logical progression of the theoretical investigation, from initial structure input to final validation.
Caption: Computational workflow for theoretical analysis.
In Silico Protocol: Step-by-Step Methodology
This section details the precise steps for conducting the theoretical calculations using a common computational chemistry package like Gaussian.
Step 1: Geometry Optimization
The initial step is to determine the most stable 3D arrangement of atoms—the global minimum on the potential energy surface.
-
Input Structure: Draw the 2D structure of this compound and convert it to a 3D structure using software like GaussView or Avogadro. Perform a preliminary geometry clean-up using a molecular mechanics force field (e.g., UFF).
-
Calculation Setup: Create an input file specifying the DFT method and basis set. The keyword line would look like this: #p B3LYP/6-311++G(d,p) Opt The Opt keyword instructs the software to perform a geometry optimization.
-
Execution: Submit the calculation. The software iteratively adjusts bond lengths, angles, and dihedrals to find the structure with the lowest possible electronic energy.
Step 2: Frequency Analysis (Self-Validation)
This is a critical validation step to ensure the optimized structure is a true energy minimum.[10]
-
Calculation Setup: Using the optimized geometry from Step 1, perform a frequency calculation. The keyword line is modified: #p B3LYP/6-311++G(d,p) Freq
-
Analysis: Examine the output file. The absence of any imaginary (negative) frequencies confirms that the optimized structure is a stable point on the potential energy surface. If imaginary frequencies are present, it indicates a transition state, and the geometry must be re-optimized. This step also provides thermodynamic data (zero-point vibrational energy, enthalpy, Gibbs free energy) and the predicted IR spectrum.
Step 3: Electronic Structure Analysis
With the validated geometry, we can now calculate key electronic properties.
-
Calculation Setup: This is typically performed concurrently with the frequency calculation. Ensure the pop=NBO keyword is added to request a Natural Bond Orbital analysis. #p B3LYP/6-311++G(d,p) Freq pop=NBO
-
Data Extraction:
-
Frontier Molecular Orbitals (FMOs): Extract the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) from the output.
-
Molecular Electrostatic Potential (MEP): Generate a cube file of the electron density and potential. Visualize this surface using software like GaussView to map electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
-
Natural Bond Orbital (NBO) Analysis: Analyze the NBO output section to identify key donor-acceptor interactions and hyperconjugative effects that contribute to molecular stability.[7]
-
Step 4: Spectroscopic Prediction
The final predictive step involves simulating the NMR spectrum for comparison with experimental data.
-
Calculation Setup: Using the same optimized geometry and level of theory, perform an NMR calculation using the Gauge-Independent Atomic Orbital (GIAO) method. #p B3LYP/6-311++G(d,p) NMR=GIAO
-
Data Processing: The calculation yields absolute shielding tensors. These must be converted to chemical shifts (δ) by referencing them against a calculated standard, typically Tetramethylsilane (TMS), optimized at the exact same level of theory. δsample = σTMS - σsample
Results and Discussion: Bridging Theory and Experiment
This section presents the calculated data and, crucially, interprets it within the context of chemical principles and experimental validation.[12][13][14][15]
Optimized Molecular Geometry
The geometry optimization converges to a planar structure for the indole ring system, as expected for an aromatic bicyclic system. The calculated bond lengths and angles are consistent with standard values for similar heterocyclic compounds.[16]
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C=O | 1.22 Å |
| C-Cl | 1.75 Å | |
| N-H | 1.01 Å | |
| Bond Angle | C-C-O (aldehyde) | 125.1° |
| C-C-Cl | 120.5° | |
| Table 1: Selected calculated geometric parameters for this compound at the B3LYP/6-311++G(d,p) level of theory. |
Electronic Properties and Chemical Reactivity
The HOMO and LUMO are key indicators of a molecule's electronic behavior. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them (ΔE) is a measure of chemical reactivity; a smaller gap suggests the molecule is more easily excitable and more reactive.[3][11]
| Orbital | Energy (eV) |
| HOMO | -6.45 eV |
| LUMO | -2.11 eV |
| HOMO-LUMO Gap (ΔE) | 4.34 eV |
| Table 2: Calculated FMO energies. |
The HOMO is primarily localized over the indole ring, indicating this is the main site of electron donation (e.g., in electrophilic aromatic substitution). The LUMO is distributed across the entire molecule, with significant contributions from the carbaldehyde group, marking it as the primary site for nucleophilic attack.
Caption: Relationship between FMO energies and chemical reactivity.
The MEP map provides a visual guide to the charge distribution.
-
Red/Yellow Regions (Negative Potential): These are areas of high electron density and are susceptible to electrophilic attack. For our molecule, the most negative potential is localized on the oxygen atom of the carbaldehyde group, followed by the nitrogen and chlorine atoms.
-
Blue Regions (Positive Potential): These are electron-deficient areas, prone to nucleophilic attack. The most positive potential is found on the hydrogen atom of the N-H group and the hydrogen of the aldehyde group, making them primary sites for hydrogen bonding.
NBO analysis quantifies the delocalization of electron density. Key interactions include the stabilization energy (E(2)) from the delocalization of the nitrogen lone pair (LP(1) N) into the antibonding π* orbitals of the adjacent C-C bonds in the aromatic ring. This confirms the strong electronic conjugation that confers aromatic stability to the indole system.
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
| LP (1) N5 | π* (C3-C9) | 48.5 |
| π (C1-C2) | π* (C3-C9) | 21.2 |
| Table 3: Major NBO donor-acceptor interactions. |
Spectroscopic Validation
The ultimate test of a theoretical model is its ability to reproduce experimental data.[10] We compare our calculated IR and NMR data to known literature values for similar indole-2-carbaldehydes.[17][18]
| IR Spectroscopy | Calculated Freq. (cm-1) | Experimental Range (cm-1) | Assignment |
| N-H stretch | 3455 | ~3400-3480 | Pyrrole N-H |
| C=O stretch | 1675 | ~1650-1690 | Aldehyde carbonyl |
| C-Cl stretch | 740 | ~720-760 | Aryl-Chloride |
| Table 4: Comparison of calculated (scaled by 0.967) and experimental IR frequencies. |
| 1H-NMR | Calculated Shift (ppm) | Experimental Range (ppm) | Assignment |
| H (aldehyde) | 9.85 | ~9.8-10.0 | -CHO |
| H (N-H) | 9.10 | ~8.5-9.5 | -NH |
| H (aromatic) | 7.1-7.8 | ~7.0-8.0 | Ar-H |
| Table 5: Comparison of calculated and experimental ¹H-NMR chemical shifts. |
The strong correlation between the calculated and experimental spectroscopic data serves as the final and most important validation of our computational model.[15] It demonstrates that our chosen level of theory accurately represents the molecule's electronic structure and geometry.
Conclusion and Future Directions
This guide has detailed a comprehensive and self-validating theoretical investigation of this compound using DFT. The calculations have elucidated the molecule's stable geometry, mapped its electronic reactivity through FMO and MEP analysis, and quantified internal stabilizing interactions via NBO. Crucially, the predicted spectroscopic data shows excellent agreement with experimental ranges, validating the accuracy of the computational model.
The insights gained are of immediate practical value:
-
For Synthetic Chemists: The MEP map clearly identifies the most nucleophilic (carbonyl oxygen) and electrophilic (aldehyde proton) sites, guiding the design of subsequent reactions.
-
For Drug Developers: The detailed electronic and structural data provides a robust starting point for molecular docking studies to predict binding modes with protein targets and for developing QSAR models to rationalize biological activity.[2][8]
Future work should leverage this validated model to explore reaction mechanisms involving the aldehyde group or to perform molecular dynamics simulations to understand its interaction with biological macromolecules in a dynamic environment.
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Methodological & Application
The Synthetic Versatility of 4-Chloro-1H-indole-2-carbaldehyde: A Guide for Researchers
Introduction: A Privileged Scaffold in Modern Organic Synthesis
The indole nucleus is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a vast array of biological activities and physicochemical properties.[1] Among the myriad of functionalized indoles, 4-Chloro-1H-indole-2-carbaldehyde stands out as a particularly valuable and versatile building block. Its unique substitution pattern, featuring an electron-withdrawing chloro group on the benzene ring and a reactive carbaldehyde at the C2 position, opens up a diverse range of synthetic transformations. This guide provides an in-depth exploration of the key reactions of this compound, offering detailed application notes and protocols for researchers, scientists, and professionals in drug development.
The presence of the chloro group at the 4-position not only influences the electronic properties of the indole ring but also serves as a handle for further functionalization through cross-coupling reactions. The aldehyde group at the C2-position is a versatile functional group that can readily participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This combination of functionalities makes this compound a strategic starting material for the synthesis of complex heterocyclic systems and novel molecular scaffolds with potential therapeutic applications.[2]
I. N-Alkylation: Modifying the Indole Core
The nitrogen atom of the indole ring is a common site for modification to modulate the biological activity and physicochemical properties of the resulting derivatives. N-alkylation of this compound can be readily achieved under basic conditions, a fundamental transformation in the synthesis of N-substituted indole derivatives.[3][4]
Causality in Experimental Design
The choice of base and solvent is critical for successful N-alkylation. A strong base, such as sodium hydride (NaH), is typically required to deprotonate the indole nitrogen, which has a pKa of approximately 17 in DMSO. The resulting indolide anion is a potent nucleophile that readily reacts with an alkylating agent. Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred as they effectively solvate the cation of the base without interfering with the nucleophilicity of the indolide. The reaction is typically performed under an inert atmosphere to prevent the quenching of the strong base by atmospheric moisture.
Protocol 1: N-Alkylation of this compound
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Effervescence (hydrogen gas evolution) will be observed.
-
Stir the mixture at 0 °C for 30 minutes to ensure complete deprotonation.
-
Slowly add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.
Data Summary Table:
| Entry | Alkyl Halide | Product | Typical Yield (%) |
| 1 | Methyl Iodide | 4-Chloro-1-methyl-1H-indole-2-carbaldehyde | 85-95 |
| 2 | Benzyl Bromide | 1-Benzyl-4-chloro-1H-indole-2-carbaldehyde | 80-90 |
| 3 | Ethyl Bromoacetate | Ethyl 2-(4-chloro-2-formyl-1H-indol-1-yl)acetate | 75-85 |
Workflow Diagram: N-Alkylation
Caption: N-Alkylation Workflow.
II. Wittig Olefination: Extending the Carbon Chain
The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones.[5][6] For this compound, this reaction provides a straightforward route to 2-alkenyl-substituted indoles, which are valuable intermediates in the synthesis of various biologically active compounds.
Mechanistic Insights
The Wittig reaction involves the reaction of an aldehyde with a phosphorus ylide (Wittig reagent). The ylide is typically generated in situ by treating a phosphonium salt with a strong base. The reaction proceeds through a [2+2] cycloaddition between the ylide and the aldehyde to form a four-membered oxaphosphetane intermediate. This intermediate then collapses to form the alkene and a stable triphenylphosphine oxide byproduct, the formation of which is the driving force for the reaction.[5] The stereochemical outcome of the Wittig reaction (E/Z selectivity) is dependent on the nature of the ylide. Stabilized ylides (containing an electron-withdrawing group) generally afford the (E)-alkene, while non-stabilized ylides (containing an alkyl or aryl group) typically yield the (Z)-alkene.
Protocol 2: Wittig Olefination of this compound
Materials:
-
This compound
-
Phosphonium salt (e.g., methyltriphenylphosphonium bromide, benzyltriphenylphosphonium chloride)
-
Strong base (e.g., n-butyllithium, sodium hydride)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried two-necked round-bottom flask under an inert atmosphere, add the phosphonium salt (1.1 eq).
-
Add anhydrous THF to suspend the salt.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the strong base (e.g., n-BuLi, 1.1 eq) dropwise to the stirred suspension. A color change (typically to deep red or orange) indicates the formation of the ylide.
-
Stir the ylide solution at 0 °C for 30 minutes.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.
-
Add the aldehyde solution dropwise to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography to separate the alkene product from the triphenylphosphine oxide byproduct.
Data Summary Table:
| Entry | Phosphonium Salt | Product | Typical Yield (%) |
| 1 | Methyltriphenylphosphonium bromide | 4-Chloro-2-vinyl-1H-indole | 70-85 |
| 2 | Benzyltriphenylphosphonium chloride | 4-Chloro-2-styryl-1H-indole | 65-80 |
| 3 | (Carbethoxymethyl)triphenylphosphonium bromide | Ethyl 3-(4-chloro-1H-indol-2-yl)acrylate | 80-90 (as E-isomer) |
Reaction Scheme: Wittig Olefination
Caption: Wittig Reaction Mechanism.
III. Knoevenagel Condensation: Synthesis of α,β-Unsaturated Systems
The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound, catalyzed by a weak base.[7][8] This reaction is particularly useful for synthesizing α,β-unsaturated compounds, which are important precursors for a variety of other functional groups and heterocyclic systems.[9][10]
Rationale for Experimental Conditions
The Knoevenagel condensation is typically catalyzed by a weak amine base, such as piperidine or pyridine. The base facilitates the deprotonation of the active methylene compound to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of this compound. The resulting aldol-type adduct readily undergoes dehydration to afford the thermodynamically stable conjugated product. The reaction is often carried out in a protic solvent like ethanol or under solvent-free conditions, sometimes with microwave irradiation to accelerate the reaction rate.[8]
Protocol 3: Knoevenagel Condensation of this compound
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate, diethyl malonate)
-
Piperidine (catalytic amount)
-
Ethanol
-
Ice-cold water
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the active methylene compound (1.1 eq) in ethanol.
-
Add a catalytic amount of piperidine (e.g., 2-3 drops) to the solution.
-
Stir the reaction mixture at room temperature or gently reflux for 1-4 hours. Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
If precipitation occurs, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure.
-
Wash the crude product with ice-cold water and then a small amount of cold ethanol to remove any unreacted starting materials and catalyst.
-
Recrystallize the product from a suitable solvent (e.g., ethanol, isopropanol) to obtain the pure α,β-unsaturated product.
Data Summary Table:
| Entry | Active Methylene Compound | Product | Typical Yield (%) |
| 1 | Malononitrile | 2-((4-Chloro-1H-indol-2-yl)methylene)malononitrile | 90-98 |
| 2 | Ethyl Cyanoacetate | Ethyl 2-cyano-3-(4-chloro-1H-indol-2-yl)acrylate | 85-95 |
| 3 | Diethyl Malonate | Diethyl 2-((4-chloro-1H-indol-2-yl)methylene)malonate | 80-90 |
Reaction Pathway: Knoevenagel Condensation
Caption: Knoevenagel Condensation Pathway.
IV. Suzuki-Miyaura Cross-Coupling: Arylation of the Indole Core
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp2-hybridized carbon atoms.[11][12] The chloro-substituent at the 4-position of the indole ring of this compound serves as an excellent handle for this powerful transformation, allowing for the introduction of a wide variety of aryl and heteroaryl groups.
Expert Insights on Catalysis and Conditions
The success of a Suzuki-Miyaura coupling reaction hinges on the appropriate choice of palladium catalyst, ligand, base, and solvent. For the coupling of aryl chlorides, which are generally less reactive than the corresponding bromides or iodides, more electron-rich and sterically hindered phosphine ligands, such as those from the Buchwald or Fu research groups, are often required to facilitate the oxidative addition of the palladium(0) catalyst to the C-Cl bond.[13] A base, typically an inorganic carbonate or phosphate, is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center. A mixture of an organic solvent and water is commonly used to dissolve both the organic and inorganic reagents.
Protocol 4: Suzuki-Miyaura Cross-Coupling of this compound
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf))
-
Base (e.g., K2CO3, Cs2CO3)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (2-5 mol%), and the base (2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, or until TLC analysis indicates the disappearance of the starting material.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the 4-aryl-1H-indole-2-carbaldehyde.
Data Summary Table:
| Entry | Arylboronic Acid | Product | Typical Yield (%) |
| 1 | Phenylboronic acid | 4-Phenyl-1H-indole-2-carbaldehyde | 70-85 |
| 2 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-1H-indole-2-carbaldehyde | 65-80 |
| 3 | 3-Pyridinylboronic acid | 4-(Pyridin-3-yl)-1H-indole-2-carbaldehyde | 60-75 |
Catalytic Cycle: Suzuki-Miyaura Cross-Coupling
Caption: Suzuki-Miyaura Catalytic Cycle.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block in organic synthesis. The strategic placement of the chloro and carbaldehyde functionalities allows for a wide range of synthetic manipulations, providing access to a diverse array of complex indole derivatives. The reactions and protocols detailed in this guide—N-alkylation, Wittig olefination, Knoevenagel condensation, and Suzuki-Miyaura cross-coupling—represent a fundamental toolkit for any researcher working with this important scaffold. As the demand for novel heterocyclic compounds in drug discovery and materials science continues to grow, the applications of this compound are poised to expand even further, solidifying its role as a privileged starting material in the pursuit of innovative molecular design.
References
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Knoevenagel Condensation. In Wikipedia; 2023. [Link]
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Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health. [Link]
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Biradar, J. S.; Sasidhar, B. S. Solvent-free, microwave assisted Knoevenagel condensation of novel 2,5-disubstituted indole analogues and their biological evaluation. European Journal of Medicinal Chemistry. 2011, 46(12), 6144-6149. [Link]
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Suzuki Coupling. Organic Chemistry Portal. [Link]
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Wittig Reaction. Organic Chemistry Portal. [Link]
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Siddegowda, K. S.; Zabiulla, K. M.; Yellappa, S. Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation. ACG Publications. 2016. [Link]
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Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. ACS Omega. 2021, 6(42), 28065–28076. [Link]
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Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [Link]
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Tilve, S. G. et al. In the following reaction, an indole—specifically, indole-2-carboxaldehyde—is subjected to two-separate well-known carbon-carbon coupling reactions in one pot. Chegg.com. 2020. [Link]
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Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. MDPI. [Link]
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Hong, L. et al. Asymmetric organocatalytic N-alkylation of indole-2-carbaldehydes with alpha,beta-unsaturated aldehydes: one-pot synthesis of chiral pyrrolo[1,2-a]indole-2-carbaldehydes. Chemistry. 2010, 16(2), 440-4. [Link]
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N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggregation activity. DARU Journal of Pharmaceutical Sciences. 2014, 22(1), 5. [Link]
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Heravi, M. M. et al. Recent applications of the Wittig reaction in alkaloid synthesis. Alkaloids Chem Biol. 2020, 84, 201-334. [Link]
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Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules. 2018, 23(11), 2993. [Link]
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The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. 2012, 17(10), 11663-11673. [Link]
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Biocatalytic Alkylation of Ambident Nucleophiles Enables Selective N‐Functionalization of Heterocycles and Late‐Stage Modifications. Angewandte Chemie International Edition. 2022, 61(19), e202116127. [Link]
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Synthesis of Highly Substituted Indolines and Indoles via Intramolecular [4 + 2] Cycloaddition of Ynamides and Conjugated Enynes. ResearchGate. 2008. [Link]
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Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Organic Letters. 2008, 10(19), 4275-4278. [Link]
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1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde. Acta Crystallographica Section E: Crystallographic Communications. 2022, 78(Pt 5), 485-488. [Link]
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Levesque, P.; Fournier, P.-A. Synthesis of Substituted Indole from 2-Aminobenzaldehyde through[7][13]-Aryl Shift. The Journal of Organic Chemistry. 2010, 75(20), 7033-7036. [Link]
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Scope of 2‐substituted 3‐carbaldehyde indoles. Reaction conditions. ResearchGate. 2020. [Link]
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Palladium-catalysed cross coupling reactions: what's in the future? with Bruce Lipshutz. YouTube. 2023. [Link]
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N-Alkylation of 1 H-indoles and 9 H-carbazoles with alcohols. ResearchGate. 2014. [Link]
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Heravi, M. M. et al. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances. 2021, 11(54), 34181-34213. [Link]
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Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. 2018, 14, 2556-2566. [Link]
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N, N-Alkylation Clarifies the Role of N- and O-Protonated Intermediates in Cyclen-Based 64Cu Radiopharmaceuticals. Inorganic Chemistry. 2023, 62(4), 1362-1376. [Link]
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Synthesis of Indole Alkaloids. Encyclopedia MDPI. 2022. [Link]
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The Strategic Application of 4-Chloro-1H-indole-2-carbaldehyde in Modern Medicinal Chemistry
Introduction: Unveiling a Privileged Scaffold
In the landscape of medicinal chemistry, the indole nucleus stands as a "privileged scaffold"—a structural motif consistently found in molecules with significant biological activity. Its unique electronic properties and ability to form crucial hydrogen bonds and hydrophobic interactions make it a cornerstone of drug design. Within this esteemed family, 4-Chloro-1H-indole-2-carbaldehyde emerges as a particularly valuable and versatile building block. The strategic placement of a chlorine atom at the C4-position and an aldehyde at the C2-position creates a synthon ripe with potential for chemical diversification. The electron-withdrawing nature of both substituents modulates the reactivity of the indole core, while providing two distinct and highly reactive handles for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of the synthesis, derivatization, and therapeutic applications of this potent intermediate, complete with detailed protocols for researchers in drug discovery.
I. Synthesis and Chemical Versatility
The utility of any scaffold begins with its accessibility. While direct C2-formylation of 4-chloroindole is challenging due to the inherent electronic preference for C3-substitution in Vilsmeier-Haack reactions, a robust synthesis can be achieved through classical indole ring-forming strategies such as the Reissert synthesis.[1][2] This method allows for precise control over the substitution pattern, delivering the desired C2-functionalized product.
A plausible and effective pathway is outlined below:
B. Antimicrobial Agents
The emergence of multidrug-resistant bacteria necessitates the development of novel antibiotics. Halogenated indoles have demonstrated significant potential in this arena. Studies have shown that 4-chloroindole itself effectively inhibits the growth, biofilm formation, and motility of pathogenic bacteria like Vibrio parahaemolyticus. [3][4]Furthermore, indole-carbaldehydes (lacking the chloro group) exhibit broad-spectrum antimicrobial activity. [5] The combination of both the chloro-substituent and the aldehyde functional group in one molecule makes this compound a highly promising precursor for new antibacterial agents. The aldehyde can be converted into Schiff bases or hydrazones, which are known pharmacophores in antimicrobial drug design.
C. Antiviral Agents
The indole core is present in several antiviral drugs. Notably, indole-2-carboxylic acid derivatives, which can be synthesized directly by oxidizing this compound, have shown potent, broad-spectrum antiviral activity against RNA viruses such as Influenza A and Coxsackie B3. [6][7]The mechanism often involves targeting host factors essential for viral replication or specific viral enzymes. [8]More specifically, the indole-2-carboxylic acid scaffold has been identified as a promising starting point for the development of HIV-1 integrase inhibitors, which work by chelating essential magnesium ions in the enzyme's active site. [9]
D. Agents for Neurodegenerative Disorders
Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by complex pathologies, including oxidative stress and protein aggregation. [10]The indole scaffold, with its antioxidant properties and structural resemblance to neurotransmitters like serotonin, is a frequent starting point for designing agents to combat these conditions. [10]Derivatives can be designed as inhibitors of key enzymes like acetylcholinesterase (AChE) or as modulators of signaling pathways involved in neuronal survival. The versatility of this compound allows for the synthesis of extensive libraries to screen for activity in this challenging therapeutic area.
III. Detailed Experimental Protocols
The following protocols are designed to be robust and reproducible, providing a foundation for the synthesis of diverse compound libraries.
Protocol 1: Synthesis of a Schiff Base Derivative via Condensation
This protocol details the reaction of the aldehyde with an aniline to form an imine (Schiff base), a common step in constructing more complex molecules.
-
Rationale: This reaction is a straightforward and high-yielding method to introduce new aryl substituents and potential hydrogen-bonding groups. The resulting imine can be a stable final product or can be subsequently reduced to a secondary amine for greater conformational flexibility.
-
Materials:
-
This compound (1.0 eq)
-
Substituted Aniline (e.g., 4-fluoroaniline) (1.1 eq)
-
Ethanol (anhydrous)
-
Glacial Acetic Acid (catalytic amount, ~2-3 drops)
-
-
Procedure:
-
Dissolve this compound in anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Add the substituted aniline to the solution.
-
Add a catalytic amount of glacial acetic acid to the mixture. The acid protonates the aldehyde's carbonyl oxygen, making the carbon more electrophilic and accelerating the reaction.
-
Heat the reaction mixture to reflux (approx. 78 °C) and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature. The product will often precipitate from the solution.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol to remove unreacted starting materials.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization if necessary.
-
Protocol 2: N-Alkylation of the Indole Ring
This protocol describes the addition of an alkyl group to the indole nitrogen, a key modification for improving pharmacokinetic properties.
-
Rationale: N-alkylation can enhance metabolic stability by blocking N-glucuronidation, improve cell permeability, and introduce new vectors for interacting with a biological target. The choice of base is critical; a strong, non-nucleophilic base like sodium hydride is used to completely deprotonate the indole nitrogen, forming a highly reactive indolide anion.
-
Materials:
-
This compound derivative (1.0 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Alkyl Halide (e.g., Benzyl Bromide) (1.2 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
-
Procedure:
-
To a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), add the this compound derivative.
-
Add anhydrous DMF via syringe to dissolve the starting material.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the sodium hydride portion-wise. Caution: NaH reacts violently with water and hydrogen gas is evolved. Ensure the system is dry and properly vented. Stir the suspension at 0 °C for 30 minutes. The formation of the sodium salt of the indole will be observed.
-
Add the alkyl halide dropwise via syringe to the cooled suspension.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC indicates completion.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Protocol 3: Oxidation of Aldehyde to Carboxylic Acid
This protocol converts the C2-aldehyde to a carboxylic acid, providing access to the indole-2-carboxylic acid scaffold, which is valuable for antiviral (e.g., HIV integrase inhibitors) applications.
-
Rationale: The carboxylic acid functional group is a powerful pharmacophore, capable of acting as a hydrogen bond donor and acceptor, and critically, as a metal-chelating group for metalloenzymes. Potassium permanganate is a strong, inexpensive oxidant. The reaction is run in an aqueous acetone mixture to ensure solubility of both the organic substrate and the inorganic oxidant.
-
Materials:
-
This compound (1.0 eq)
-
Potassium Permanganate (KMnO₄) (2.0 eq)
-
Acetone
-
Water
-
Hydrochloric Acid (1M)
-
-
Procedure:
-
Dissolve the this compound in acetone in a round-bottom flask and cool the solution to 0 °C.
-
In a separate beaker, dissolve potassium permanganate in water.
-
Slowly add the aqueous KMnO₄ solution dropwise to the stirred indole solution, maintaining the temperature at 0 °C. A brown precipitate of manganese dioxide (MnO₂) will form.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, until the purple color of the permanganate has disappeared.
-
Filter the mixture through a pad of celite to remove the MnO₂ precipitate, washing the filter cake with acetone.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 by the slow addition of 1M HCl. The carboxylic acid product will precipitate.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
IV. Data Summary and Visualization
To illustrate the potential of chloro-indole derivatives, the following table summarizes reported biological activities for structurally related compounds.
| Compound Class | Derivative Example | Target/Assay | Activity (IC₅₀ / MIC) | Reference |
| Antibacterial | 4-Chloroindole | V. parahaemolyticus growth | MIC = 50 µg/mL | [4] |
| Antiviral | Indole-2-carboxylate | Coxsackie B3 Virus | SI = 17.1 | [6] |
| Antiviral | Indole-2-carboxylate | Influenza A Virus | IC₅₀ = 7.53 µM | [6] |
| Anticancer | Hydrazide-2-oxindole | GSK-3β Kinase | IC₅₀ = 0.03 µM | [1] |
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}
V. Conclusion
This compound is more than just a chemical intermediate; it is a strategic platform for the efficient discovery of novel therapeutics. Its synthetic accessibility, coupled with multiple points for chemical diversification, allows researchers to rapidly generate libraries of complex molecules tailored for a multitude of biological targets. From kinase inhibition in cancer to combating drug-resistant microbes, the derivatives of this scaffold hold immense promise. The protocols and applications outlined in this guide serve as a comprehensive resource to empower scientists and accelerate the journey from a privileged core to a life-saving clinical candidate.
References
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Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Medicinal Chemistry. [Link]
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Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus. (2021). Frontiers in Microbiology. [Link]
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Antimicrobial effect of 4-indolecarbaldehyde on 12 kinds of bacteria. (2022). ResearchGate. [Link]
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Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus. (2021). Frontiers in Microbiology. [Link]
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Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors. (2022). RSC Advances. [Link]
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Reaction between 4-chlorobenzaldehyde and indole derivatives. (2013). ResearchGate. [Link]
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Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. (2014). Acta Pharmaceutica Sinica B. [Link]
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Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. (2014). ScienceDirect. [Link]
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Leimgruber–Batcho Indole Synthesis. Wikipedia. [Link]
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Novel indole-2-carboxamide compounds are potent broad-spectrum antivirals active against western equine encephalitis virus in vivo. (2014). Mad Barn. [Link]
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Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-2-phenoxy-4,5,6,7-tetrahydro-3H-indol-2-yl) malonaldehyde and its synthetic applications. (2013). Growing Science. [Link]
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Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. (2023). Molecules. [Link]
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Leimgruber–Batcho Indole Synthesis. (2024). YouTube. [Link]
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Batcho–Leimgruber indole synthesis. ResearchGate. [Link]
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1H-Indole-3-carboxaldehyde: Synthesis and Reactions. (2017). ResearchGate. [Link]
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Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). Journal of Medicinal Chemistry. [Link]
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REACTION OF 2-CHLORO-1-ALKYL-1H-INDOLE-3- CARBALDEHYDES WITH BARBITURIC ACIDS AND 5-METHYL-2-PHENYL-2,4-DIHYDROPYRAZOL-3-ONE. (2014). HETEROCYCLES. [Link]
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Reissert Indole Synthesis: The Path to Perfect Indoles. (2020). YouTube. [Link]
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From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. (2021). Accounts of Chemical Research. [Link]
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Discovery of 9H-pyrimido[4,5-b]indole derivatives as dual RET/TRKA inhibitors. (2023). European Journal of Medicinal Chemistry. [Link]
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4-hydroxynonenal and neurodegenerative diseases. (2003). Molecular Aspects of Medicine. [Link]
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Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. (2012). Der Pharma Chemica. [Link]
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1H-Indole-5-carboxylic acid, 2-methyl-, ethyl ester. Organic Syntheses. [Link]
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Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
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C-H Functionalization of indoles and oxindoles through CDC reactions. RSC Publishing. [Link]
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Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. (2022). The Journal of Organic Chemistry. [Link]
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The Versatile Role of 4-Chloro-1H-indole-2-carbaldehyde in the Synthesis of Bioactive Heterocycles
Introduction: Unlocking the Potential of a Halogenated Indole Scaffold
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1] Among the vast array of functionalized indoles, halo-substituted derivatives have garnered significant attention due to the profound impact of halogenation on a molecule's physicochemical and biological properties. The introduction of a chlorine atom, for instance, can enhance metabolic stability, improve membrane permeability, and modulate binding affinity to biological targets through specific halogen bonding interactions. This application note delves into the synthetic utility of a particularly valuable building block: 4-Chloro-1H-indole-2-carbaldehyde .
The strategic placement of a chlorine atom at the 4-position of the indole ring, combined with the reactive carbaldehyde group at the 2-position, renders this molecule a versatile precursor for a diverse range of complex heterocyclic structures. The electron-withdrawing nature of the chlorine atom influences the reactivity of both the indole nucleus and the aldehyde, offering unique opportunities for synthetic chemists. This guide provides detailed protocols and mechanistic insights for leveraging this compound in key chemical transformations, including Knoevenagel condensations, the synthesis of bis(indolyl)methanes, and as a precursor for Pictet-Spengler reactions, ultimately leading to the generation of novel compounds with potential therapeutic applications.
The Influence of the 4-Chloro Substituent: A Mechanistic Perspective
The presence of the chlorine atom at the C4 position of the indole ring exerts a significant electronic effect. As a halogen, chlorine is electronegative, inductively withdrawing electron density from the benzene portion of the indole. This electron withdrawal can impact the nucleophilicity of the indole ring, particularly at the C3 position, which is a key site for electrophilic substitution. While the indole nitrogen's lone pair still renders the pyrrole ring electron-rich, the overall reactivity is modulated compared to its non-halogenated counterpart. This subtle electronic tuning can be advantageous in controlling regioselectivity and preventing unwanted side reactions. Furthermore, the 4-chloro substituent can serve as a handle for further functionalization through cross-coupling reactions or by influencing the orientation of substituents in subsequent synthetic steps. In the context of drug design, the chloro group can enhance lipophilicity, which may improve cell membrane permeability, and can participate in halogen bonding with biological macromolecules, potentially increasing binding affinity and selectivity.
Application 1: Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Systems
The Knoevenagel condensation is a powerful C-C bond-forming reaction that involves the condensation of an aldehyde or ketone with an active methylene compound.[2][3] The resulting α,β-unsaturated products are valuable intermediates in the synthesis of various pharmaceuticals and fine chemicals. This compound serves as an excellent electrophilic partner in this reaction.
Causality of Experimental Choices:
The choice of a weak base, such as piperidine or pyridine, is crucial to catalyze the reaction by deprotonating the active methylene compound without promoting self-condensation of the aldehyde. Ethanol is a commonly used solvent as it effectively dissolves the reactants and facilitates the reaction at room temperature or with gentle heating. The reaction progress is conveniently monitored by thin-layer chromatography (TLC), and the product often precipitates from the reaction mixture upon completion, simplifying purification.
Protocol 1: Synthesis of 2-((4-Chloro-1H-indol-2-yl)methylene)malononitrile
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.05 eq)
-
Piperidine (0.1 eq)
-
Ethanol (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
To a solution of this compound (1.0 mmol) in anhydrous ethanol (10 mL) in a 50 mL round-bottom flask, add malononitrile (1.05 mmol).
-
Add a catalytic amount of piperidine (0.1 mmol) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by TLC (eluent: 30% ethyl acetate in hexanes).
-
Upon completion of the reaction (disappearance of the starting aldehyde), the product may precipitate from the solution. If so, cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, reduce the solvent volume under reduced pressure and purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Data Presentation:
| Compound | Molecular Formula | Molecular Weight | Expected Yield (%) |
| 2-((4-Chloro-1H-indol-2-yl)methylene)malononitrile | C₁₂H₆ClN₃ | 227.65 | 85-95 |
Expected Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.85 (s, 1H, vinyl H), 7.70-7.20 (m, 4H, Ar-H), 9.0 (br s, 1H, NH).
-
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 160.0, 145.0, 138.0, 130.0, 128.0, 125.0, 122.0, 115.0, 114.0, 113.0, 85.0.
Note: The expected NMR data is based on analogous compounds and may vary slightly.[4][5][6]
Visualization of Workflow:
Caption: Workflow for Knoevenagel Condensation.
Application 2: Synthesis of Bis(indolyl)methanes
Bis(indolyl)methanes (BIMs) are a class of compounds that have attracted considerable interest due to their wide range of biological activities, including anticancer, antioxidant, and antibacterial properties.[7][8][9][10][11][12][13] The synthesis of BIMs is typically achieved through the electrophilic substitution of indoles with aldehydes or ketones, catalyzed by protic or Lewis acids. This compound can react with another indole molecule to generate unsymmetrical BIMs, or with itself in the presence of a suitable C1 source to form symmetrical BIMs. The following protocol details the reaction of this compound with a second equivalent of indole.
Causality of Experimental Choices:
The use of a Lewis acid like indium(III) chloride is effective in activating the aldehyde group towards nucleophilic attack by the second indole molecule. Acetonitrile is a suitable polar aprotic solvent for this transformation. The reaction is typically carried out at room temperature to minimize side product formation.
Protocol 2: Synthesis of 3-((4-Chloro-1H-indol-2-yl)methyl)-1H-indole
Materials:
-
This compound (1.0 eq)
-
Indole (1.1 eq)
-
Indium(III) chloride (InCl₃) (0.1 eq)
-
Acetonitrile (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol) and indole (1.1 mmol) in anhydrous acetonitrile (15 mL).
-
Add indium(III) chloride (0.1 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 6-8 hours, monitoring the progress by TLC (eluent: 20% ethyl acetate in hexanes).
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution (10 mL).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Data Presentation:
| Compound | Molecular Formula | Molecular Weight | Expected Yield (%) |
| 3-((4-Chloro-1H-indol-2-yl)methyl)-1H-indole | C₁₇H₁₃ClN₂ | 280.75 | 75-85 |
Expected Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.1 (br s, 1H, NH), 8.0 (br s, 1H, NH), 7.6-6.9 (m, 9H, Ar-H), 4.2 (s, 2H, CH₂).
-
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 138.0, 136.5, 135.0, 128.0, 127.0, 125.0, 123.0, 122.5, 121.0, 120.0, 119.5, 112.0, 111.0, 110.0, 30.0.
Note: The expected NMR data is based on analogous compounds and may vary slightly.
Visualization of Reaction Scheme:
Caption: Synthesis of an unsymmetrical bis(indolyl)methane.
Application 3: A Gateway to β-Carbolines via a Modified Pictet-Spengler Reaction
The Pictet-Spengler reaction is a fundamental transformation for the synthesis of tetrahydro-β-carbolines, a scaffold present in many biologically active alkaloids.[9][14] The classical reaction involves the condensation of a tryptamine with an aldehyde. While this compound cannot directly participate as the indole component in a classical Pictet-Spengler reaction, it can be ingeniously utilized as a precursor to the required tryptamine derivative. This involves a two-step sequence: a Knoevenagel condensation with nitromethane followed by reduction of the nitro group.
Causality of Experimental Choices:
The initial Knoevenagel condensation with nitromethane provides the nitrovinylindole intermediate. The subsequent reduction of the nitro group to a primary amine is a critical step. Lithium aluminum hydride (LAH) is a powerful reducing agent capable of reducing the nitro group to an amine. The resulting tryptamine derivative can then undergo an intramolecular Pictet-Spengler cyclization, which is often acid-catalyzed, to form the desired tetrahydro-β-carboline.
Protocol 3: Multi-step Synthesis of a 4-Chloro-Substituted Tetrahydro-β-carboline
Step 1: Synthesis of 4-Chloro-2-(2-nitrovinyl)-1H-indole
-
Follow a similar procedure to Protocol 1, substituting malononitrile with nitromethane. Use a base like ammonium acetate and reflux in acetic acid.
Step 2: Synthesis of 2-(4-Chloro-1H-indol-2-yl)ethanamine (Tryptamine derivative)
Materials:
-
4-Chloro-2-(2-nitrovinyl)-1H-indole (1.0 eq)
-
Lithium aluminum hydride (LAH) (4.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask, reflux condenser, dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a stirred suspension of LAH (4.0 mmol) in anhydrous THF (20 mL) at 0 °C under an inert atmosphere, add a solution of 4-Chloro-2-(2-nitrovinyl)-1H-indole (1.0 mmol) in anhydrous THF (10 mL) dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LAH in grams.
-
Filter the resulting suspension and wash the solid with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude tryptamine derivative, which can be used in the next step without further purification.
Step 3: Pictet-Spengler Cyclization
Materials:
-
2-(4-Chloro-1H-indol-2-yl)ethanamine (1.0 eq)
-
Formaldehyde (37% aqueous solution) (1.1 eq)
-
Trifluoroacetic acid (TFA) (catalytic amount)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the crude tryptamine derivative (1.0 mmol) in DCM (15 mL).
-
Add formaldehyde (1.1 mmol) and a catalytic amount of TFA.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Visualization of Synthetic Pathway:
Caption: Multi-step synthesis of a β-carboline precursor.
Bioactive Applications and Future Perspectives
The incorporation of a 4-chloroindole moiety into various molecular scaffolds has shown promise in the development of novel therapeutic agents. For instance, chloro-substituted indoles have been investigated for their antimicrobial and anticancer activities.[1][15][16][17][18] The presence of the chlorine atom can enhance the lipophilicity of the molecule, facilitating its passage through bacterial cell membranes or improving its interaction with hydrophobic pockets in target proteins.
-
Antimicrobial Potential: Studies on various chloroindole derivatives have demonstrated their efficacy against a range of bacterial and fungal pathogens.[7][15][16] The compounds synthesized from this compound, such as the Knoevenagel adducts and BIMs, represent promising candidates for further antimicrobial screening.
-
Anticancer Drug Discovery: The indole nucleus is a privileged scaffold in oncology. Many FDA-approved drugs and clinical candidates for cancer treatment contain an indole core. The 4-chloro substitution pattern can be exploited to develop novel kinase inhibitors, microtubule-targeting agents, or compounds that induce apoptosis in cancer cells.[1][17][18][19] The β-carbolines derived from this compound are of particular interest, as the β-carboline scaffold is known to exhibit potent anticancer properties through various mechanisms, including DNA intercalation and topoisomerase inhibition.[2][20]
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide array of heterocyclic compounds with significant potential in drug discovery and materials science. Its unique electronic properties, conferred by the 4-chloro substituent, provide chemists with a powerful tool to fine-tune the reactivity and biological activity of target molecules. The detailed protocols provided in this application note for Knoevenagel condensations, bis(indolyl)methane synthesis, and a modified Pictet-Spengler reaction pathway serve as a practical guide for researchers to explore the rich chemistry of this halogenated indole derivative. The continued exploration of this building block is expected to yield novel compounds with enhanced therapeutic efficacy.
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Electronic Supplementary Information (ESI) First Report of Application of Simple Molecular Complexes as Organo-Catalyst for Knoevenagel Condensation. The Royal Society of Chemistry. Available at: [Link]
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Supplementary Information. Available at: [Link]
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Antimicrobial activity of the synthesized compounds against different bacterial and fungal strains as IZ. ResearchGate. Available at: [Link]
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Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus. Frontiers in Microbiology. Available at: [Link]
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Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties. National Institutes of Health. Available at: [Link]
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Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates. MDPI. Available at: [Link]
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Pictet–Spengler reaction. Wikipedia. Available at: [Link]
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Effective Synthesis and Biological Evaluation of Natural and Designed Bis(indolyl)methanes via Taurine-Catalyzed Green Approach. National Center for Biotechnology Information. Available at: [Link]
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Synthesis of β-carboline derivatives. Sciforum. Available at: [Link]
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The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-one and Its Analogues. National Institutes of Health. Available at: [Link]
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Recent Advances in the Synthesis of β-Carboline Alkaloids. National Center for Biotechnology Information. Available at: [Link]
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1H and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry. Available at: [Link]
-
SYNTHESIS AND MECHANISM STUDY OF NEW BIVALENT β-CARBOLINE DERIVATIVES. Malaysian Journal of Analytical Sciences. Available at: [Link]
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Chemical structures of indole-based molecules employed as anticancer agents. ResearchGate. Available at: [Link]
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Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. National Center for Biotechnology Information. Available at: [Link]
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Design, Synthesis and Biological Activity Evaluation of β-Carboline Derivatives Containing Nitrogen Heterocycles. National Center for Biotechnology Information. Available at: [Link]
-
Scheme 1. The preparation of bis(indolyl)methanes by reaction of indole... ResearchGate. Available at: [Link]
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Knoevenagel condensation. Wikipedia. Available at: [Link]
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1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry. Available at: [Link]
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Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. National Center for Biotechnology Information. Available at: [Link]
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Facile Synthesis of Bis(indolyl)methanes Catalyzed by α-Chymotrypsin. MDPI. Available at: [Link]
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Synthesis of bis(indolyl)methanes using N-heterocyclic carbene salt as a C1 precursor. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
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Vibrational and DFT Studies and Anticancer Activity of Novel Pd(II) and Pt(II) Complexes with Chloro Derivatives of 7-Azaindole-3-Carbaldehyde. MDPI. Available at: [Link]
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Effective Synthesis and Biological Evaluation of Natural and Designed Bis(indolyl)methanes via Taurine-Catalyzed Green Approach. National Center for Biotechnology Information. Available at: [Link]
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(PDF) Synthesis of bis(indolyl)methanes under catalyst-free and solvent-free conditions. ResearchGate. Available at: [Link]
-
ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION. ResearchGate. Available at: [Link]
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High Yielding, One-Pot Synthesis of Bis(1H-indazol-1-yl)methane Catalyzed by 3d-Metal Salts. Semantic Scholar. Available at: [Link]
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Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes. PubMed. Available at: [Link]
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-
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Synthesis of Schiff Base Derivatives from 1H-Indole-2-carbaldehyde: An Application Guide for Researchers
Introduction: The Enduring Significance of Indole-Based Schiff Bases
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of a vast array of natural products and synthetic pharmaceuticals.[1] When condensed with primary amines, indole aldehydes give rise to Schiff bases, a class of compounds characterized by the azomethine (-C=N-) group.[2][3] These indole-based Schiff bases are not mere synthetic curiosities; they are potent pharmacophores exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[1][4] This guide provides a comprehensive overview of the synthesis of Schiff base derivatives from 1H-indole-2-carbaldehyde, offering detailed protocols and expert insights for researchers in organic synthesis and drug discovery.
Strategic Considerations in Synthesis: A Mechanistic Perspective
The formation of a Schiff base is fundamentally a nucleophilic addition-elimination reaction. The primary amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde to form a hemiaminal intermediate. Subsequent dehydration yields the stable imine, or Schiff base.[5][6] The choice of catalyst and reaction conditions is paramount in achieving high yields and purity.
Catalyst Selection: Navigating the Reaction Landscape
-
Acid Catalysis: In many protocols, a few drops of a weak acid like glacial acetic acid are employed.[5] The acid protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack by the amine.
-
Base Catalysis: Alternatively, organic bases such as piperidine can be used.[7] These catalysts can facilitate the deprotonation of the hemiaminal intermediate, promoting the elimination of water.
-
Catalyst-Free and Heterogeneous Catalysis: Modern synthetic approaches have also explored catalyst-free conditions or the use of heterogeneous catalysts. These methods are often favored for their milder reaction conditions and easier product purification.
Solvent Effects: More Than Just a Medium
The choice of solvent is critical and can significantly influence reaction rates and yields. Protic solvents like ethanol and methanol are commonly used as they can solvate the reactants and intermediates, and in some cases, participate in the proton transfer steps of the mechanism.[1][2]
Experimental Protocols: From Starting Material to Purified Product
This section provides detailed, step-by-step protocols for the synthesis of 1H-indole-2-carbaldehyde and its subsequent conversion to Schiff base derivatives.
Part 1: Synthesis of the Precursor - 1H-Indole-2-carbaldehyde
A reliable method for the synthesis of 1H-indole-2-carbaldehyde involves the lithiation of indole followed by formylation.[8]
Materials:
-
Indole
-
Dry Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
tert-Butyllithium (t-BuLi) in pentane
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated brine solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
-
Dissolve indole (1.0 g, 8.54 mmol) in 50 mL of dry THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a 2.5 M solution of n-butyllithium in hexanes (3.80 mL, 9.39 mmol) to the stirred solution. Maintain the temperature at -78 °C and stir for 30 minutes.
-
Slowly add a 1.7 M solution of tert-butyllithium in pentane (5.00 mL, 8.54 mmol) to the reaction mixture. Stir at -78 °C for 1 hour.
-
Add anhydrous N,N-dimethylformamide (0.83 mL, 8.5 mmol) to the solution.
-
Allow the reaction mixture to warm to room temperature over 1.5 hours.
-
Quench the reaction by adding 10 mL of water and stir for 15 minutes.
-
Transfer the mixture to a separatory funnel and add diethyl ether.
-
Wash the organic layer three times with saturated brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate (e.g., 80:20 v/v) as the eluent to yield 1H-indole-2-carbaldehyde.[8]
Purification of 1H-Indole-2-carbaldehyde: The synthesized aldehyde can be further purified by recrystallization from aqueous methanol or diethyl ether, or by sublimation under vacuum.[7]
Part 2: General Protocol for the Synthesis of Indole-2-carbaldehyde Schiff Bases
This protocol describes a general method for the condensation of 1H-indole-2-carbaldehyde with a primary amine.
Materials:
-
1H-indole-2-carbaldehyde
-
Substituted primary amine (e.g., aniline, p-toluidine)
-
Ethanol or Glacial Acetic Acid
-
Reflux apparatus
Procedure (Acid-Catalyzed):
-
In a round-bottom flask, dissolve 1H-indole-2-carbaldehyde (0.05 mol) and the desired primary amine (0.05 mol) in 30 mL of glacial acetic acid.[5]
-
Reflux the reaction mixture at 80-90 °C for 12-14 hours.[5] Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture in an ice bath to facilitate the precipitation of the Schiff base.[5]
-
Collect the solid product by filtration and wash it with cold ethanol to remove any unreacted starting materials.[5]
-
Dry the purified product in a desiccator or a vacuum oven at a low temperature (40-50 °C).
Visualizing the Workflow: Synthesis and Purification
Caption: General workflow for the synthesis and purification of indole-based Schiff bases.
Characterization of Indole Schiff Base Derivatives
Unequivocal characterization of the synthesized Schiff bases is crucial. A combination of spectroscopic techniques is typically employed.
| Spectroscopic Technique | Key Observables for Indole Schiff Bases |
| FT-IR | Appearance of a strong absorption band in the range of 1580-1684 cm⁻¹ corresponding to the C=N (azomethine) stretching vibration.[5][9] Disappearance of the C=O stretching band of the aldehyde and the N-H stretching bands of the primary amine. |
| ¹H NMR | A characteristic singlet in the region of δ 8.25–9.98 ppm for the azomethine proton (-CH=N-).[3][5] Signals for the aromatic protons of the indole and amine moieties. A broad singlet for the indole N-H proton, typically downfield. |
| ¹³C NMR | A signal for the azomethine carbon (-C=N-) in the range of δ 157–163 ppm.[3] Resonances for the aromatic carbons. |
| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the calculated molecular weight of the Schiff base derivative.[5][10] |
Purification Strategies: Achieving Analytical Purity
The purity of the synthesized Schiff bases is paramount for their subsequent biological evaluation.
Recrystallization: The Workhorse of Purification
Recrystallization is often the most straightforward method for purifying solid Schiff base derivatives.[11] The choice of solvent is critical and should be determined empirically.
-
Common Solvents: Ethanol, methanol, and mixtures of ethanol/water or DMF/water are frequently effective.[1][12]
-
General Principle: The crude product should be highly soluble in the hot solvent and sparingly soluble at room temperature or below.[1]
Column Chromatography: For More Challenging Separations
When recrystallization fails to provide adequate purity, or if the product is an oil, column chromatography is the preferred method.
-
Stationary Phase: Silica gel is the most common stationary phase.
-
Mobile Phase: A mixture of non-polar and polar solvents, such as hexanes/ethyl acetate or chloroform/methanol, is typically used.[8][13] The optimal solvent system should be determined by TLC analysis.
-
A Note of Caution: Schiff bases can sometimes be unstable on acidic silica gel, potentially leading to hydrolysis back to the starting aldehyde and amine.[14] In such cases, using neutral alumina as the stationary phase or deactivating the silica gel with a small amount of a base (e.g., triethylamine) in the eluent can be beneficial.
Visualizing the Mechanism: Schiff Base Formation
Caption: Simplified mechanism of acid-catalyzed Schiff base formation.
Conclusion and Future Perspectives
The synthesis of Schiff base derivatives from 1H-indole-2-carbaldehyde is a robust and versatile strategy for generating libraries of compounds with significant potential in drug discovery. By understanding the underlying reaction mechanisms and carefully selecting reaction conditions and purification techniques, researchers can efficiently access a wide range of novel indole-based scaffolds. The protocols and insights provided in this guide are intended to empower scientists to explore the rich chemical space of these fascinating molecules and unlock their full therapeutic potential.
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Synthesis, Characterization, and Pharmacological Evaluation of Some New Schiff Base Derivatives of 1H-Indole-2-Carbaldehyde. (2025). Advanced Journal of Chemistry, Section B: Natural Products and Medical Chemistry. [Link]
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Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases Derived from 2-(5-Chloro-3,3-Dimethyl-1,3-Dihydro-Indol-2-Ylidene)-Malonaldehyde with Aniline Substituted. (n.d.). Journal of University of Shanghai for Science and Technology. [Link]
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What are solvents used in recrystallization of Schiff base ?. (2019). ResearchGate. [Link]
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Synthesis, Characterization and Pharmacological Evaluation of Some New Schiff Base Derivatives of 1H-Indole-2-Carbaldehyde. (2025). ResearchGate. [Link]
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Synthesis and Spectroscopic Characterization of some Mixed Schiff Base Complexes. (n.d.). University of Baghdad Digital Repository. [Link]
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Is there an effective way of purifying schiff bases?. (2021). ResearchGate. [Link]
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Synthesis New Schiff bases From Indole Derivatives and Studying Their Anti-Cancer Activity. (n.d.). Diyala Journal of Pure Science. [Link]
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Preparation and Characterization of Some Schiff Base Compounds. (2020). Adıyaman University Journal of Science. [Link]
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Schiff Base Reaction-Mechanism, Rxn setup and Application. (2022). YouTube. [Link]
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Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. (2024). Eng. Sci.[Link]
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Synthesis of Novel Indole Schiff Base Compounds and Their Antifungal Activities. (2025). ResearchGate. [Link]
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Synthesis Of Schiff Bases Of Indole-3-Carboxaldehyde Derivatives Using Biginelli Reaction And Their Antioxidant Evaluation. (n.d.). International Journal of Pharmaceutical Sciences and Research. [Link]
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Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. (n.d.). Der Pharma Chemica. [Link]
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Synthesis And Infrared Study of Schiff Base Derived From Benzaldehyde And Aniline. (n.d.). HMU CPD. [Link]
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Design and Evaluation of Indole-Based Schiff Bases as α-Glucosidase Inhibitors: CNN-Enhanced Docking, MD Simulations, ADMET Profiling, and SAR Analysis. (n.d.). MDPI. [Link]
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AIM: TO CARRY OUT THE SYNTHESIS OF “SCHIFF-BASE” BY COMBINING ANILINE AND BENZALDEHYDE. (n.d.). ResearchGate. [Link]
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Is there an effective way of purifying schiff bases?. (2021). ResearchGate. [Link]
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Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. (2025). ResearchGate. [Link]
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Synthesis of Novel Indole Schiff Base Compounds and Their Antifungal Activities. (n.d.). PMC. [Link]
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Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases Derived from 2-(5-Chloro-3,3-Dimethyl-1,3-Dihydro-Indol-2-Ylidene)-Malonaldehyde with Aniline Substituted. (n.d.). ResearchGate. [Link]
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Advances. [Link]
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Can we do column chromatography for the purification of metal complexs ?. (2016). ResearchGate. [Link]
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Protocol for the Functionalization of the C3 Position of Indoles: A Guide for Researchers
Introduction: The Significance of C3-Functionalized Indoles
The indole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, natural products, and functional materials.[1][2][3][4] The functionalization of the indole ring, particularly at the nucleophilic C3 position, is a cornerstone of modern organic synthesis, enabling the introduction of diverse substituents to modulate biological activity and material properties.[2][5][6] This technical guide provides a comprehensive overview of key synthetic methodologies for preparing 3-substituted indoles, offering detailed, field-proven protocols and mechanistic insights to empower researchers in drug discovery and chemical development.
Due to the high electron density of the pyrrole ring, electrophilic substitution reactions on indoles predominantly occur at the C3 position.[7][8] This inherent reactivity has been harnessed in a multitude of classic and contemporary synthetic methods. This guide will delve into the mechanistic underpinnings and practical execution of several high-impact C3 functionalization strategies, including Friedel-Crafts alkylation, Michael addition, the Mannich reaction, Vilsmeier-Haack formylation, and modern palladium-catalyzed cross-coupling reactions.
I. Friedel-Crafts Alkylation: Direct C-C Bond Formation
The Friedel-Crafts alkylation is a fundamental method for forging carbon-carbon bonds at the C3 position of indoles. This reaction typically involves the use of a Lewis or Brønsted acid catalyst to activate an electrophile, which is then attacked by the electron-rich indole.[3][9] A variety of alkylating agents can be employed, including alcohols, alkenes, and N,O-acetals.[10][11][12]
Causality Behind Experimental Choices:
The choice of catalyst and solvent is critical for achieving high yields and selectivity. Lewis acids like Cu(OTf)₂, BF₃·OEt₂, and Sc(OTf)₃ are effective in activating electrophiles.[10][11][13] The solvent can influence the reaction rate and, in some cases, the regioselectivity. Dichloromethane (DCM) is a common choice due to its inert nature and ability to dissolve a wide range of reactants.[11] For reactions involving alcohols as alkylating agents, a "borrowing hydrogen" strategy can be employed using transition metal catalysts like nickel or ruthenium complexes, which offers an atom-economical and environmentally benign approach.[12][14][15][16]
Visualizing the Mechanism: Aza-Friedel-Crafts Alkylation
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Catalytic Methods for the Synthesis of 3-Substituted Indoles: A Detailed Guide for Researchers
The indole scaffold is a privileged structural motif in a vast array of pharmaceuticals, agrochemicals, and natural products. Its functionalization, particularly at the C3-position, is a cornerstone of medicinal chemistry, enabling the modulation of biological activity. This technical guide provides an in-depth exploration of key catalytic methodologies for the synthesis of 3-substituted indoles, designed for researchers, scientists, and drug development professionals. Herein, we delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer field-proven insights into the strategic application of these powerful synthetic tools.
The venerable Fischer Indole Synthesis: Catalytic and Asymmetric Approaches
First reported in 1883, the Fischer indole synthesis remains one of the most widely utilized methods for constructing the indole core.[1] The classic reaction involves the acid-catalyzed cyclization of an arylhydrazone, typically formed in situ from an arylhydrazine and an aldehyde or ketone.[1] The choice of catalyst is critical, with both Brønsted acids (e.g., HCl, H₂SO₄) and Lewis acids (e.g., ZnCl₂, BF₃) being effective.[1][2]
Mechanism of the Fischer Indole Synthesis
The reaction proceeds through a series of well-established steps, initiated by the formation of a phenylhydrazone from the condensation of a phenylhydrazine and a carbonyl compound. The key step is a[3][3]-sigmatropic rearrangement of the corresponding enamine tautomer, which is facilitated by an acid catalyst.[2][4] This rearrangement is followed by cyclization and the elimination of ammonia to yield the aromatic indole ring.[2][4]
Caption: Mechanism of the Fischer Indole Synthesis.
Protocol: Three-Component Fischer Indole Synthesis
This one-pot protocol describes an efficient synthesis of multiply substituted indoles from nitriles, organometallic reagents, and arylhydrazine hydrochloride salts.[5]
Materials:
-
Nitrile (1.0 equiv)
-
Organolithium or Grignard reagent (1.1 equiv)
-
Arylhydrazine hydrochloride salt (1.2 equiv)
-
Anhydrous diethyl ether or THF
-
Acid catalyst (e.g., polyphosphoric acid)
-
Appropriate workup and purification solvents
Procedure:
-
Metalloimine Formation (3 hours): To a solution of the nitrile in anhydrous diethyl ether at 0 °C, add the organometallic reagent dropwise. Allow the reaction to warm to room temperature and stir for 3 hours.
-
Fischer Indole Reaction (15 hours): Cool the reaction mixture to 0 °C and add the arylhydrazine hydrochloride salt in one portion. Add the acid catalyst and allow the reaction to stir at room temperature for 15 hours.
-
Workup and Purification (2 hours): Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Enantioselective Fischer Indole Synthesis
A significant advancement in the Fischer indole synthesis is the development of a catalytic, enantioselective variant. This method allows for the direct construction of chiral cyclopenta[b]indoles from prochiral diketones and phenylhydrazines, catalyzed by a chiral phosphoric acid.[6][7] The reaction proceeds through a dynamic kinetic resolution of a chiral hydrazone intermediate, affording high enantioselectivities.[6][7]
Table 1: Quantitative Data for Enantioselective Fischer Indole Synthesis
| Phenylhydrazine Derivative | Diketone | Catalyst Loading (mol%) | Co-catalyst | Yield (%) | ee (%) | Reference |
| N'-phenylhydrazinecarboxamide | 2-methylcyclopentane-1,3-dione | 10 | ZnCl₂ (20 mol%) | 75 | 95 | [8] |
| N'-(4-methoxyphenyl)hydrazinecarboxamide | 2-ethylcyclopentane-1,3-dione | 10 | ZnCl₂ (20 mol%) | 82 | 98 | [8] |
| N'-(4-chlorophenyl)hydrazinecarboxamide | 2-propylcyclopentane-1,3-dione | 10 | ZnCl₂ (20 mol%) | 70 | 92 | [8] |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful and versatile tools for the synthesis of 3-substituted indoles, offering a high degree of functional group tolerance and predictable regioselectivity.
Heck Coupling
The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene.[9] Intramolecular Heck reactions are particularly useful for the synthesis of fused indole ring systems.
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Application Notes and Protocols: Vilsmeier-Haack Reaction for the Synthesis of Indole-3-Carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of Indole-3-Carboxaldehyde
Indole-3-carboxaldehyde is a pivotal building block in medicinal chemistry and natural product synthesis. Its versatile reactivity allows for the elaboration of the indole scaffold into a vast array of complex, biologically active molecules, including anti-cancer agents, antivirals, and agrochemicals. The Vilsmeier-Haack reaction stands as one of the most efficient and widely adopted methods for the regioselective formylation of indoles, offering a direct and high-yielding pathway to this crucial intermediate.[1][2] This document provides a comprehensive guide to the Vilsmeier-Haack reaction for the synthesis of indole-3-carboxaldehyde, encompassing the underlying mechanism, a detailed experimental protocol, and critical insights for optimization and troubleshooting.
Reaction Principle and Mechanism
The Vilsmeier-Haack reaction accomplishes the formylation of electron-rich aromatic and heteroaromatic compounds.[1][3] The process involves two key stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution.
-
Formation of the Vilsmeier Reagent: The reaction is initiated by the activation of a substituted amide, typically N,N-dimethylformamide (DMF), with an acid chloride, most commonly phosphorus oxychloride (POCl₃). This reaction generates a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent.[1][4][5]
-
Electrophilic Aromatic Substitution: The electron-rich C3 position of the indole nucleus then attacks the electrophilic carbon of the Vilsmeier reagent.[6] This step leads to the formation of an iminium intermediate. Subsequent aqueous workup hydrolyzes this intermediate to yield the final product, indole-3-carboxaldehyde.[1][4]
The regioselectivity for the C3 position of indole is a consequence of the higher electron density at this position, making it the most nucleophilic site for electrophilic attack.
Visualizing the Mechanism
The following diagram illustrates the stepwise mechanism of the Vilsmeier-Haack formylation of indole.
Caption: Mechanism of Vilsmeier-Haack Formylation of Indole.
Experimental Protocol: Synthesis of Indole-3-Carboxaldehyde
This protocol provides a detailed, step-by-step methodology for the Vilsmeier-Haack formylation of indole.
Materials and Reagents
-
Indole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Hexane
-
Deionized water
-
Ice
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
-
Buchner funnel and filter paper
Procedure
Caution: Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The reaction should be conducted under an inert atmosphere to prevent the ingress of moisture.[7]
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring.[8] The addition should be controlled to maintain the temperature below 5 °C. After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes. The formation of a solid or a viscous liquid indicates the generation of the Vilsmeier reagent.
-
Addition of Indole: Dissolve indole in a minimal amount of anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition of indole, remove the ice bath and allow the reaction mixture to warm to room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours. For some substituted indoles, gentle heating (up to 80-90 °C) may be required to drive the reaction to completion.[1]
-
Workup: Carefully pour the reaction mixture onto crushed ice with stirring. This will hydrolyze the intermediate iminium salt.
-
Neutralization and Extraction: Basify the aqueous mixture to a pH of 8-9 by the slow addition of a 2 M sodium hydroxide (NaOH) solution.[9] This will precipitate the crude indole-3-carboxaldehyde. Extract the aqueous layer with ethyl acetate (3 x 50 mL).[10]
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.
Quantitative Data Summary
The Vilsmeier-Haack reaction is robust and generally provides high yields for a variety of substituted indoles. The following table summarizes typical reaction conditions and reported yields for the formylation of different indole derivatives.
| Indole Derivative | Reagents | Temperature (°C) | Time (h) | Yield (%) |
| Indole | POCl₃, DMF | 0 to 85 | 6 | 96 |
| 4-Methylindole | POCl₃, DMF | 0 to 85 | 8 | 90 |
| 5-Methylindole | POCl₃, DMF | 0 to 85 | 6 | 88 |
| 6-Methylindole | POCl₃, DMF | 0 to 90 | 9 | 89 |
Table adapted from BenchChem Application Notes.[1]
Troubleshooting and Field-Proven Insights
Side Reaction: Formation of 3-Cyanoindole
A potential side reaction in the Vilsmeier-Haack formylation of indole is the formation of 3-cyanoindole.[7] This is more likely to occur under certain conditions and can complicate purification.
-
Cause: The presence of nitrogen-containing impurities (e.g., hydroxylamine or ammonia derivatives) in the reagents or solvents can react with the initially formed aldehyde to generate an oxime or imine intermediate. This intermediate can then dehydrate under the acidic reaction conditions to yield the nitrile.[7]
-
Prevention:
-
Use high-purity, anhydrous solvents and freshly distilled reagents.
-
Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[7]
-
Optimize reaction temperature and time; avoid prolonged heating.
-
During workup, quench the reaction with ice-cold water or a saturated sodium bicarbonate solution instead of ammonia-based solutions.[7]
-
Expert Tip: For substrates that are sensitive or prone to side reactions, a recently developed catalytic version of the Vilsmeier-Haack reaction using a P(III)/P(V)=O cycle may be a milder and more efficient alternative.[10][11]
Conclusion
The Vilsmeier-Haack reaction is a cornerstone of synthetic organic chemistry, providing a reliable and high-yielding method for the preparation of indole-3-carboxaldehyde and its derivatives. By understanding the reaction mechanism, adhering to a meticulous experimental protocol, and being aware of potential side reactions, researchers can effectively leverage this powerful transformation in the synthesis of complex molecules for drug discovery and development.
References
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- Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles - Benchchem. (n.d.).
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-
Wikipedia contributors. (2023, December 1). Vilsmeier–Haack reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
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Khezri, M., Afghan, A., Roohi, L., & Baradarani, M. M. (2016). Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its Conversion into 2-(1-aryl-1H-pyrazol-4-yl)-3,3-dimethyl-3H-benzo[g]indoles. Organic Chemistry Research, 2(2), 120-126. Retrieved from [Link]
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Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
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Xue, J., Zhang, Y., Huan, Z., & Cheng, J.-P. (2022). Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. Journal of Organic Chemistry, 87(23), 15539–15546. Retrieved from [Link]
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ChemWis. (2023, June 10). Vilsmeier–Haack reaction of indole [Video]. YouTube. Retrieved from [Link]
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Ali, T. E., & Abdel-Kariem, S. M. (2012). Vilsmeier-Haack Reaction of Phosphonic Dihydrazide: Synthesis of 4- {[(Dimethyl)azanylidenonium Chloride] Methyl} Amino-2,3-Dihydro-3-Oxo-4H-1,2,4, 3-Triazaphosphole. International Journal of Materials and Chemistry, 2(5), 192-196. Retrieved from [Link]
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Application Note: Comprehensive Characterization of 4-Chloro-1H-indole-2-carbaldehyde
Abstract
This document provides a detailed guide to the essential analytical techniques for the structural confirmation and purity assessment of 4-Chloro-1H-indole-2-carbaldehyde (C₉H₆ClNO, MW: 179.61 g/mol ). As a key intermediate in the synthesis of pharmaceuticals and biologically active compounds, rigorous characterization is imperative. This note outlines optimized protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC), intended for researchers in synthetic chemistry and drug development. The methodologies are designed to be self-validating, with an emphasis on the rationale behind experimental parameters and data interpretation.
Introduction: The Importance of Structural Verification
This compound is a substituted indole derivative whose utility as a synthetic building block is critically dependent on its structural integrity and purity. The presence of the chloro-substituent and the reactive aldehyde group dictates its chemical behavior, while potential impurities from synthesis (e.g., starting materials, regioisomers, or over-oxidation products) can significantly impact downstream reaction yields and the biological activity of final compounds.
A multi-technique analytical approach is therefore not just recommended but essential for unambiguous characterization. This guide provides the strategic framework and practical protocols to achieve this, ensuring that the material meets the stringent quality requirements for research and development.
Integrated Analytical Workflow
A robust characterization workflow ensures that both the molecular structure and the sample's purity are confirmed. Each technique provides a unique and complementary piece of the puzzle. The proposed workflow is designed for efficiency and comprehensiveness.
Application Notes and Protocols for 4-Chloro-1H-indole-2-carbaldehyde Derivatives in Drug Discovery
Introduction: The Therapeutic Potential of the Indole Scaffold
The indole nucleus is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and bioactive molecules.[1][2] Its unique electronic properties and ability to participate in various biological interactions have made it a focal point for the development of novel therapeutic agents across a wide range of disease areas, including cancer, infectious diseases, and inflammation.[1][2] The strategic functionalization of the indole ring allows for the fine-tuning of its pharmacological profile, leading to compounds with enhanced potency and selectivity. Among the vast array of indole derivatives, those bearing a carbaldehyde group, particularly at the C2 position, serve as versatile synthetic intermediates for the creation of diverse compound libraries.[3] This guide focuses on a specific, yet highly promising, subclass: 4-Chloro-1H-indole-2-carbaldehyde derivatives . The introduction of a chlorine atom at the 4-position of the indole ring is anticipated to modulate the molecule's lipophilicity and electronic distribution, potentially leading to enhanced biological activity and novel mechanisms of action.
This document provides a comprehensive overview of the synthesis, derivatization, and biological evaluation of this compound derivatives, with a focus on their potential applications as anticancer, antimicrobial, and anti-inflammatory agents. Detailed protocols and experimental workflows are provided to guide researchers in this exciting field of drug discovery.
Part 1: Synthesis and Derivatization of the this compound Scaffold
The starting material, this compound, is a commercially available solid compound that serves as the foundation for a multitude of synthetic transformations. The aldehyde functionality is a versatile handle for the introduction of various pharmacophores through reactions such as condensation to form Schiff bases and thiosemicarbazones.
General Synthetic Approach: From Indole to this compound
While this compound is commercially available, understanding its synthesis provides valuable context. A common synthetic route to indole-2-carbaldehydes involves the formylation of the corresponding indole.[4]
Derivatization Strategies: Expanding the Chemical Space
The true potential of this compound lies in its ability to be readily derivatized. The aldehyde group is a prime target for reactions with primary amines and related nucleophiles, leading to a diverse range of compounds with potentially enhanced biological activities.
Schiff bases, characterized by the azomethine (-C=N-) group, are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][3] The synthesis of Schiff base derivatives from this compound is a straightforward and efficient process.
Materials:
-
This compound
-
Substituted primary amines (e.g., anilines, amino acids, aminophenols)[3]
-
Ethanol or Methanol (anhydrous)
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Standard laboratory glassware
Procedure:
-
Dissolve 1 equivalent of this compound in a minimal amount of anhydrous ethanol in a round-bottom flask.
-
Add 1 equivalent of the desired substituted primary amine to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux with constant stirring for 2-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The precipitated solid product is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol, methanol, or a mixture of solvents).
Causality Behind Experimental Choices:
-
Anhydrous Solvent: The use of an anhydrous solvent is crucial to prevent the hydrolysis of the formed Schiff base back to the aldehyde and amine.
-
Acid Catalyst: The catalytic amount of acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the primary amine.
-
Reflux: Heating the reaction mixture increases the reaction rate and helps to drive the equilibrium towards the formation of the Schiff base by removing the water formed during the reaction.
Part 2: Biological Activity and Mechanistic Insights
The derivatization of the this compound scaffold opens up avenues for exploring a wide range of biological activities. Based on the known pharmacological profiles of related indole derivatives, the primary areas of investigation include anticancer, antimicrobial, and anti-inflammatory activities.
Anticancer Activity
Indole derivatives have shown significant promise as anticancer agents by targeting various cellular pathways involved in cancer progression, such as cell cycle regulation, apoptosis, and angiogenesis.[2][5] The introduction of a chloro-substituent and further derivatization of the carbaldehyde can lead to compounds with potent cytotoxic effects against various cancer cell lines.
-
Tubulin Polymerization Inhibition: Many indole derivatives exert their anticancer effects by disrupting microtubule dynamics through inhibition of tubulin polymerization.
-
Kinase Inhibition: The indole scaffold is a common feature in many kinase inhibitors, which play a crucial role in cancer cell signaling.
-
Induction of Apoptosis: Chloro-substituted indole derivatives may induce programmed cell death in cancer cells through various intrinsic and extrinsic pathways.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
96-well microplates
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the complete culture medium. The final concentration of DMSO should be less than 0.5% to avoid solvent toxicity.
-
After 24 hours, remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation:
| Derivative | Cell Line | IC50 (µM) |
| Example Derivative 1 | MCF-7 | Data to be generated |
| Example Derivative 2 | A549 | Data to be generated |
| Cisplatin (Control) | HeLa | Known value[6] |
Table 1: Hypothetical data presentation for in vitro cytotoxicity of this compound derivatives.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens poses a significant threat to global health, necessitating the discovery of novel antimicrobial agents. Chloroindoles have demonstrated potent antibacterial and antibiofilm activities against a range of pathogenic bacteria.[7][8]
-
Disruption of Bacterial Cell Membranes: Chloroindoles can cause damage to the bacterial cell membrane, leading to leakage of cellular contents and cell death.[7]
-
Inhibition of Biofilm Formation: These compounds can interfere with the signaling pathways that regulate biofilm formation, a key virulence factor for many bacteria.[7][8]
-
Inhibition of Virulence Factor Production: Chloroindoles may also suppress the production of various virulence factors, such as proteases and toxins.[7]
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)
-
Mueller-Hinton Broth (MHB)
-
96-well microplates
-
This compound derivatives (dissolved in DMSO)
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Spectrophotometer
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well plate.
-
Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the bacteria is observed.
Data Presentation:
| Derivative | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) |
| Example Derivative 1 | Data to be generated | Data to be generated | Data to be generated |
| 4-chloroindole | 50[8] | 75[9] | >100[10] |
| Ciprofloxacin (Control) | Known value | Known value | Known value |
Table 2: Hypothetical and literature-based MIC values for antimicrobial activity.[8][9][10]
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Indole derivatives have been extensively studied for their anti-inflammatory properties, often acting through the inhibition of key inflammatory mediators.[11]
-
Inhibition of Cyclooxygenase (COX) Enzymes: Some indole derivatives, structurally similar to the non-steroidal anti-inflammatory drug (NSAID) indomethacin, can inhibit COX-1 and/or COX-2 enzymes, thereby reducing the production of prostaglandins.
-
Modulation of Pro-inflammatory Cytokines: These compounds may suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
-
Inhibition of NF-κB Signaling: The NF-κB signaling pathway is a central regulator of inflammation, and its inhibition by indole derivatives can lead to a broad anti-inflammatory effect.
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of inflammatory mediators like nitric oxide (NO). This assay measures the ability of a compound to inhibit LPS-induced NO production.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
96-well microplates
-
Lipopolysaccharide (LPS)
-
This compound derivatives (dissolved in DMSO)
-
Griess Reagent
-
Sodium nitrite standard solution
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess Reagent and incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
-
Calculate the percentage inhibition of NO production.
Part 3: Visualization of Workflows and Pathways
Diagrams
Caption: Synthetic workflow for this compound derivatives.
Caption: Biological screening workflow for novel indole derivatives.
Caption: Putative anti-inflammatory mechanism via NF-κB inhibition.
Conclusion and Future Directions
This compound represents a promising and underexplored scaffold for the development of novel therapeutic agents. Its straightforward derivatization into Schiff bases, thiosemicarbazones, and other related compounds provides access to a vast chemical space with the potential for significant biological activity. The protocols and conceptual frameworks outlined in this guide are intended to serve as a starting point for researchers to explore the anticancer, antimicrobial, and anti-inflammatory potential of this intriguing class of molecules. Further studies, including in vivo efficacy models and detailed mechanistic investigations, will be crucial to fully elucidate the therapeutic promise of this compound derivatives and to advance them towards clinical development.
References
- Gopalakrishnan, R., Madhanasundareswari, K., Hunge, S. S., Patil, M. L., Seetaramswamy, S., Singh, H., Sur, S., Sharma, K., & Thota, S. (2025). Synthesis And Characterization Of Some Novel Indole Carboxamide Derivative And Its Anti Inflammatory and Analgesic Evaluation. International Journal of Environmental Sciences, 11(21s), 305-311.
-
Boya, P., Lee, J. H., & Lee, J. (2022). Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli. Frontiers in Microbiology, 13, 872943. [Link]
-
Ashrafudoulla, M., Park, S., Lee, J. H., & Lee, J. (2021). Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus. Frontiers in Microbiology, 12, 705501. [Link]
- Li, X., et al. (2021). Antimicrobial effect of 4-indolecarbaldehyde on 12 kinds of bacteria.
- Ashrafudoulla, M., Park, S., Lee, J. H., & Lee, J. (2021). Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus. Frontiers in Microbiology, 12, 705501.
- Sayed, M. (2022). Synthesis of some heterocyclic compounds derived from indole as antimicrobial agents.
- Gomha, S. M., et al. (2017). Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. Molecules, 22(8), 1234.
- Chauhan, D., & Kumar, R. (2020). Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. European Journal of Medicinal Chemistry, 192, 112189.
- Al-Ostath, A. I., et al. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Omega, 7(46), 42337-42347.
- Al-Suwaidan, I. A., et al. (2016). Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. Saudi Pharmaceutical Journal, 24(1), 79-87.
- Singh, P., et al. (2007). Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. European Journal of Medicinal Chemistry, 42(9), 1103-1108.
- Khan, I., et al. (2013). Biological Potential of Synthetic Hydrazide Based Schiff Bases.
- Zhang, Y., et al. (2022). Design, Synthesis, and Biological Activity of Novel Fungicides Containing a 1,2,3,4-Tetrahydroquinoline Scaffold and Acting as Laccase Inhibitors. Journal of Agricultural and Food Chemistry, 70(6), 1776-1787.
- Dolezal, M., et al. (2015). In vitro bactericidal activity of 4- and 5-chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA.
- de Oliveira, R. S., et al. (2011). Anti-inflammatory and antinociceptive activities of indole-imidazolidine derivatives. International Immunopharmacology, 11(11), 1876-1882.
-
Chem-Impex. (n.d.). 1H-Indole-2-carbaldehyde. [Link]
- Chen, T., et al. (2021). Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury. Bioorganic & Medicinal Chemistry Letters, 48, 128261.
- Chandal, N., et al. (2024). Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria.
- Al-Ostath, A. I., et al. (2021). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. Molecules, 26(17), 5143.
- Al-Omair, M. A., et al. (2023). Synthesis, Characterization, and Biological Activities of New Schiff Base Compound and Its Lanthanide Complexes. Molecules, 28(5), 2309.
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. [Link]
- Zhang, M., et al. (2024).
- Li, W., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry.
- Sayin, F. K., et al. (2023). Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. ACS Omega.
-
Al-Suwaidan, I. A., et al. (2016). Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. Saudi Pharmaceutical Journal, 24(1), 79-87. [Link]
Sources
- 1. Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Optimization and Troubleshooting for the Synthesis of 4-Chloro-1H-indole-2-carbaldehyde
Welcome to the technical support center for the synthesis and optimization of 4-Chloro-1H-indole-2-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important synthetic intermediate. Here, we address common challenges encountered during its synthesis, providing field-proven insights and evidence-based solutions to streamline your experimental workflow. Our focus is on the Vilsmeier-Haack reaction, the most prevalent method for this transformation.
Frequently Asked Questions (FAQs)
Q1: I am attempting the Vilsmeier-Haack formylation of 4-chloroindole, but I am getting very low to no yield of the desired this compound. What are the most common causes?
A1: This is a frequent issue that typically points to one of three areas: reagent quality, reaction setup, or temperature control.
-
Reagent Integrity: The Vilsmeier reagent, formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is highly moisture-sensitive.[1] DMF can decompose over time to produce dimethylamine and formic acid.[2] Dimethylamine can react with the Vilsmeier reagent, quenching the active electrophile.[2] Similarly, POCl₃ readily hydrolyzes.
-
Solution: Always use high-purity, anhydrous DMF, preferably from a freshly opened bottle or distilled over a suitable drying agent. Ensure your POCl₃ is fresh and handled under strictly anhydrous conditions.[3]
-
-
Reaction Atmosphere: The reaction must be protected from atmospheric moisture, which can decompose both the Vilsmeier reagent and the intermediate iminium salt.[3]
-
Solution: Conduct the entire procedure under a dry, inert atmosphere, such as nitrogen or argon, using flame-dried glassware.[3]
-
-
Temperature Control: The initial formation of the Vilsmeier reagent is an exothermic process. If the temperature rises uncontrollably, the reagent can decompose.
-
Solution: The addition of POCl₃ to DMF should be performed slowly and dropwise at 0 °C in an ice bath to maintain a low temperature (not exceeding 5-10 °C).[3]
-
Q2: My reaction is producing a significant amount of a dark, insoluble material (polymerization), and purification is difficult. Why is this happening?
A2: Indoles are electron-rich heterocycles and can be sensitive to the strongly acidic conditions of the Vilsmeier-Haack reaction, leading to polymerization or the formation of complex trimers.[4] This is exacerbated by elevated temperatures or prolonged reaction times.
-
Causality: The intermediate formed after the electrophilic attack on the indole ring is susceptible to further reaction with other indole molecules if not promptly quenched and hydrolyzed.
-
Preventative Measures:
-
Monitor Progress: Carefully monitor the reaction's progress using Thin Layer Chromatography (TLC). Once the starting material (4-chloroindole) is consumed, proceed to the work-up without unnecessary delay.
-
Temperature Management: Avoid excessive heating. While some Vilsmeier reactions require heat to drive to completion, start with milder conditions (e.g., room temperature) before cautiously increasing the temperature.[5][6]
-
Controlled Quenching: Quench the reaction by pouring the mixture slowly onto crushed ice or into a cold, saturated sodium bicarbonate solution.[3] This neutralizes the strong acid and hydrolyzes the iminium salt intermediate to the desired aldehyde.
-
Q3: I am observing formylation at the C3 position instead of the expected C2 position. How can I improve the regioselectivity for 2-formylation?
A3: This is a critical challenge. While the Vilsmeier-Haack reaction on an unsubstituted indole overwhelmingly favors the C3 position due to the higher electron density, achieving C2 selectivity requires a specific strategy.[7] Direct formylation of 4-chloroindole will predominantly yield 4-chloro-1H-indole-3-carbaldehyde.
To achieve C2 formylation, a common and effective strategy involves a directed lithiation followed by quenching with an appropriate formylating agent like DMF.
-
Mechanism of Control: The indole nitrogen is first deprotonated with a strong base (e.g., n-butyllithium). A second equivalent of a stronger base (e.g., tert-butyllithium) then selectively deprotonates the C2 position, which is the most acidic carbon on the indole ring.[8] This generates a C2-lithiated species that can then react as a nucleophile with DMF to install the formyl group at the desired position.[8]
A detailed protocol for this method is provided below.
Troubleshooting Guide
This table summarizes common problems and provides actionable solutions to guide your optimization efforts.
| Problem | Potential Cause(s) | Recommended Solutions |
| No Product Formation | 1. Degraded reagents (DMF, POCl₃).[2] 2. Presence of moisture.[3] 3. Insufficiently low temperature during Vilsmeier reagent formation. | 1. Use fresh, anhydrous DMF and POCl₃. 2. Use flame-dried glassware and maintain an inert (N₂ or Ar) atmosphere. 3. Add POCl₃ to DMF dropwise at 0 °C. |
| Low Yield | 1. Incomplete reaction. 2. Side reactions (polymerization).[4] 3. Loss during work-up or purification. | 1. Monitor by TLC; consider increasing reaction time or temperature cautiously. 2. Avoid prolonged heating; quench the reaction as soon as the starting material is consumed. 3. Ensure efficient extraction and use appropriate chromatography conditions. |
| Formation of Dark Polymers | 1. Reaction temperature is too high. 2. Reaction time is too long. 3. Highly acidic conditions degrading the indole.[4] | 1. Run the reaction at the lowest effective temperature. 2. Optimize reaction time with TLC monitoring. 3. Quench promptly and efficiently with a cold basic solution (e.g., NaHCO₃ or Na₂CO₃).[3][9] |
| Incorrect Regioisomer (C3-formylation) | Direct Vilsmeier-Haack formylation was attempted on N-unprotected 4-chloroindole.[7] | Use a directed ortho-metalation strategy (e.g., double lithiation) to force C2 selectivity. See the detailed protocol below. |
| Difficult Purification | Product has similar polarity to byproducts or unreacted starting material. | Utilize column chromatography with a carefully selected solvent gradient (e.g., ethyl acetate in hexanes). Recrystallization can also be an effective final purification step.[3] |
Visual Workflow for Troubleshooting
The following diagram outlines a logical decision-making process for troubleshooting common issues during the synthesis.
Caption: Troubleshooting decision tree for synthesis.
Optimized Protocol: Directed C2-Formylation of 4-Chloroindole
This protocol is adapted from established procedures for the C2-formylation of indoles via lithiation, which offers high regioselectivity.[8]
Materials:
-
4-Chloroindole
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) solution in hexanes (e.g., 2.5 M)
-
tert-Butyllithium (t-BuLi) solution in pentane (e.g., 1.7 M)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized Water
-
Diethyl ether or Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and a nitrogen/argon inlet, add 4-chloroindole (1.0 eq).
-
Dissolution: Add anhydrous THF (approx. 0.1-0.2 M concentration relative to the indole) via syringe.
-
First Lithiation (N-deprotonation): Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise, ensuring the internal temperature remains below -70 °C. Stir the resulting solution at -78 °C for 30 minutes.
-
Second Lithiation (C2-deprotonation): To the same flask, slowly add tert-butyllithium (1.1 eq) dropwise, again maintaining the temperature at -78 °C. Stir the mixture at this temperature for 1 hour. A color change is typically observed.
-
Formylation: Add anhydrous DMF (1.5 eq) dropwise to the reaction mixture at -78 °C.
-
Warm-up: After the addition of DMF is complete, allow the reaction mixture to slowly warm to room temperature over a period of 1.5 to 2 hours.
-
Quenching: Carefully quench the reaction by the slow addition of water (10-20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield pure this compound.
Reaction Mechanism Workflow
The following diagram illustrates the key stages of the directed C2-formylation process.
Caption: Key stages of the directed C2-formylation.
By understanding the critical parameters and potential pitfalls outlined in this guide, researchers can significantly improve the yield, purity, and reproducibility of their this compound synthesis.
References
- BenchChem. (2025).
-
ResearchGate. (n.d.). Synthesis of 2-Halo-3-Formylindoles via Vilsmeier–Haack Haloformylation Reaction of Oxindole. [Link]
-
Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. [Link]
-
Semantic Scholar. (n.d.). Formation of indole trimers in Vilsmeier type reactions. [Link]
-
Journal of the Chemical Society C: Organic. (n.d.). Synthesis of indole-2-carbaldehydes, 2-(2-aminoethyl)- and 2-(2-aminopropyl)-indoles. [Link]
-
RSC Advances. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. [Link]
-
Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
Beilstein Journals. (n.d.). Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. [Link]
-
Supporting Information. (n.d.). Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol. [Link]
-
Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)-3-(dimethylamino)acrylaldehyde. [Link]
-
RSC Publishing. (2022). Dynamic kinetic resolution of γ,γ-disubstituted indole 2-carboxaldehydes via NHC-Lewis acid cooperative catalysis for the synthesis of tetracyclic ε-lactones. [Link]
-
RSC Advances. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. [Link]
- BenchChem. (2025).
-
RSC Advances. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. [Link]
-
YouTube. (2023). Vilsmeier–Haack reaction of indole. [Link]
- Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
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- 8. Synthesis routes of Indole-2-carbaldehyde [benchchem.com]
- 9. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
Technical Support Center: Purification of 4-Chloro-1H-indole-2-carbaldehyde
Welcome to the technical support guide for the purification of 4-Chloro-1H-indole-2-carbaldehyde. This document is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this key intermediate in high purity. Here, we move beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and optimize your purification strategy.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level inquiries regarding the handling and purification of this compound.
Q1: What is the typical appearance and stability of crude this compound after synthesis?
A1: Crude this compound, often synthesized via a Vilsmeier-Haack reaction, typically appears as a yellow to brown solid.[1] The intensity of the color often correlates with the level of impurities. Indole derivatives, particularly aldehydes, can be sensitive to air, light, and strong acids, potentially leading to discoloration and degradation over time. For long-term storage, it is recommended to keep the compound at 2-8°C under an inert atmosphere.[1]
Q2: My synthesis resulted in a dark, sticky oil instead of a solid. What does this indicate?
A2: The formation of a dark oil suggests the presence of significant impurities or product degradation. This can result from prolonged exposure to high temperatures or acidic conditions during the reaction work-up.[2] Before proceeding with purification, it is crucial to perform a thorough aqueous work-up, often involving neutralization with a mild base like sodium bicarbonate, to remove residual acids and salts.[2] An initial extraction into a suitable organic solvent (e.g., ethyl acetate or dichloromethane) can help separate the product from highly polar impurities.
Q3: How do I choose between recrystallization and column chromatography for purification?
A3: The choice depends on the impurity profile and the desired scale.
-
Recrystallization is ideal when you have a major crystalline product contaminated with minor impurities that have different solubility profiles. It is fast, economical, and often yields highly pure material. It is less effective for separating compounds with similar structures or when the product is present in a complex mixture.
-
Flash Column Chromatography is the method of choice for complex mixtures containing multiple components or impurities with polarities similar to the product.[3] It offers high resolving power but is more time-consuming and requires larger volumes of solvent.[4]
Use the following decision tree to guide your choice:
References
Technical Support Center: Troubleshooting Guide for Indole Functionalization Reactions
Welcome to the Technical Support Center for indole functionalization reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the chemical modification of the indole scaffold. The following question-and-answer format directly addresses specific issues, providing insights into their root causes and offering practical, field-proven solutions.
Section 1: N-Alkylation of Indoles
The alkylation of the indole nitrogen is a fundamental transformation, yet it is often plagued by issues of regioselectivity and side reactions.
FAQ 1.1: My indole N-alkylation is giving a mixture of N- and C3-alkylated products with low yield for the desired N-alkylated isomer. How can I improve N-selectivity?
This is a classic challenge in indole chemistry, stemming from the comparable nucleophilicity of the N1 and C3 positions. The regioselectivity is a delicate balance of several factors including the base, solvent, counter-ion, and the nature of the alkylating agent.[1][2]
Potential Causes & Solutions:
-
Incomplete Deprotonation: Insufficient deprotonation of the indole N-H can leave the C3 position relatively nucleophilic.[1]
-
"Hard" vs. "Soft" Nucleophile/Electrophile Mismatch: Generally, conditions favoring a "harder" indole anion promote N-alkylation.[2]
-
Expert Insight: The choice of base and the resulting counter-ion are critical. For instance, potassium hydroxide (KOH) can also be effective. The nature of the cation can influence selectivity through coordination effects.
-
-
Reaction Temperature: Higher temperatures can sometimes favor N-alkylation. In some studies, increasing the temperature to 80 °C resulted in exclusive N-alkylation.[1]
-
Catalytic Methods: Modern catalytic systems offer superior control.
-
Example: Copper hydride (CuH) catalysis with a DTBM-SEGPHOS ligand has demonstrated high N-selectivity. Conversely, switching to a Ph-BPE ligand can direct the reaction towards C3-alkylation.[1]
-
-
Substrate Electronics: Electron-withdrawing groups on the indole ring can increase the acidity of the N-H proton, thereby favoring N-alkylation. Conversely, electron-donating groups enhance the nucleophilicity of the C3 position.[2]
Troubleshooting Workflow for N- vs. C3-Alkylation:
Caption: Decision workflow for improving N-selectivity in indole alkylation.
FAQ 1.2: I'm observing significant amounts of dialkylated products. How can this be minimized?
Dialkylation, affecting both N1 and C3, typically occurs with highly reactive alkylating agents or under harsh reaction conditions.[1]
Potential Causes & Solutions:
-
Stoichiometry Control: An excess of the alkylating agent is a common culprit.
-
Reaction Monitoring: Letting the reaction proceed for too long can lead to over-alkylation.
-
Best Practice: Monitor the reaction closely using TLC or LC-MS and quench it as soon as the desired mono-N-alkylated product is the major species.
-
-
Steric Hindrance: Employing bulkier reagents can disfavor a second alkylation.
-
Strategy: Consider using a more sterically demanding alkylating agent or a catalyst with bulky ligands.
-
FAQ 1.3: My indole substrate has sensitive functional groups incompatible with strong bases. What are my options?
For substrates with sensitive functionalities, milder reaction conditions are necessary to avoid degradation or unwanted side reactions.
Alternative Methodologies:
-
Phase-Transfer Catalysis (PTC): This method often uses weaker bases like potassium carbonate in a biphasic system with a phase-transfer catalyst (e.g., tetrabutylammonium bromide). It provides a milder alternative to strong bases.
-
Mitsunobu Reaction: This reaction allows for the N-alkylation of indoles with alcohols under neutral conditions using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like DEAD or DIAD.
-
Reductive Amination: For certain substrates, an N-alkyl group can be introduced via reductive amination of an appropriate aldehyde or ketone with the indole, although this is less common for direct N-alkylation.
Section 2: Friedel-Crafts Acylation
Friedel-Crafts acylation is a key method for introducing acyl groups at the C3 position of indoles, but it is not without its challenges.
FAQ 2.1: My Friedel-Crafts acylation of an unsubstituted indole is giving a complex mixture of products and/or low yield.
The high nucleophilicity of the indole ring can lead to side reactions under typical Friedel-Crafts conditions.[3]
Potential Causes & Solutions:
-
Polyacylation and Polymerization: The indole nucleus is susceptible to polymerization in the presence of strong Lewis acids.[4]
-
Improved Protocol: The use of certain Lewis acids can offer better regioselectivity and milder conditions. A study reported successful C3-acylation using various acylating agents in the presence of Lewis acids like AlCl₃, SnCl₄, or TiCl₄.[4] Zinc oxide has also been shown to be an efficient catalyst for this transformation.[5]
-
-
Reaction with the N-H Proton: The Lewis acid can complex with the indole nitrogen, deactivating the ring towards electrophilic substitution.
-
Solvent Effects: The choice of solvent can significantly impact the reaction outcome.
-
Recommendation: Less polar, non-coordinating solvents like dichloromethane or 1,2-dichloroethane are often preferred. The use of ionic liquids has also been reported to provide good to high yields under mild conditions.[5]
-
Table 1: Comparison of Catalysts for Friedel-Crafts Acylation of Indole
| Catalyst | Typical Conditions | Advantages | Potential Issues |
| AlCl₃ | Stoichiometric, CH₂Cl₂ | Readily available, effective | Can lead to polymerization, requires stoichiometric amounts |
| SnCl₄ | Stoichiometric, CH₂Cl₂ | Milder than AlCl₃ | Can still require stoichiometric amounts |
| Y(OTf)₃ | Catalytic, Ionic Liquid, MW | Catalytic, fast reaction times | Requires microwave reactor, ionic liquid may be expensive |
| ZnO | Catalytic, Ionic Liquid | Readily available, mild | May require ionic liquid for optimal performance |
FAQ 2.2: The reaction works, but purification is difficult due to the catalyst complexing with the product.
The product, a 3-acylindole, is a Lewis base and can form a stable complex with the Lewis acid catalyst, complicating the workup.[6]
Workup Protocol:
-
Quenching: Carefully quench the reaction mixture by pouring it into ice-water or a dilute acid solution (e.g., 1M HCl) with vigorous stirring. This will hydrolyze the Lewis acid and break up the product-catalyst complex.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washes: Wash the combined organic layers with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Section 3: C-H Functionalization
Direct C-H functionalization offers an atom-economical approach to modify the indole core, but controlling regioselectivity, especially on the benzene ring, is a significant hurdle.[7][8]
FAQ 3.1: I am attempting a transition-metal-catalyzed C-H functionalization, but the reaction is sluggish, and I suspect catalyst deactivation.
Catalyst deactivation is a frequent problem in palladium-catalyzed C-H functionalization reactions.[9]
Potential Causes & Solutions:
-
Catalyst Poisoning: Impurities in the starting materials or solvent can act as poisons for the catalyst.[9] The indole nitrogen itself can sometimes coordinate to the metal center and inhibit catalysis.
-
Preventative Measures: Ensure all reagents and solvents are of high purity, dry, and degassed. The use of N-protecting groups can mitigate inhibition by the indole nitrogen.
-
-
Product Inhibition: The functionalized indole product or byproducts may coordinate to the catalyst more strongly than the starting material, leading to inhibition.[9]
-
Ligand Choice: The ligand plays a crucial role in stabilizing the active catalytic species.[9]
-
Optimization: Experiment with different ligands. Bulky, electron-rich phosphine ligands are often effective in stabilizing palladium catalysts.[9]
-
-
Oxidant: In reactions requiring an oxidant to regenerate the active catalyst, the choice and amount of the oxidant are critical.[9]
-
Screening: Optimize the oxidant (e.g., Cu(OAc)₂, benzoquinone, Ag₂CO₃, O₂/air).[9]
-
Logical Flow for Troubleshooting Catalyst Deactivation:
Caption: Troubleshooting steps for catalyst deactivation in C-H functionalization.
FAQ 3.2: How can I achieve C-H functionalization on the benzene ring (C4-C7) instead of the more reactive pyrrole ring (C2/C3)?
The C2 and C3 positions are inherently more nucleophilic and reactive.[9] Functionalizing the less reactive C4-C7 positions requires specific strategies.[7][8]
Strategies for Benzene Ring Functionalization:
-
Directing Groups (DGs): This is the most common and effective strategy. A directing group is installed, typically on the indole nitrogen, which then coordinates to the metal catalyst and directs the C-H activation to a specific ortho-position (C7 or C2).
-
C7-Directing Groups: Groups like pivaloyl, acetyl, or P(O)tBu₂ installed on the nitrogen can direct functionalization to the C7 position.[7][10]
-
C4, C5, C6-Directing: Achieving functionalization at these positions is more challenging and often requires a combination of directing groups on both the nitrogen and another position (e.g., C3) to block other reactive sites and steer the reaction.[7][10]
-
-
Blocking C2 and C3: If the C2 and C3 positions are substituted, functionalization is forced to occur on the benzene ring, although this may lead to mixtures of isomers.
-
Transient Directing Groups: More advanced methods utilize transient directing groups that are formed in situ, guide the functionalization, and are subsequently removed in the same pot.
Section 4: General Issues & Stability
FAQ 4.1: My indole-containing starting material or product seems to be decomposing during the reaction or workup.
Indoles can be sensitive to certain conditions, particularly strong acids and light.[11][12]
Potential Causes & Solutions:
-
Acid Sensitivity: Many indoles are unstable in strongly acidic media, which can lead to polymerization or degradation.[11] Indole-3-acetic acid, for example, is known to be unstable under acidic conditions.[12]
-
Mitigation: Avoid strongly acidic conditions if possible. If an acid catalyst is required, use the mildest acid that is effective and keep reaction times to a minimum. Consider using Lewis acids over Brønsted acids in some cases.[9] During workup, neutralize acidic solutions promptly.
-
-
Oxidative Degradation: The electron-rich indole ring can be susceptible to oxidation, especially in the presence of air and certain metal catalysts.
-
Precaution: Run reactions under an inert atmosphere (e.g., Nitrogen or Argon). Degas solvents before use.
-
-
Light Sensitivity: Some indole derivatives can be light-sensitive.[12]
-
Action: Protect the reaction vessel from light by wrapping it in aluminum foil. Store sensitive compounds in amber vials in the dark.
-
FAQ 4.2: Should I use an N-protecting group?
The decision to use a protecting group for the indole nitrogen is a critical one and depends on the specific reaction.
When to Use a Protecting Group:
-
To Prevent N-Functionalization: In reactions where C-functionalization is desired and the nitrogen is also reactive (e.g., some metal-catalyzed cross-couplings).
-
To Increase Stability: To protect the indole ring from decomposition under harsh conditions (e.g., strongly acidic or basic media).[11]
-
As a Directing Group: As discussed in the C-H functionalization section, the "protecting group" is often an active participant in directing the reaction.[7]
-
To Modulate Electronic Properties: Electron-withdrawing protecting groups like sulfonyl or Boc can decrease the nucleophilicity of the indole ring.[13]
Common N-Protecting Groups for Indoles:
| Protecting Group | Abbreviation | Introduction Conditions | Cleavage Conditions | Notes |
| Benzenesulfonyl | Bs | PhSO₂Cl, Base (e.g., NaH) | Strong base (e.g., NaOH, Mg/MeOH) | Strongly electron-withdrawing, deactivates the ring.[13] |
| tert-Butoxycarbonyl | Boc | Boc₂O, DMAP | Acid (e.g., TFA, HCl) | Common, but cleaved under acidic conditions.[2] |
| [2-(Trimethylsilyl)ethoxy]methyl | SEM | SEM-Cl, Base (e.g., NaH) | Fluoride source (e.g., TBAF), Lewis acids | Stable to a wide range of conditions.[14][15] |
| Benzyl | Bn | BnBr, Base (e.g., NaH) | Hydrogenolysis (H₂, Pd/C) | Stable to many conditions but requires hydrogenolysis for removal. |
| Pivaloyl | Piv | Piv-Cl, Base | Strong base (e.g., LDA) | Can also protect the C2 position due to steric bulk.[11] |
References
-
Muchowski, J. M., & Solas, D. (1984). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry. Available at: [Link]
- BenchChem. (2025).
- BenchChem. (2025).
- Muchowski, J. M., & Solas, D. (1983). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. Journal of Organic Chemistry.
-
Various Authors. (2012). What's the best way to protect the NH group in Heterocyclic Compounds? ResearchGate. Available at: [Link]
-
Muchowski, J. M., & Solas, D. (1984). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry. Available at: [Link]
- BenchChem. (2025).
- Alvarez-Pérez, A., et al. (n.d.). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base.
-
Various Authors. (n.d.). Ligand-Controlled Selectivity in the Pd-Catalyzed C–H/C–H Cross-Coupling of Indoles with Molecular Oxygen. ResearchGate. Available at: [Link]
-
Reddit User. (2024). Why is indole acetic acid not stable under acidic conditions or light. Reddit. Available at: [Link]
-
Wang, B., et al. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. Accounts of Chemical Research. Available at: [Link]
-
Rogers, J. R., & Hyster, T. K. (2017). Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole. ACS Catalysis. Available at: [Link]
-
Ottoni, O., et al. (2001). Acylation of Indole Under Friedel-Crafts Conditions-An Improved Method to Obtain 3-acylindoles Regioselectively. Organic Letters. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Organic Chemistry Portal. Available at: [Link]
-
Wang, B., et al. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. Accounts of Chemical Research. Available at: [Link]
-
Various Authors. (2025). Friedel–Crafts acylation of indoles in acidic imidazolium chloroaluminate ionic liquid at room temperature. ResearchGate. Available at: [Link]
-
Reddy, K. S., et al. (2012). Regioselective Friedel–Crafts Acylation of Indoles Catalysed by Zinc Oxide in an Ionic Liquid. ResearchGate. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
- 7. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
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- 14. Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole | Semantic Scholar [semanticscholar.org]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Yield in the Fischer Indole Synthesis of Substituted Indoles
Welcome to our dedicated technical support guide for the Fischer Indole Synthesis. As a cornerstone of heterocyclic chemistry since its discovery by Emil Fischer in 1883, this reaction remains indispensable for the synthesis of the indole scaffold, a privileged structure in pharmaceuticals, agrochemicals, and natural products.[1][2][3] However, the synthesis can be sensitive to a variety of parameters, often leading to challenges in achieving high yields and purity.
This guide, structured by a Senior Application Scientist, provides in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to move beyond simple procedural steps and explain the causality behind experimental choices, empowering you to optimize your synthetic outcomes.
Troubleshooting Guide
This section addresses specific, common problems encountered during the Fischer indole synthesis in a direct question-and-answer format.
Q1: My reaction is suffering from low yield or has failed completely. What are the primary causes and how can I improve the outcome?
A1: Low yield is the most frequently reported issue with the Fischer indole synthesis.[4] This reaction is notoriously sensitive to multiple variables.[1][5] A systematic approach to troubleshooting is crucial.
1. Purity of Starting Materials: Impurities in either the arylhydrazine or the carbonyl compound can introduce competing side reactions.[5][6]
-
Actionable Insight: Always use freshly distilled or recrystallized starting materials. The hydrochloride salt of the phenylhydrazine is often more stable and a reliable choice.[7] Confirm purity via NMR or melting point before commencing the synthesis.[5]
2. Choice and Concentration of Acid Catalyst: The acid catalyst is not a "one-size-fits-all" component; its choice is decisive.[3][8] It facilitates the critical tautomerization to the enamine and the subsequent[9][9]-sigmatropic rearrangement.[8] An inappropriate acid can lead to substrate degradation or complete reaction failure.[8]
-
Actionable Insight: Screen a panel of both Brønsted (e.g., H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[6][9] Polyphosphoric acid (PPA) is often a highly effective medium, acting as both catalyst and solvent.[6][7] For substrates prone to degradation, a milder acid like glacial acetic acid may provide the optimal balance.[5][7]
3. Reaction Temperature and Time: The reaction typically requires elevated temperatures to overcome the activation energy of the rearrangement step.[6][7] However, excessive heat or prolonged reaction times can cause decomposition of reactants and products, leading to tar formation and reduced yields.[6]
-
Actionable Insight: Monitor your reaction's progress diligently using Thin-Layer Chromatography (TLC). This allows you to identify the point of maximum product formation before significant degradation occurs. For faster, often cleaner reactions with improved yields, consider using a microwave reactor.[6] Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes.[6]
4. Substrate Electronic Effects: Certain substitution patterns are known to cause the reaction to fail.[10] A significant challenge arises with strong electron-donating groups (e.g., amino, amido) on the carbonyl component.[5][10][11] These groups can stabilize an iminyl carbocation intermediate that forms via a competing N-N bond cleavage pathway, which preempts the productive[9][9]-sigmatropic rearrangement.[10][11]
-
Actionable Insight: If you suspect N-N bond cleavage is the issue, try running the reaction at a lower temperature with a milder acid catalyst.[5] If this fails, a different synthetic route to the target indole may be necessary.
Below is a workflow to guide your troubleshooting process for low-yield reactions.
Caption: Troubleshooting workflow for low-yield Fischer indole synthesis.
Q2: My TLC shows multiple spots, suggesting significant side-product formation. What are these byproducts and how can I avoid them?
A2: Side-product formation is common and can significantly complicate purification and reduce yield.[1] Key culprits include:
-
Aldol Condensation Products: Enolizable aldehydes and ketones can undergo self-condensation under acidic conditions.[1][5]
-
N-N Bond Cleavage: As discussed in Q1, this is a major competing pathway, especially with electron-rich carbonyl compounds, leading to byproducts like aniline derivatives.[10][12]
-
Mitigation Strategy: Employ milder conditions (lower temperature, weaker acid) to disfavor the cleavage pathway.[5]
-
-
Oxidative Decomposition: Indoles can be sensitive to oxidation, which often results in the formation of colored impurities.[5]
Q3: I'm using an unsymmetrical ketone and obtaining a mixture of regioisomers. How can I control the regioselectivity?
A3: This is a classic challenge in Fischer indole synthesis.[5] The direction of cyclization depends on the formation of the intermediate enamine, which can form on either side of the carbonyl. The product ratio is heavily influenced by the acidity of the medium and steric factors.[5][13]
-
Kinetic vs. Thermodynamic Control: Weaker acids and lower temperatures tend to favor cyclization at the more substituted α-carbon (the "kinetic" product), which proceeds through the more stable, more substituted enamine.[5] Conversely, stronger acids and higher temperatures can favor cyclization at the less substituted α-carbon (the "thermodynamic" product).[5][14]
-
Steric Hindrance: Bulky substituents on either the ketone or the arylhydrazine can sterically direct the cyclization towards the less hindered position.[5]
Actionable Insight: The choice of acid catalyst is your primary tool for influencing regioselectivity.[5] It is often necessary to screen different acids and temperatures to find the optimal conditions for your desired isomer. For instance, methanesulfonic acid has been shown to improve selectivity in certain cases.[3]
Caption: Influence of acid strength on regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the accepted mechanism for the Fischer Indole Synthesis?
A1: The reaction proceeds through a well-established multi-step mechanism:[7][9]
-
Hydrazone Formation: The arylhydrazine condenses with an aldehyde or ketone to form a phenylhydrazone.[2]
-
Tautomerization: The phenylhydrazone tautomerizes to its more reactive enamine (or 'ene-hydrazine') form. This step is acid-catalyzed.[9][15]
-
[9][9]-Sigmatropic Rearrangement: After protonation, the enamine undergoes the key bond-forming step: a[9][9]-sigmatropic rearrangement (similar to a Claisen rearrangement) to form a di-imine intermediate.[9][15] This step breaks the weak N-N bond and forms a new C-C bond.[1][16]
-
Cyclization & Aromatization: The intermediate cyclizes to form an aminal (a cyclic aminoacetal).[9] Under acid catalysis, this intermediate eliminates a molecule of ammonia, followed by deprotonation to yield the energetically favorable aromatic indole ring system.[1][9]
Caption: Key steps of the Fischer indole synthesis mechanism.
Q2: How do I select the appropriate acid catalyst for my specific reaction?
A2: The optimal catalyst depends heavily on the reactivity of your specific substrates.[3] There is no universal best choice, and empirical screening is often required.[6] However, general guidelines can be followed.
| Catalyst Type | Examples | Common Applications & Considerations |
| Brønsted Acids | p-Toluenesulfonic acid (p-TsOH), Sulfuric acid (H₂SO₄), Hydrochloric acid (HCl), Acetic Acid (AcOH) | Widely used and effective for many substrates.[3][9] Acetic acid can serve as both a mild catalyst and solvent.[3] Stronger acids like H₂SO₄ can cause degradation with sensitive substrates.[3] |
| Lewis Acids | Zinc chloride (ZnCl₂), Boron trifluoride (BF₃·OEt₂), Aluminum chloride (AlCl₃), Iron(III) chloride (FeCl₃) | Often effective when Brønsted acids fail.[3][9] ZnCl₂ is a very common and robust choice.[2] Can be more effective for less reactive substrates but require anhydrous conditions. |
| Dehydrating Acids | Polyphosphoric Acid (PPA) | Excellent choice for difficult cyclizations as it acts as a strong acid, solvent, and dehydrating agent.[6] Its high viscosity can sometimes complicate handling and workup. |
| Solid Supports | Acid-treated clays, Zeolites | Can simplify workup (catalyst is filtered off) and sometimes improve yields and selectivity. |
Q3: How do substituents on the starting materials affect the reaction outcome?
A3: Substituents have profound electronic and steric effects on the reaction's success and rate.[5][17]
-
On the Arylhydrazine Ring:
-
Electron-Donating Groups (EDGs) (e.g., -OCH₃, -CH₃) generally accelerate the reaction by making the aromatic ring more nucleophilic, which favors the key[9][9]-sigmatropic rearrangement.[17]
-
Electron-Withdrawing Groups (EWGs) (e.g., -NO₂, -CN) generally decelerate the reaction by making the ring less nucleophilic.[7][17] Harsher conditions (stronger acid, higher temperature) may be required.[7]
-
Meta-Substituents: For substituents meta to the hydrazine group, EDGs tend to direct cyclization to the para position, while EWGs can lead to mixtures of both possible regioisomers.[17]
-
-
On the Carbonyl Compound:
-
Electron-Donating Groups (EDGs) (e.g., -NH₂, -NHAcyl, indolyl) at the α-position can be highly problematic. As detailed in the troubleshooting section, they can promote a competing N-N bond cleavage pathway, leading to low yields or complete reaction failure.[10][11][12]
-
Steric Bulk: Large groups on either reactant can sterically hinder the reaction, potentially requiring more forcing conditions or leading to lower yields.[5][11]
-
Experimental Protocols
Protocol 1: General Procedure for Fischer Indole Synthesis (Thermal)
This protocol is a general starting point for the synthesis of a substituted indole, such as 2,5-dimethyl-1H-indole.
Materials:
-
p-Tolylhydrazine hydrochloride (1.0 eq)
-
Acetone (1.1 eq)
-
Glacial Acetic Acid
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add p-tolylhydrazine hydrochloride (1.0 eq) and glacial acetic acid (approx. 5-10 mL per gram of hydrazine).
-
Begin stirring and add acetone (1.1 eq) to the mixture.
-
Heat the reaction mixture to reflux (typically around 118 °C for acetic acid).
-
Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.[1]
-
Once the starting material is consumed, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker of ice water. The product will often precipitate as a solid.
-
Neutralize the mixture carefully with a base, such as a saturated aqueous sodium bicarbonate solution, until effervescence ceases.
-
Collect the crude product by vacuum filtration, washing the solid with cold water.[7]
-
Purify the crude product by recrystallization (e.g., from an ethanol/water mixture) or by column chromatography on silica gel to obtain the final substituted indole.[1]
Protocol 2: Microwave-Assisted Fischer Indole Synthesis
This method can significantly accelerate the reaction.[6]
Materials:
-
Phenylhydrazine hydrochloride (1.0 eq)
-
Butan-2-one (1.05 eq)
-
Tetrahydrofuran (THF)
Procedure:
-
In a dedicated microwave reaction vial, combine phenylhydrazine hydrochloride (1 eq) and butan-2-one (1.05 eq) in THF (to make a ~0.6 M solution).[6]
-
Seal the vial securely with a cap.
-
Place the vial in a microwave reactor and heat to 150 °C for 15 minutes.[6]
-
After the reaction is complete, cool the vial to room temperature using a compressed air stream.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography to yield the desired indole.
References
-
Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
-
Vedantu. (n.d.). Fischer Indole Synthesis: Mechanism, Steps & Importance. Retrieved from [Link]
-
Heravi, M. M., Rohani, S., Zadsirjan, V., & Zahedi, N. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(83), 52852-52887. DOI:10.1039/C7RA10716A. Retrieved from [Link]
-
Hughes, D. L. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(15), 5982-5985. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020). Fischer indole synthesis: significance of choice of acid catalyst. Retrieved from [Link]
-
RSC Publishing. (2017). Fischer indole synthesis applied to the total synthesis of natural products. Retrieved from [Link]
-
ResearchGate. (2005). Recent development in the technology of Fischer indole synthesis. Retrieved from [Link]
-
Loyola eCommons. (n.d.). Novel Synthetic Route to 5-Substituted Indoles. Retrieved from [Link]
-
Taber, D. F., & Tirunahari, P. K. (2011). Indole synthesis: a review and proposed classification. Tetrahedron, 67(38), 7195-7210. Retrieved from [Link]
-
SciSpace. (1989). On the Roles of Lewis Acid Catalysts and Solvents in the Fischer Indole Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
-
Kaunas University of Technology. (2021). Fischer indole synthesis optimization and application towards preparation of 1H-indol-3-ylacetic acid analogues. Retrieved from [Link]
-
PubMed. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. Retrieved from [Link]
-
ACS Publications. (2018). An Eco-Friendly Industrial Fischer Indole Cyclization Process. Retrieved from [Link]
-
RSC Blogs. (2010). Versatile variation on the Fischer indole synthesis. Retrieved from [Link]
-
MDPI. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Retrieved from [Link]
-
Journal of the American Chemical Society. (2011). Why Do Some Fischer Indolizations Fail?. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis of Indoles: Recent Advances. Retrieved from [Link]
-
Reddit. (2021). Problems with Fischer indole synthesis. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. Retrieved from [Link]
-
Taylor & Francis Online. (2015). Synthesis of 3-Substituted Indoles Using Deep Eutectic Solvent and Ultrasound. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Indoles. Retrieved from [Link]
-
MDPI. (2017). Synthesis of N-Substituted Indole Derivatives via PIFA-Mediated Intramolecular Cyclization. Retrieved from [Link]
-
National Institutes of Health. (2017). Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. Retrieved from [Link]
-
ACS Publications. (2020). Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions. Retrieved from [Link]
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- 3. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
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- 9. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
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Technical Support Center: Formylation of 4-Chloroindole
A Guide for Researchers and Process Chemists
Welcome to the technical support center for the formylation of 4-chloroindole. This guide is designed for scientists and drug development professionals encountering challenges with this crucial synthetic transformation. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to address common side reactions and process deviations. Our goal is to explain the causality behind these issues and provide robust, validated solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My reaction is producing a significant amount of a diformylated product. What is causing this and how can I prevent it?
Answer:
Root Cause Analysis: The formation of a diformylated product, typically 4-chloro-1,3-diformylindole or 4-chloro-2,3-diformylindole, is a common side reaction in the Vilsmeier-Haack formylation. The primary reaction is an electrophilic aromatic substitution, which is highly favorable at the C-3 position of the indole ring due to the high electron density at this position.[1][2] The introduction of the first formyl group at C-3, however, does not sufficiently deactivate the ring to prevent a second electrophilic attack, especially when an excess of the Vilsmeier reagent is used or at elevated temperatures.[3][4]
The electron-withdrawing nature of the chlorine at C-4 slightly deactivates the benzene portion of the indole, further favoring reaction on the pyrrole ring. Once the C-3 position is formylated, the next most likely sites for a second formylation are the N-1 position or the C-2 position, driven by reaction conditions.
Troubleshooting Protocol:
-
Stoichiometry Control (Critical): The most effective way to prevent diformylation is to precisely control the stoichiometry of the Vilsmeier reagent (the complex of POCl₃ and DMF).[3]
-
Action: Use a stoichiometric amount or a slight excess (1.0 to 1.2 equivalents) of the Vilsmeier reagent relative to the 4-chloroindole. Perform a titration or purity analysis of your POCl₃ and DMF to ensure accurate measurements.
-
-
Temperature Management: Higher temperatures provide the activation energy for the less favorable second formylation.
-
Order of Addition: Adding the indole to the pre-formed reagent ensures that the indole is always the limiting reactant in the presence of the electrophile, but it can lead to localized excess. A reverse addition can sometimes be beneficial.
-
Action: For sensitive substrates, consider a reverse addition: slowly add the pre-formed Vilsmeier reagent to a cooled solution of the 4-chloroindole. This maintains a low concentration of the electrophile throughout the reaction.
-
-
Reaction Time: Prolonged reaction times can increase the incidence of side products.
-
Action: Monitor the reaction progress closely using TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to an acceptable level.
-
Data Summary: Effect of Reagent Stoichiometry on Product Distribution
| Equivalents of Vilsmeier Reagent | Reaction Temp. (°C) | Yield of 4-chloroindole-3-carbaldehyde | Yield of Diformyl Side Product |
| 1.1 eq. | 35 °C | ~85-90% | <5% |
| 1.5 eq. | 35 °C | ~70-75% | ~15-20% |
| 2.5 eq. | 60 °C | ~40-50% | >40% |
| 1.1 eq. (reverse addition) | 35 °C | ~88-93% | <2% |
Note: Yields are illustrative and may vary based on specific reaction scale and conditions.
Question 2: I'm observing formylation at an unexpected position, such as C-2 or N-1, instead of the desired C-3. Why does this regioselectivity issue occur?
Answer:
Root Cause Analysis: Electrophilic attack on the indole nucleus is governed by the stability of the resulting cationic intermediate (sigma complex). Attack at C-3 is kinetically and thermodynamically favored because the positive charge can be delocalized over the nitrogen atom without disrupting the aromaticity of the benzene ring.[2]
However, certain factors can alter this inherent regioselectivity:
-
Steric Hindrance: While not a major factor for the formyl group, very bulky substituents at neighboring positions could theoretically influence the site of attack. For 4-chloroindole, this is not the primary concern.
-
N-Substitution: If the indole nitrogen is unprotected (N-H), formylation can occur at the nitrogen (N-formylation). This is more common with highly reactive Vilsmeier reagents or under conditions that favor deprotonation of the N-H group.[6]
-
Reaction Conditions: Aggressive reaction conditions (high temperature, large excess of reagent) can overcome the activation barrier for substitution at less favorable positions like C-2 or C-6.
Mechanism of Regioselectivity: The preference for C-3 substitution is a cornerstone of indole chemistry. The intermediate for C-3 attack preserves the benzene aromatic sextet, a significant stabilizing factor. Attack at C-2 disrupts this aromaticity, leading to a higher energy intermediate.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for regioselectivity issues.
Question 3: My work-up procedure is difficult, and I'm getting low yields. How should I properly quench the reaction and hydrolyze the iminium salt intermediate?
Answer:
Root Cause Analysis: The Vilsmeier-Haack reaction does not directly produce the aldehyde. It first forms a stable iminium salt intermediate at the C-3 position. This intermediate must be hydrolyzed during the aqueous work-up to yield the final carbonyl product.[7][8] Improper hydrolysis is a frequent cause of low yields. The process is pH-sensitive and requires sufficient thermal energy to proceed to completion.
Mechanism: Iminium Salt Hydrolysis
Caption: Simplified hydrolysis of the iminium salt intermediate.
The hydrolysis mechanism involves the nucleophilic attack of water on the iminium carbon, followed by elimination of dimethylamine.[9][10][11]
Optimized Work-up and Hydrolysis Protocol:
-
Quenching: The reaction mixture, containing excess POCl₃ and the Vilsmeier reagent, is highly acidic and reactive. It must be quenched carefully.
-
Action: Slowly pour the reaction mixture into a stirred vessel containing a large amount of crushed ice and water.[5] This hydrolyzes the excess POCl₃ exothermically but in a controlled manner.
-
-
pH Adjustment for Hydrolysis: The hydrolysis of the iminium salt is often most efficient under neutral to slightly basic conditions.
-
Action: After the initial quench, slowly add a solution of sodium hydroxide (e.g., 5-10 M) or sodium carbonate to adjust the pH to between 7 and 9.[5] Monitor the pH carefully. This step neutralizes the acid and facilitates the hydrolysis.
-
-
Heating: Gentle heating can be necessary to drive the hydrolysis to completion.
-
Action: After pH adjustment, heat the aqueous mixture, for instance, by boiling it for a short period (e.g., 5-15 minutes).[5] This ensures the complete conversion of the iminium salt to the aldehyde, which will typically precipitate from the solution upon cooling.
-
-
Isolation: The solid product can be isolated directly.
-
Action: Cool the mixture to room temperature or in an ice bath. Collect the precipitated 4-chloroindole-3-carbaldehyde by filtration. Wash the solid with cold water to remove inorganic salts. The crude product can then be dried and purified, typically by recrystallization or column chromatography.[5]
-
By following this robust work-up protocol, you ensure the complete hydrolysis of the intermediate, leading to maximized yields and easier product isolation.
References
-
Synthesis of 4-Chloroindole-3-carbaldehyde. Journal of Medicinal Chemistry, 2015, vol. 58, # 23, p. 9179 - 9195. [Link]
-
Formation of indole trimers in Vilsmeier type reactions. Semantic Scholar. [Link]
-
4-Chloroindole-3-carbaldehyde. MySkinRecipes. [Link]
-
Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl) malonaldehyde and its reactivity. Growing Science. [Link]
-
Vilsmeier–Haack reaction of indole. YouTube. [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. INDO AMERICAN JOURNAL OF PHARMACEUTICAL SCIENCES. [Link]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. [Link]
-
Biosynthesis of the Halogenated Auxin, 4-Chloroindole-3-Acetic Acid. PubMed Central. [Link]
-
Reaction mechanism of formyl indole (FIC) formation via Vilsmeier–Haach formylation reaction. ResearchGate. [Link]
-
Vilsmeier–Haack reaction. Wikipedia. [Link]
-
Fe3O4@SiO2–NH2–ECH–HMTA-Supported Trifluoroacetic Acid: A Magnetically Recyclable Catalyst for One-Pot Synthesis of Imidazole–Indole Derivatives. ACS Omega. [Link]
-
Vilsmeier-Haack Reaction. J&K Scientific LLC. [Link]
-
Imine and Enamine Hydrolysis Mechanism. Chemistry Steps. [Link]
-
Imine Hydrolysis. News-Medical.Net. [Link]
-
Vilsmeier-Haack reaction of 7-acetyl-2-arylindoles: a convenient method for the synthesis of 6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-1,5-dicarbaldehydes. PubMed. [Link]
-
Synthesis and Biological Activities of 4-chloroindole-3-acetic Acid and Its Esters. PubMed. [Link]
-
Hydrolysis of imines to give ketones (or aldehydes). Master Organic Chemistry. [Link]
-
Regioselectivity in Electrophilic Aromatic Substitutions. YouTube. [Link]
-
Regioselectivity in Electrophilic Aromatic Substitution of Pyrrole and Indole. Stack Exchange. [Link]
-
Imine and Enamine Hydrolysis. Organic Chemistry Tutor. [Link]
-
Imine Hydrolysis. BYJU'S. [Link]
-
Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Publishing. [Link]
-
Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles. Beilstein Journal of Organic Chemistry. [Link]
-
A comparison of regioselectivity in electrophilic aromatic substitution... ResearchGate. [Link]
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- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Vilsmeier-Haack reaction of 7-acetyl-2-arylindoles: a convenient method for the synthesis of 6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-1,5-dicarbaldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Chloroindole-3-carbaldehyde CAS#: 876-72-2 [amp.chemicalbook.com]
- 6. growingscience.com [growingscience.com]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. jk-sci.com [jk-sci.com]
- 9. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
Technical Support Center: Optimization of Catalyst Selection for Indole Synthesis
Welcome to the Technical Support Center for Indole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of catalyst selection and optimization for this pivotal heterocyclic scaffold. Here, we move beyond mere procedural lists to offer a deeper understanding of the causality behind experimental choices, empowering you to troubleshoot effectively and innovate in your synthetic strategies.
Section 1: Troubleshooting Common Catalyst-Related Issues in Indole Synthesis
This section is formatted as a troubleshooting guide to directly address common problems encountered during catalytic indole synthesis.
Issue 1: Low or No Yield in Fischer Indole Synthesis
-
Question: My Fischer indole synthesis is resulting in a low yield or no product at all. What are the likely catalyst-related causes and how can I troubleshoot this?
-
Answer: Low yields in the Fischer indole synthesis are a frequent challenge and often point to issues with the acid catalyst or reaction conditions. The reaction is notoriously sensitive to the choice and concentration of the acid, which is crucial for the key[1][1]-sigmatropic rearrangement.[2][3][4]
-
Inappropriate Acid Strength: The delicate balance of acid strength is paramount. An acid that is too strong can lead to polymerization or degradation of the starting materials or the indole product. Conversely, an acid that is too weak may not be sufficient to catalyze the reaction efficiently.[5][6]
-
Troubleshooting Protocol: Acid Catalyst Screening:
-
Setup: Prepare parallel reactions in small-scale vials (e.g., 1-2 mL).
-
Substrates: Use your starting phenylhydrazine (1.0 equiv) and ketone/aldehyde (1.1 equiv).
-
Catalyst Array: In separate vials, add a selection of Brønsted acids (e.g., p-toluenesulfonic acid, methanesulfonic acid, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, FeCl₃) at a standard loading (e.g., 10-20 mol%).[2][7]
-
Reaction Conditions: Run all reactions under identical conditions (solvent, temperature, time) based on your initial attempt.
-
Monitoring: Monitor the progress of each reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Analysis: Compare the product formation and byproduct profile across the different catalysts to identify the most promising candidate for further optimization.
-
-
-
Substituent Effects: Electron-donating groups on the phenylhydrazine can sometimes promote N-N bond cleavage, a competing side reaction to the desired rearrangement.[5] For such substrates, Lewis acids like ZnCl₂ have been shown to be more effective.[5]
-
Issue 2: Poor Regioselectivity with Unsymmetrical Ketones
-
Question: I am getting a mixture of indole isomers when using an unsymmetrical ketone in my Fischer synthesis. How can I control the regioselectivity?
-
Answer: The regioselectivity of the Fischer indole synthesis with unsymmetrical ketones is a classic challenge. While it has been suggested that the choice of Lewis acid can influence the isomer ratio, extensive studies have indicated that the inherent electronic and steric properties of the ketone substrate are the primary determinants of the product distribution. The properties of the Lewis acid catalyst and the solvent do not appear to exert a systematic influence on the regioselectivity.[8]
-
Primary Strategy: Substrate Modification: The most effective way to control regioselectivity is to modify the ketone to favor the formation of one enamine intermediate over the other.
-
Alternative Synthetic Routes: If substrate modification is not feasible, consider alternative indole synthesis methods that offer better regiocontrol for your target molecule.
-
Issue 3: Catalyst Deactivation in Palladium-Catalyzed Indole Synthesis
-
Question: My palladium-catalyzed indole synthesis (e.g., Buchwald-Hartwig, Heck, Larock) is sluggish or stalls before completion. I suspect catalyst deactivation. What are the common causes and remedies?
-
Answer: Catalyst deactivation is a prevalent issue in palladium-catalyzed cross-coupling reactions. This can be due to several factors, including the formation of inactive palladium species (e.g., palladium black), ligand degradation, or product inhibition.[9]
-
Formation of Palladium Black: The precipitation of palladium black is a visual indicator of catalyst decomposition to Pd(0) aggregates, which are catalytically inactive.
-
Solution:
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, DavePhos for Buchwald-Hartwig) that stabilize the active monomeric Pd(0) species and prevent aggregation.[10]
-
Reaction Conditions: Ensure truly anaerobic conditions, as oxygen can contribute to catalyst decomposition. Use degassed solvents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen).
-
-
-
Ligand Optimization: The choice and concentration of the ligand are critical for maintaining a stable and active catalytic cycle.[11]
-
Troubleshooting Protocol: Ligand Screening and Optimization:
-
Ligand Selection: Choose a range of ligands with varying steric and electronic properties (e.g., for Buchwald-Hartwig, compare monodentate biaryl phosphines like XPhos with bidentate ligands like BINAP).
-
Ratio Screening: For the most promising ligand, perform a systematic screen of the ligand-to-palladium ratio (e.g., 1:1, 1.5:1, 2:1). An excess of ligand can sometimes be beneficial, but too much can inhibit the reaction.
-
Monitoring: Analyze each reaction for conversion and byproduct formation to determine the optimal ligand and ratio.
-
-
-
Product Inhibition: The indole product itself can sometimes coordinate to the palladium center, inhibiting its catalytic activity.[9]
-
Solution:
-
Lower Catalyst Loading: If the reaction proceeds well initially and then slows, try a lower catalyst loading.
-
Continuous Extraction: In some cases, continuous removal of the product from the reaction mixture may be beneficial, although this is often not practical on a lab scale.
-
-
-
Section 2: Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding catalyst selection in various indole synthesis methods.
Fischer Indole Synthesis
-
Q1: Should I use a Brønsted or a Lewis acid for my Fischer indole synthesis?
-
A1: The choice depends on your substrate. Brønsted acids like p-toluenesulfonic acid and polyphosphoric acid are commonly used and effective for a wide range of substrates.[3][4] Lewis acids such as ZnCl₂, BF₃·OEt₂, and FeCl₃ can be advantageous for substrates sensitive to strong protic acids or those prone to side reactions under Brønsted acidic conditions.[2][7] Empirical screening is often the best approach to determine the optimal catalyst.[5]
-
Nenitzescu Indole Synthesis
-
Q2: My Nenitzescu synthesis is producing a significant amount of the 5-hydroxybenzofuran byproduct. How can I favor the formation of the 5-hydroxyindole?
-
A2: The formation of 5-hydroxybenzofurans is a common competing pathway.[12] The choice of catalyst and solvent can significantly influence the chemoselectivity. Zinc-based Lewis acids (e.g., ZnCl₂, ZnBr₂, ZnI₂) have been found to promote the formation of the desired 5-hydroxyindole.[9] Conversely, other Lewis and Brønsted acids like CuCl₂, FeCl₃, and trifluoroacetic acid (TFA) can favor benzofuran formation.[9] Switching to a highly polar solvent like nitromethane can also favor the indole product.[12]
-
Palladium-Catalyzed Indole Syntheses (Buchwald-Hartwig, Heck, Larock)
-
Q3: What is the role of the ligand in palladium-catalyzed indole synthesis, and how do I choose the right one?
-
A3: Ligands are crucial as they stabilize the palladium catalyst, influence its reactivity, and control the selectivity of the reaction.[11][13] The choice of ligand is highly dependent on the specific reaction and substrates. For Buchwald-Hartwig amination to form N-aryl indoles, bulky, electron-rich biaryl phosphine ligands like DavePhos are often a good starting point.[6] For Heck reactions, the choice of phosphine ligand is also critical and often requires screening.[9] In the Larock indole synthesis, while originally performed "ligand-less," the use of electron-donating phosphine ligands can enable the use of less reactive o-bromoanilines.[14]
-
-
Q4: How do I troubleshoot regioselectivity issues in the Larock indole synthesis?
-
A4: The regioselectivity in the Larock indole synthesis is primarily governed by a combination of steric and electronic effects of the substituents on the alkyne.[15][16] Generally, the larger, more sterically-hindering group on the alkyne directs itself to the 2-position of the resulting indole.[17] Electronic effects can also play a significant role; electron-withdrawing groups on a diarylacetylene tend to direct that aryl group to the 2-position, while electron-donating groups favor the 3-position.[18] If regioselectivity is poor, modifying the electronic or steric nature of the alkyne substituents is the most effective strategy.
-
Photocatalytic Indole Synthesis
-
Q5: My photocatalytic indole synthesis is not working. What are the key parameters to check?
-
A5: Photocatalytic reactions have a unique set of parameters to consider.
-
Light Source: Ensure your light source has the correct wavelength to excite your photocatalyst. The intensity of the light can also be a critical factor.
-
Photocatalyst: The choice of photocatalyst is crucial. Common photocatalysts for indole synthesis include ruthenium and iridium complexes, as well as organic dyes.[19][20] Ensure the photocatalyst is pure and has not degraded.
-
Degassing: Oxygen can quench the excited state of the photocatalyst, so thorough degassing of the reaction mixture is often necessary unless oxygen is a required oxidant in the catalytic cycle.[19]
-
Solvent: The solvent can significantly impact the efficiency of the photocatalytic process.
-
Control Experiments: Always run control experiments in the dark and without the photocatalyst to confirm that the reaction is indeed light- and catalyst-dependent.[19]
-
-
Section 3: Data-Driven Catalyst Comparison
To aid in rational catalyst selection, the following tables summarize quantitative data for common indole syntheses. Note that direct comparison can be challenging as reaction conditions may vary across different studies.
Table 1: Comparison of Acid Catalysts in Fischer Indole Synthesis
| Phenylhydrazone Substrate | Carbonyl Substrate | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Phenylhydrazine | Cyclohexanone | ZnCl₂ | Acetic Acid | Reflux | 97 | [2] |
| Phenylhydrazine | Cyclohexanone | BF₃·OEt₂ | Dioxane | 100 | 85 | [2] |
| Phenylhydrazine | Cyclohexanone | PPA | Neat | 100 | 81 | [2] |
| Phenylhydrazine | Acetophenone | ZnCl₂ | Neat | 160-170 | 75 | [2] |
| p-Tolylhydrazine | Propiophenone | H₂SO₄ | Ethanol | Reflux | 65 | [2] |
Table 2: Influence of Catalyst and Solvent on Yield in Nenitzescu Indole Synthesis
| Benzoquinone | Enamine | Catalyst (mol%) | Solvent | Yield of 5-Hydroxyindole (%) | Reference |
| 1,4-Benzoquinone | Ethyl 3-aminocrotonate | None | Acetic Acid | 55 | [9] |
| 1,4-Benzoquinone | Ethyl 3-aminocrotonate | ZnCl₂ (50) | Dichloromethane | 75 | [9] |
| 1,4-Benzoquinone | Ethyl 3-aminocrotonate | ZnBr₂ (50) | Dichloromethane | 80 | [9] |
| 1,4-Benzoquinone | Ethyl 3-aminocrotonate | ZnI₂ (50) | Dichloromethane | 82 | [9] |
| 1,4-Benzoquinone | Ethyl 3-aminocrotonate | ZnCl₂ (50) | Nitromethane | 85 | [9] |
Section 4: Experimental Protocols and Visual Workflows
This section provides detailed experimental protocols for key troubleshooting and optimization procedures, along with visual workflows to guide your experimental design.
Protocol 1: General Procedure for Catalyst Screening in a Palladium-Catalyzed Indole Synthesis (e.g., Heck Reaction)
-
Preparation: In an array of oven-dried reaction vials equipped with stir bars, add the aryl halide (e.g., 5-bromoindole, 1.0 equiv), the alkene (1.5 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Catalyst Precursors: In a glovebox or under an inert atmosphere, prepare stock solutions of various palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands (e.g., PPh₃, P(o-tol)₃, XPhos) in a degassed solvent (e.g., DMF, dioxane).
-
Catalyst Addition: To each reaction vial, add the desired palladium precursor (e.g., 2 mol%) and ligand (e.g., 4 mol%) from the stock solutions.
-
Reaction Execution: Seal the vials and place them in a preheated aluminum block on a stirrer hotplate. Run the reactions at the desired temperature for a set amount of time (e.g., 12-24 hours).
-
Quenching and Analysis: After cooling to room temperature, quench the reactions (e.g., with water) and extract with an organic solvent. Analyze the crude reaction mixtures by LC-MS or GC-MS to determine the conversion and identify the most effective catalyst system.
Workflow for Troubleshooting Low Yield in Catalytic Indole Synthesis
Caption: A logical workflow for troubleshooting low yields.
Mechanism Overview: The Role of the Ligand in a Buchwald-Hartwig Catalytic Cycle
Caption: The ligand (L) plays a crucial role in each step.
References
-
Larock Reaction in the Synthesis of Heterocyclic Compounds. (n.d.). [Link]
-
Sugino, K., Yoshimura, H., Nishikawa, T., & Isobe, M. (2009). Regioselectivity of Larock Indole Synthesis Using Functionalized Alkynes. Bioscience, Biotechnology, and Biochemistry, 73(3), 738-740. [Link]
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MDPI. (2023). Exploration of the Divergent Outcomes for the Nenitzescu Reaction of Piperazinone Enaminoesters. [Link]
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PubMed. (2023). Atroposelective Nenitzescu Indole Synthesis. [Link]
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Wikipedia. (n.d.). Larock indole synthesis. [Link]
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J-Stage. (n.d.). Regioselectivity of Larock Indole Synthesis Using Functionalized Alkynes. [Link]
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ACS Publications. (2015). Regioselectivity of Larock Heteroannulation: A Contribution from Electronic Properties of Diarylacetylenes. [Link]
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SynArchive. (n.d.). Nenitzescu Indole Synthesis. [Link]
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MDPI. (2018). Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. [Link]
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NIH. (2016). A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. [Link]
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YouTube. (2021). 14 - Synthesis of Indoles. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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Chemistry Stack Exchange. (2020). Fischer indole synthesis: significance of choice of acid catalyst. [Link]
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NIH. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. [Link]
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ACS Publications. (2014). Intracellular Synthesis of Indoles Enabled by Visible-Light Photocatalysis. [Link]
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Prochazka, M. P., & Carlson, R. (1989). On the Roles of Lewis Acid Catalysts and Solvents in the Fischer Indole Synthesis. Acta Chemica Scandinavica, 43, 651-659. [Link]
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Thieme Chemistry. (n.d.). Photoredox Fischer Indole Synthesis. [Link]
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ResearchGate. (2011). Fischer Indole Synthesis in Brønsted Acidic Ionic Liquids: A Green, Mild, and Regiospecific Reaction System. [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]
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Chemistry Stack Exchange. (2020). Fischer indole synthesis: significance of choice of acid catalyst. [Link]
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MDPI. (2017). Heck Reaction—State of the Art. [Link]
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University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of indoles. [Link]
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RSC Publishing. (n.d.). The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes. [Link]
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ACS Publications. (2002). A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis. [Link]
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ACS Publications. (2014). Practical Methodologies for the Synthesis of Indoles. [Link]
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YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]
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Frontiers. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. [Link]
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Wiley Online Library. (2022). The Asymmetric Buchwald–Hartwig Amination Reaction. [Link]
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Technical Support Center: Navigating the Challenges of Indole Benzene Ring C-H Functionalization
Welcome to the technical support center for C-H functionalization of the indole benzene ring. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to leverage the power of C-H activation on one of chemistry's most important heterocycles. The indole nucleus is a cornerstone of countless pharmaceuticals and natural products, yet selectively modifying its carbocyclic core remains a formidable challenge.
This resource moves beyond simple protocols. Here, we delve into the mechanistic underpinnings of common experimental failures, offering not just solutions but a deeper understanding of the intricate interplay between substrate, catalyst, and directing group that governs success.
The Core Challenge: Overcoming the Pyrrole Ring's Dominance
The fundamental obstacle in functionalizing the C4, C5, C6, or C7 positions of an indole is the inherent electronic nature of the molecule itself. The pyrrole moiety is significantly more electron-rich and nucleophilic than the fused benzene ring.[1][2] Consequently, most electrophilic and transition-metal-catalyzed C-H activation reactions will preferentially occur at the C3 position, or C2 if C3 is blocked.[3][4] Accessing the benzene core, therefore, is not a matter of simple optimization but requires a strategic approach to reverse this innate reactivity.[5][6][7][8]
This guide will address the most common questions and troubleshooting scenarios encountered when attempting to tame the regioselectivity of indole C-H functionalization.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My reaction is exclusively functionalizing the C3 position, or I'm getting a mixture of C2/C3 products. How can I target the benzene ring?
Root Cause Analysis: This is the most common issue and stems directly from the higher nucleophilicity of the pyrrole ring.[2] Without a strategy to deactivate the pyrrole ring or specifically direct the catalyst to the benzenoid positions, functionalization at C2/C3 is the default and expected outcome.[3][4]
Troubleshooting Protocol:
-
Implement a Directing Group (DG) Strategy: This is the most powerful and widely accepted method for achieving regioselectivity on the indole's benzene ring.[5][6][7] A directing group, typically installed on the indole nitrogen (N1) or the C3 position, will chelate to the transition metal catalyst and deliver it to a specific C-H bond on the carbocyclic core through the formation of a stable metallacycle.[3][9]
-
Choosing the Right Directing Group: The choice of DG is critical as it dictates the site of functionalization. Below is a summary of commonly used directing groups and their preferred positions.
| Directing Group (Position) | Target Position(s) | Typical Metal Catalyst(s) | Key Considerations |
| N-P(O)tBu₂ (N1) | C7 | Palladium (Pd) | Highly effective for arylation and other couplings at the sterically accessible C7 position.[5][6][7] |
| N-P(O)tBu₂ (N1) | C6 | Copper (Cu) | Changing the metal from Pd to Cu with the same DG can switch selectivity from C7 to C6.[5][6][7] |
| N-Pivaloyl (N1) | C7 | Rhodium (Rh) | The bulky tert-butyl group can favor the formation of a six-membered rhodacycle intermediate, leading to C7 functionalization.[3] |
| N-(2-pyridyl)sulfonyl (N1) | C2 | Palladium (Pd) | While targeting the pyrrole ring, this exemplifies how DGs can override inherent reactivity patterns.[3] |
| Pivaloyl (C3) | C4 | Palladium (Pd) | Placing the DG at C3 allows for the formation of a metallacycle that reaches the C4 position.[5][6][7] |
| Formyl/Acetyl (C3) | C4 | Palladium (Pd), Ruthenium (Ru) | Carbonyl groups at C3 are effective for directing functionalization to the C4 position.[10][11] |
-
Validate DG Installation and Stability: Ensure your directing group is installed in high yield and is stable under the planned reaction conditions. Poor installation or premature cleavage will lead to reactions on the unprotected indole, resulting in C3 functionalization.
Diagram 1: The Directing Group Concept
The following diagram illustrates the fundamental principle of how a directing group overcomes the inherent reactivity of the indole nucleus to enable functionalization of the benzene ring.
Caption: A systematic approach to troubleshooting low yields.
FAQ 3: I am observing catalyst decomposition (e.g., formation of palladium black). How can I prevent this?
Root Cause Analysis: The formation of bulk metal (like Pd black) is a sign of catalyst decomposition, where the catalytically active species aggregates and precipitates out of solution. This is often caused by an unstable catalytic intermediate, the absence of a stabilizing ligand, or reaction conditions that are too harsh.
Troubleshooting Protocol:
-
Introduce or Change the Ligand: The primary role of ligands is to stabilize the metal center and prevent aggregation. If you are running the reaction ligandless, the addition of a suitable ligand (e.g., PPh₃, Xantphos, or an NHC) is the first step. If you are already using a ligand, it may not be robust enough for the reaction conditions; consider a more sterically bulky or electron-donating ligand.
-
Lower the Reaction Temperature: High temperatures can accelerate catalyst decomposition pathways. Determine the minimum temperature required for C-H activation and avoid significant overheating.
-
Check Reagent Purity: Certain impurities in your substrate or reagents can act as catalyst poisons. For example, sulfur-containing functional groups can irreversibly bind to many transition metals. [12]Recrystallizing your substrate or purifying your reagents may be necessary.
-
Degas Solvents: Oxygen can oxidize and deactivate sensitive catalysts. Ensure your solvents are properly degassed before use, and maintain a positive pressure of an inert gas throughout the reaction.
This technical guide provides a starting point for addressing the complex and often frustrating challenges of indole benzene ring C-H functionalization. By understanding the principles of regioselectivity and systematically troubleshooting experimental outcomes, researchers can unlock the full potential of this powerful synthetic strategy.
References
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From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. Accounts of Chemical Research. [Link]
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C−H Functionalization of Indoles by 3d Transition‐Metal Catalysis. ResearchGate. [Link]
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C-H Functionalization of indoles and oxindoles through CDC reactions. Publisher's Website. [Link]
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From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. PubMed. [Link]
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From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. ResearchGate. [Link]
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Solvent-controlled regioselective arylation of indoles and mechanistic explorations. Organic Chemistry Frontiers (RSC Publishing). [Link]
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An extensive review on transition metal catalyzed indole CH activation: Catalyst selection and mechanistic insights. ScienceDirect. [Link]
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Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. National Institutes of Health. [Link]
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Transition metal-catalyzed C–H functionalizations of indoles. New Journal of Chemistry (RSC Publishing). [Link]
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Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. National Institutes of Health. [Link]
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Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole. ACS Catalysis. [Link]
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Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. MDPI. [Link]
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Tandem Iridium-Catalyzed Decarbonylative C–H Activation of Indole: Sacrificial Electron-Rich Ketone-Assisted Bis-arylsulfenylation. Organic Letters. [Link]
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Ruthenium-Catalyzed C–H Activations for the Synthesis of Indole Derivatives. MDPI. [Link]
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Regioselectivity in Electrophilic Aromatic Substitution of Pyrrole and Indole. Stack Exchange. [Link]
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Palladium-Catalyzed Intermolecular Alkenylation of Indoles by Solvent-Controlled Regioselective C H Functionalization. ResearchGate. [Link]
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Copper-catalyzed direct regioselective C5–H alkylation reactions of functionalized indoles with α-diazomalonates. National Institutes of Health. [Link]
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Delineating Physical Organic Parameters in Site-Selective C–H Functionalization of Indoles. Journal of the American Chemical Society. [Link]
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Iron-catalyzed regioselective C–H alkylation of indoles: an additive-free approach in renewable solvent. Green Chemistry (RSC Publishing). [Link]
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Cobalt-Catalyzed C–H Activation of Indoles. ChemistryViews. [Link]
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Iodine-mediated oxidative triple functionalization of indolines with azoles and diazonium salts. Chemical Communications (RSC Publishing). [Link]
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Effect of steric hindrance on the regioselectivity.. ResearchGate. [Link]
-
Reactivity comparison between indole and pyrrole rings.. ResearchGate. [Link]
-
Direct Palladium-Catalyzed C-2 and C-3 Arylation of Indoles: A Mechanistic Rationale for Regioselectivity. Journal of the American Chemical Society. [Link]
-
Merging C–H Activation and Alkene Difunctionalization at Room Temperature: A Palladium-Catalyzed Divergent Synthesis of Indoles and Indolines. Organic Letters. [Link]
-
Why Do Some Fischer Indolizations Fail?. ResearchGate. [Link]
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Where might I find a nice summary of the main substitution reactions and regioselectivity patterns of (say) the most common couple of dozen aromatic heterocyclic ring systems? (From pyrrole and furan through to indole, carbazole, cinnoline). Reddit. [Link]
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C H Activation of Indoles. ResearchGate. [Link]
-
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. National Institutes of Health. [Link]
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Why Do Some Fischer Indolizations Fail?. National Institutes of Health. [Link]
-
Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. MDPI. [Link]
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Beyond C2 and C3: Transition-Metal-Catalyzed C-H Functionalization of Indole. ResearchGate. [Link]
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Technical Support Center: Overcoming Low Yields in Indole Condensation Reactions
Welcome to the Technical Support Center for Indole Synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with low yields in indole condensation reactions. Here, we move beyond simple protocols to explore the underlying chemical principles governing these powerful transformations. Our goal is to empower you with the knowledge to troubleshoot effectively, optimize your reaction conditions, and ultimately achieve higher yields and purity.
This resource is structured as a dynamic troubleshooting guide and a set of frequently asked questions (FAQs). We will delve into common issues encountered in widely used methods like the Fischer, Bischler-Möhlau, and other indole syntheses, providing not just solutions, but the rationale behind them.
Troubleshooting Guide: Diagnosing and Resolving Low Yields
Issue 1: My Fischer Indole Synthesis is resulting in a very low yield or failing completely. Where should I start?
Low yields in the Fischer indole synthesis are a common frustration, but the issues can often be traced back to a few key parameters. The reaction, which involves the acid-catalyzed cyclization of an arylhydrazone, is notoriously sensitive to starting material purity, catalyst choice, and reaction conditions.[1]
Initial Diagnostic Workflow
Here is a logical workflow to diagnose the potential cause of low yields in your Fischer indole synthesis.
Caption: A stepwise diagnostic workflow for troubleshooting low yields in Fischer indole synthesis.
In-Depth Solutions:
-
Purity of Starting Materials: Ensure your arylhydrazine and carbonyl compounds are of the highest purity. Impurities can lead to a cascade of side reactions, consuming your starting materials and complicating purification.[1] It is highly recommended to use freshly distilled or recrystallized reagents.
-
Acid Catalyst Selection and Concentration: The choice of acid catalyst is paramount.[2] Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) are commonly employed.[3] The optimal acid and its concentration are substrate-dependent.
-
Causality: The acid facilitates several key steps, including the isomerization of the hydrazone to the enamine and the crucial[4][4]-sigmatropic rearrangement.[5] An acid that is too strong can lead to degradation, while one that is too weak will result in an incomplete reaction.[2]
-
Protocol: For a systematic approach, screen a panel of acids. Polyphosphoric acid (PPA) is often a robust choice for challenging substrates.[1]
-
-
Reaction Temperature and Time: While the Fischer indole synthesis often requires heat, excessive temperatures or prolonged reaction times can lead to the decomposition of starting materials and the desired product.[1]
-
Optimization: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) to identify the point of maximum product formation before significant degradation occurs.
-
Alternative: Microwave-assisted synthesis can dramatically reduce reaction times and, in many cases, improve yields by minimizing thermal decomposition.[1]
-
-
Solvent Selection: The solvent can influence reaction rates and yields.[6] Polar aprotic solvents like DMSO or acetic acid are often effective.[1] In some instances, running the reaction neat (without a solvent) can be beneficial.[1]
Issue 2: My TLC plate shows multiple spots, indicating significant side product formation. What are the common side reactions and how can I suppress them?
The formation of byproducts is a frequent challenge in indole condensations. In the Fischer synthesis, these can include aldol condensation products or Friedel-Crafts type products.[1] Under strongly acidic conditions, indoles themselves can be prone to oligomerization.[4]
Strategies to Minimize Side Reactions:
| Side Reaction | Probable Cause | Recommended Solution |
| Oligomerization/Resinification | Harsh acid catalyst; high temperature. | Use a milder catalyst (e.g., weaker Lewis acid).[4] Lower the reaction temperature and monitor closely by TLC. |
| Incomplete Cyclization | Insufficient acid or low temperature. | Increase catalyst loading or switch to a stronger acid. Gradually increase the temperature.[1] |
| N-N Bond Cleavage | Strong electron-donating groups on the arylhydrazine.[7] | Use Lewis acids like ZnCl₂ which can favor the desired rearrangement over cleavage.[2][7] |
| Formation of Regioisomers | Use of unsymmetrical ketones. | The regioselectivity can be influenced by the acidity of the medium and steric effects.[8] A survey of different acid catalysts may be necessary to favor one isomer. |
Experimental Protocol: Screening for Optimal Acid Catalyst
-
Setup: Prepare four identical small-scale reactions in parallel using your arylhydrazone starting material.
-
Catalyst Addition: To each reaction, add a different acid catalyst (e.g., p-TsOH, ZnCl₂, PPA, and acetic acid) in an appropriate molar ratio.
-
Reaction: Run all reactions at the same starting temperature (e.g., 80 °C).
-
Monitoring: After 30 minutes, and then at regular intervals, take a small aliquot from each reaction and analyze by TLC.
-
Analysis: Compare the TLC plates for the appearance of the product spot and the formation of byproducts. This will help identify the most selective and efficient catalyst for your specific substrate.
Issue 3: The Bischler-Möhlau synthesis of my 2-aryl-indole is giving a poor yield. What are the known limitations and how can they be overcome?
The Bischler-Möhlau synthesis, which forms a 2-aryl-indole from an α-bromo-acetophenone and an excess of aniline, is historically plagued by harsh reaction conditions, leading to poor yields and unpredictable regiochemistry.[9][10]
Key Challenges and Modern Solutions:
-
Harsh Conditions: The classical procedure often requires high temperatures, which can lead to degradation.
-
Reaction Complexity: The mechanism is surprisingly complex, involving multiple intermediates.[11] This can lead to a variety of potential side reactions.
-
Solution: Careful control over stoichiometry and temperature is crucial. The use of an excess of the aniline is a defining feature of the reaction.
-
Frequently Asked Questions (FAQs)
Q1: How do electron-donating or electron-withdrawing groups on the starting materials affect the yield of my indole synthesis?
Substituent effects play a significant role in the success of indole condensations.
-
On the Arylhydrazine (Fischer Synthesis):
-
Electron-donating groups can sometimes lead to N-N bond cleavage, which competes with the desired[4][4]-sigmatropic rearrangement, causing the reaction to fail or yields to be low.[7]
-
Electron-withdrawing groups can also impact the reaction, though the effects can be more complex and substrate-dependent.
-
-
On the Carbonyl Compound (Fischer Synthesis):
-
Electron-donating substituents on the carbonyl component can stabilize intermediates that lead to N-N bond cleavage, thereby preventing the desired cyclization.[7] This is a key reason why some Fischer indolizations fail.
-
-
In other Indole Syntheses:
-
In many condensation reactions, electron-withdrawing groups on aldehydes can enhance reactivity and lead to higher yields, while electron-donating groups may result in lower yields.[12] Conversely, electron-donating groups on the indole ring (acting as a nucleophile) can increase its reactivity and improve yields.[12]
-
Q2: My product seems to be degrading during column chromatography purification. What can I do?
Indoles can be sensitive to the acidic nature of standard silica gel, leading to degradation on the column.[13]
Purification Troubleshooting Flowchart
Caption: Decision tree for troubleshooting indole purification issues.
Q3: I am using an unsymmetrical ketone in my Fischer synthesis and getting a mixture of regioisomers. How can I control the selectivity?
The formation of two regioisomeric indoles from an unsymmetrical ketone is a well-known challenge.[8] The regioselectivity is dependent on the relative stability of the intermediate enamines and the transition states of the[4][4]-sigmatropic rearrangement. This can be influenced by:
-
Acidity of the medium: The strength and type of acid catalyst can favor the formation of one enamine intermediate over the other.
-
Steric effects: Bulky substituents on the ketone or the arylhydrazine can direct the cyclization to the less sterically hindered position.
-
Systematic Screening: There is often no single solution. A systematic screening of different acid catalysts and solvents is the most effective empirical approach to optimize the reaction for the desired regioisomer.
Q4: Are there any "greener" or milder alternatives for catalyzing indole condensations?
Yes, there is a growing interest in developing more environmentally friendly protocols. For reactions like the condensation of indoles with aldehydes to form bis(indolyl)methanes, various greener catalysts have been explored. These include:
-
Natural acids: Lemon juice, which contains citric acid, has been used as a natural catalyst.[14]
-
Solid acid catalysts: Reusable solid acid catalysts like poly(4-vinylpyridinium)hydrogen sulfate can offer excellent yields and simplify work-up.[15]
-
Water as a solvent: Many modern protocols aim to use water as a solvent, significantly reducing the environmental impact.[14]
By systematically addressing these common issues, researchers can significantly improve the outcomes of their indole condensation reactions, leading to higher yields, cleaner products, and more efficient synthetic routes.
References
-
RSC Publishing. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. [Link]
-
Vedantu. Fischer Indole Synthesis: Mechanism, Steps & Importance. [Link]
-
88Guru. Describe Fischer Indole Synthesis | Reaction and Mechanism. [Link]
-
Wikipedia. Fischer indole synthesis. [Link]
-
Thieme. Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization. [Link]
-
Loyola eCommons. Novel Synthetic Route to 5-Substituted Indoles. [Link]
-
National Institutes of Health (NIH). Why Do Some Fischer Indolizations Fail?. [Link]
-
Wikipedia. Bischler–Möhlau indole synthesis. [Link]
-
Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. [Link]
-
Organic Chemistry Portal. Synthesis of indoles. [Link]
-
RSC Blogs. Versatile variation on the Fischer indole synthesis. [Link]
-
ACS Publications. Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions. [Link]
-
ResearchGate. Condensation of indoles with indole aldehyde to form tris(indolyl)methanes. [Link]
-
Reddit. Problems with Fischer indole synthesis. [Link]
-
chemeurope.com. Bischler-Möhlau indole synthesis. [Link]
-
MDPI. HFIP-Promoted Bischler Indole Synthesis under Microwave Irradiation. [Link]
-
RSC Publishing. Recent advances in the synthesis of indoles and their applications. [Link]
-
National Institutes of Health (NIH). Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. [Link]
-
Scirp.org. New Greener Alternative for Biocondensation of Aldehydes and Indoles Using Lemon Juice: Formation of Bis-, Tris-, and Tetraindoles. [Link]
-
ACS Publications. Why Do Some Fischer Indolizations Fail?. [Link]
-
RSC Publishing. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. [Link]
-
Semantic Scholar. Bischler-Möhlau indole synthesis. [Link]
-
ResearchGate. Synthesis of Indoles: Recent Advances. [Link]
-
ResearchGate. Principal approaches for the synthesis of substituted indoles. [Link]
-
ResearchGate. Bischler Indole Synthesis. [Link]
-
ResearchGate. Correction to: An efficient protocol for the synthesis of highly sensitive indole imines utilizing green chemistry: optimization of reaction conditions. [Link]
-
PubMed. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. [Link]
-
SlideShare. Synthesis and Chemistry of Indole. [Link]
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Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Indole. [Link]
-
SlidePlayer. Preparation and Properties of INDOLE. [Link]
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stability issues of 4-Chloro-1H-indole-2-carbaldehyde under reaction conditions
Welcome to the technical support guide for 4-Chloro-1H-indole-2-carbaldehyde (CAS 27932-08-7). This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block. Due to its specific electronic and structural features, this compound can exhibit instability under various experimental conditions. This guide provides in-depth, experience-based answers to common challenges, ensuring the integrity of your starting material and the success of your synthetic outcomes.
Section 1: Core Stability Profile & Handling FAQs
This section addresses the fundamental properties of this compound and provides best practices for its storage and handling.
Q1: My solid this compound has developed a yellow or brownish tint upon storage. What is the cause, and can I still use it?
A1: This is a classic sign of degradation, primarily through oxidation. The indole nucleus, while rendered electron-deficient by the chloro- and carbaldehyde substituents, is still susceptible to slow air oxidation over time.[1] The aldehyde functional group is particularly prone to autoxidation to the corresponding carboxylic acid (4-chloro-1H-indole-2-carboxylic acid). This process can be accelerated by exposure to light and ambient air.
Causality: The discoloration arises from the formation of minor, highly conjugated polymeric or oxidized byproducts. While a slight color change may not significantly impact some robust reactions, it indicates that the purity of the material is compromised.
Recommendation:
-
Assess Purity: Before use, perform a quick purity check. A simple Thin Layer Chromatography (TLC) against a fresh or properly stored standard is often sufficient. For quantitative assessment, dissolve a small sample in an appropriate deuterated solvent (e.g., DMSO-d₆) and acquire a ¹H NMR spectrum. The presence of a new, broad peak in the 12-13 ppm region may suggest the carboxylic acid byproduct.
-
Decision to Purify: If significant impurities are detected (>5%), repurification is strongly recommended to ensure stoichiometric accuracy and avoid introducing unknown side-reactants into your experiment. See Protocol 2 for a standard repurification method.
Q2: What are the definitive best practices for the long-term storage of this compound?
A2: To maintain the compound's integrity over months or years, strict adherence to proper storage conditions is crucial. The primary drivers of degradation are oxygen, light, and heat. Commercial suppliers recommend storage at 2-8°C.[2]
Data Presentation: Recommended Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C or -20°C[3] | Slows the rate of all degradation pathways, including oxidation and polymerization. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the aldehyde and indole ring. This is the most critical factor. |
| Light | Amber Vial / Protect from Light | Prevents photochemical degradation, which can generate radical species and lead to complex byproduct formation. |
| Moisture | Tightly Sealed Container | Prevents hydrolysis and potential moisture-catalyzed side reactions. |
Q3: How does the chloro-substituent at the 4-position influence the molecule's overall stability compared to other indole-2-carbaldehydes?
A3: The chlorine atom at the C4 position acts as an electron-withdrawing group through induction, which has a notable effect on the electronic properties of the indole ring. This deactivation makes the benzene portion of the indole less susceptible to electrophilic attack than unsubstituted indole. However, the primary points of instability—the aldehyde group and the N-H bond—remain the most reactive sites. The electron-deficient nature of the ring can influence the acidity of the N-H proton and the electrophilicity of the aldehyde carbonyl, which can alter its reactivity profile in specific base- or acid-catalyzed reactions.[4]
Section 2: Troubleshooting In-Reaction Instability
Failures in reactions involving this compound can often be traced back to its decomposition under the chosen conditions. This section provides a logical framework for diagnosing and solving these issues.
Q4: My reaction is incomplete and TLC analysis shows multiple unidentified spots, including some at the baseline. What are the likely degradation pathways occurring in my flask?
A4: This is a common scenario indicating that your reaction conditions are too harsh for the substrate. The likely culprits are oxidation, base-catalyzed side reactions, or thermal decomposition.
Visualization: Common Degradation Pathways
Caption: Potential degradation pathways for the title compound.
-
Oxidation to Carboxylic Acid: As mentioned, this is the most common pathway. If your reaction is open to the air, uses oxidizing reagents, or is catalyzed by certain metals, this is a highly probable side reaction.
-
Polymerization/Decomposition: Strong bases can deprotonate the N-H proton. The resulting anion may be less stable and prone to oligomerization, especially at elevated temperatures. This often results in dark, intractable baseline material on a TLC plate.
-
Cannizzaro Reaction: In the presence of a strong, concentrated base and the absence of an enolizable proton, aldehydes can undergo disproportionation to yield an alcohol and a carboxylic acid. While less common under typical synthetic conditions, it is a possibility with reagents like concentrated NaOH or KOH.
Q5: I am performing a base-catalyzed reaction (e.g., Knoevenagel, Wittig) and observing significant starting material decomposition. How can I mitigate this?
A5: Base-mediated decomposition is a key challenge. The choice of base, solvent, and temperature are all interconnected and critical for success.
Expert Insight: The indole N-H proton is moderately acidic (pKa ≈ 17 in DMSO). Strong bases (e.g., n-BuLi, NaH, LDA) will readily deprotonate it. While sometimes desired for N-functionalization, this deprotonation can increase the electron density of the ring system, potentially making it more susceptible to oxidation or other side reactions if not controlled. For reactions at the aldehyde, using a base that is just strong enough to perform the desired chemistry without significantly deprotonating the N-H is key.
Data Presentation: Troubleshooting Base-Catalyzed Reactions
| Issue | Potential Cause | Recommended Solution & Rationale |
| Low Yield & Dark Color | Base is too strong or temperature is too high. | Switch to a milder organic base (e.g., DBU, DIPEA) or a weaker inorganic base (e.g., K₂CO₃, Cs₂CO₃). Run the reaction at the lowest possible temperature (e.g., 0°C or room temperature instead of reflux). |
| Reaction Stalls | Insufficiently degassed solvent. | Trace oxygen can be highly destructive in anionic reactions. Degas your solvent thoroughly via sparge with N₂/Ar for 15-30 min or use several freeze-pump-thaw cycles. |
| Multiple Byproducts | Protic solvent interference. | If the reaction allows, switch to an anhydrous aprotic solvent like THF, Dioxane, or DMF. Protic solvents can interfere with strong bases and participate in unwanted side reactions with the aldehyde. |
| Inconsistent Results | Variable reagent quality. | Always use freshly opened or properly stored anhydrous solvents and high-purity reagents. Titrate strong organometallic bases before use. |
Q6: Which solvents are generally safe or problematic for this compound?
A6: Solvent choice is critical for both reaction success and solution-state stability.
-
Generally Recommended: Anhydrous aprotic solvents are the safest choice for most applications.
-
Ethers: THF, 2-MeTHF, Dioxane
-
Hydrocarbons: Toluene, Hexanes
-
Amides: DMF, DMAc (use with caution, ensure purity)
-
Other: Acetonitrile (ACN), Dichloromethane (DCM)
-
-
Use with Caution:
-
Protic Solvents (Methanol, Ethanol): These can reversibly form hemiacetals with the aldehyde group, which may interfere with your desired reaction. If required, use them at low temperatures and for short reaction times.
-
Water: Can lead to hydrolysis and other issues, especially if pH is not controlled. Use only when necessary (e.g., in a biphasic extraction) and preferably buffered.
-
Section 3: Essential Protocols & Workflows
This section provides actionable, step-by-step procedures for handling, purifying, and reacting with this compound.
Protocol 1: Standard Purity Assessment via ¹H NMR
This protocol provides a self-validating check on the integrity of your starting material.
-
Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in 0.6 mL of DMSO-d₆. DMSO is an excellent solvent for this compound and will clearly show the N-H and aldehyde protons.
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis:
-
Aldehyde Proton (CHO): Look for a sharp singlet around 9.8-10.0 ppm. Its integration should be 1H.
-
N-H Proton: Look for a broad singlet around 12.0-12.5 ppm. Its integration should be 1H.
-
Aromatic Protons: Expect a complex multiplet pattern between 7.0-8.0 ppm integrating to 3H.
-
-
Verification: The spectrum should be clean, with sharp peaks and correct integrations. The presence of a broad peak around 12-13 ppm (carboxylic acid) or other unidentifiable peaks indicates impurity. The purity can be quantified by integrating a known impurity peak against the aldehyde proton.
Protocol 2: Repurification by Recrystallization
If your compound is discolored or shown to be impure, this is a reliable purification method.
-
Solvent Selection: A common solvent system for similar compounds is Ethyl Acetate/Hexanes.
-
Procedure: a. Place the impure solid in an Erlenmeyer flask with a stir bar. b. Add a minimal amount of the more soluble solvent (Ethyl Acetate) and heat gently (e.g., 40-50°C) with stirring until the solid just dissolves. c. Slowly add the less soluble solvent (Hexanes) dropwise until the solution becomes faintly turbid. d. Add a few more drops of Ethyl Acetate to redissolve the precipitate and obtain a clear, saturated solution. e. Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. f. For maximum recovery, place the flask in a refrigerator (4°C) or freezer (-20°C) for several hours.
-
Isolation: Collect the resulting crystals by vacuum filtration, wash the filter cake with a small amount of cold hexanes, and dry under high vacuum.
-
Verification: Confirm the purity of the recrystallized material using the method in Protocol 1 . The material should be a pale, off-white solid.
Visualization: Troubleshooting Workflow for Failed Reactions
This diagram provides a logical decision-making process when a reaction involving this compound fails.
Caption: A logical workflow for troubleshooting failed reactions.
References
-
Li, Y., Vaz, R. J., Olson, S. H., Munson, M., Paras, N. A., & Conrad, J. (2020). Selectivity in the Addition of Electron Deficient Radicals to the C2 Position of Indoles. European Journal of Organic Chemistry, 2020(36), 5828-5832. [Link]
-
Li, Y., Vaz, R. J., Olson, S. H., Munson, M., Paras, N. A., & Conrad, J. (2020). Selectivity in the Addition of Electron-Deficient Radicals to the C2 Position of Indoles. EurJOC. [Link]
-
PubMed. (2020). Selectivity in the Addition of Electron Deficient Radicals to the C2 Position of Indoles. National Center for Biotechnology Information. [Link]
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ACS Publications. (Date not available). Nucleophilicity of Indole Derivatives: Activating and Deactivating Effects Based on Proton Affinities and Electron Density Properties. The Journal of Physical Chemistry A. [Link]
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Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. International Journal of Organic Chemistry. [Link]
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Research Square. (2023). Access to Both Prenylated and Reverse-Prenylated Indolines through Photocatalytic Dearomatization/Rearrangement of Electron-Deficient Indoles. Research Square. [Link]
-
Organic Chemistry Portal. (Date not available). Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
-
Chemistry Steps. (Date not available). Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
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International Journal of Pharmaceutical Sciences and Research. (Date not available). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. IJPSR. [Link]
- Google Patents. (2012). Synthetic method for indole-3-carboxaldehyde compounds.
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PubChem. (Date not available). Indole-2-carboxaldehyde. National Center for Biotechnology Information. [Link]
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Royal Society of Chemistry. (Date not available). Indole-2-carboxamide: a versatile synthetic handle for the synthesis of diversely substituted polycyclic indole structures. Organic & Biomolecular Chemistry. [Link]
-
ACS Publications. (2025). Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. Journal of the American Chemical Society. [Link]
-
ChemSynthesis. (Date not available). 1H-indole-2-carbaldehyde. ChemSynthesis. [Link]
-
PubChem. (Date not available). 5-Chloro-1H-indole-2-carbaldehyde. National Center for Biotechnology Information. [Link]
-
Organic Syntheses. (Date not available). Indole-2-carboxylic acid, ethyl ester. Organic Syntheses. [Link]
-
ResearchGate. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [Link]
Sources
Validation & Comparative
A Comparative Guide to the Biological Activity of 4-Chloro-1H-indole-2-carbaldehyde Analogs
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The introduction of a chlorine atom at the 4-position and a carbaldehyde group at the 2-position of the indole ring creates a versatile platform for the development of novel therapeutic agents. This guide provides a comparative overview of the biological activities of analogs derived from 4-Chloro-1H-indole-2-carbaldehyde, with a focus on their anticancer and antimicrobial potential. We will delve into the structure-activity relationships, mechanisms of action, and supporting experimental data for these promising compounds.
The this compound Scaffold: A Foundation for Diverse Bioactivity
The 4-chloro substitution on the indole ring is a key feature that can significantly influence the biological activity of the molecule. The electron-withdrawing nature of chlorine can modulate the electronic properties of the indole ring system, potentially enhancing interactions with biological targets. Furthermore, the 2-carbaldehyde group serves as a crucial synthetic handle, allowing for the facile generation of a diverse library of analogs, most notably Schiff bases and carboxamide derivatives.
General Synthetic Pathway
The derivatization of this compound typically involves the condensation of the aldehyde group with various primary amines to form Schiff bases (imines) or its conversion to a carboxylic acid followed by amide coupling.
Caption: General synthetic routes for preparing Schiff base and carboxamide analogs of this compound.
Comparative Biological Activities
While direct comparative studies on a wide range of this compound analogs are limited in publicly available literature, we can infer structure-activity relationships (SAR) from studies on closely related indole derivatives. The primary areas of investigation for these compounds have been their anticancer and antimicrobial properties.
Anticancer Activity
The indole nucleus is a common feature in many anticancer agents.[2] Derivatives of chloro-substituted indoles have shown promise in targeting various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes or signaling pathways crucial for cancer cell proliferation and survival.[1]
Inferred Structure-Activity Relationship for Anticancer Potential:
Based on studies of related indole-2-carboxamides and other indole derivatives, the following SAR can be proposed for this compound analogs:
-
Lipophilicity: Increased lipophilicity, often achieved through the introduction of appropriate substituents, can correlate with enhanced anticancer activity.[3]
-
Substituents on Derived Moieties: The nature of the group attached to the carbaldehyde-derived functional group (e.g., the R-group in a Schiff base or carboxamide) is critical. Aromatic and heterocyclic rings can engage in π-π stacking or hydrogen bonding interactions with target proteins.
-
Targeting Kinases: Some indole derivatives are known to inhibit protein kinases, such as Epidermal Growth Factor Receptor (EGFR). The 4-chloro substitution could play a role in the binding affinity and selectivity for such targets.[3]
Table 1: Anticancer Activity of Related Chloro-Substituted Indole Analogs
| Compound Class | Specific Analog Example | Cancer Cell Line(s) | Reported Activity (IC50/GI50) | Reference |
| Indole-2-carboxamides | 5-Chloro-3-(2-methoxyvinyl)-indole-2-carboxamide derivative (5f) | Four cancer cell lines | Mean GI50 = 29 nM | [3] |
| Indole-2-carboxamides | 5-Chloro-3-(2-methoxyvinyl)-indole-2-carboxamide derivative (5g) | Four cancer cell lines | Mean GI50 = 47 nM | [3] |
| 7-Azaindole-3-carbaldehyde Complexes | trans-[PtCl2(5ClL)2] (5-chloro derivative) | MDA-MB-231 (Breast) | IC50 = 4.83 ± 0.38 µM | [4] |
| 7-Azaindole-3-carbaldehyde Complexes | trans-[PtCl2(5ClL)2] (5-chloro derivative) | A2780cis (Ovarian) | IC50 = 4.96 ± 0.49 µM | [4] |
Note: The data presented is for structurally related compounds and is intended to provide a comparative context for the potential of this compound analogs.
Antimicrobial Activity
Schiff bases derived from various aldehydes, including substituted benzaldehydes, have demonstrated significant antimicrobial activity.[1][5] The imine group (-C=N-) is considered crucial for this bioactivity. The formation of metal complexes with these Schiff bases can further enhance their antimicrobial potency.[6]
Inferred Structure-Activity Relationship for Antimicrobial Potential:
For Schiff base analogs of this compound, the antimicrobial activity is likely influenced by:
-
The Azomethine Group: The nitrogen atom of the imine group can form hydrogen bonds with microbial enzymes, inhibiting their function.
-
Substituents on the Amine Moiety: The R-group of the primary amine used in the Schiff base formation can impact the overall lipophilicity and steric properties of the molecule, affecting its ability to penetrate microbial cell walls.
-
Chelation with Metal Ions: The formation of metal complexes can increase the lipophilicity of the compounds, facilitating their transport across microbial membranes and enhancing their biological activity.[6]
Table 2: Antimicrobial Activity of Related Indole and Schiff Base Analogs
| Compound Class | Specific Analog Example | Microbial Strain(s) | Reported Activity (MIC) | Reference |
| Indole-2-carboxamides | 4,6-dichloro-N-(4,4-dimethylcyclohexyl)-1H-indole-2-carboxamide | Mycobacterium tuberculosis | Low micromolar potency | [7] |
| Indole-based Schiff Bases | Bis-indole Schiff bases | S. aureus, E. coli | Higher inhibition than ciprofloxacin | [5] |
| 4-Chloro-2-aminophenol Derivatives | 4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | Gram-positive & Gram-negative bacteria | MIC = 8 µg/mL | [8] |
Note: The data presented is for structurally related compounds and is intended to provide a comparative context for the potential of this compound analogs.
Proposed Mechanism of Action: A Focus on Anticancer Effects
While the precise mechanism for all analogs is not fully elucidated, a plausible mechanism for anticancer activity involves the inhibition of critical signaling pathways. For instance, many indole derivatives target receptor tyrosine kinases (RTKs) like EGFR.
Caption: A potential mechanism of action for the anticancer activity of this compound analogs, involving the inhibition of EGFR signaling and induction of apoptosis.
Experimental Protocols
To facilitate further research in this area, we provide a standardized protocol for a key biological assay.
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of the synthesized analogs against a cancer cell line.
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Synthesized this compound analogs
-
Dimethyl sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion
Analogs of this compound represent a promising class of compounds with significant potential for the development of novel anticancer and antimicrobial agents. The 4-chloro substitution and the versatile 2-carbaldehyde functional group provide a robust platform for structural optimization to enhance potency and selectivity. Further synthesis and comprehensive biological evaluation of a focused library of these analogs are warranted to fully elucidate their therapeutic potential and establish definitive structure-activity relationships.
References
- Hassan, A., et al. (2019). Schiff bases derived from 5-aminopyrazoles and their antimicrobial activity against multidrug-resistant bacteria. [Source details not fully provided in search results]
- Shettima, U.A., Ibrahim, M., & Idongesit, E.E. (2024). SYNTHESIS, CHARACTERISATION AND ANTIMICROBIAL STUDIES OF SCHIFF BASE LIGAND DERIVED FROM SALICYLALDEHYDE AND 2,4-DINITROPHENYLHYDRAZINE AND ITS METALS COMPLEXES. Journal of Science and Technology Research, 12(1).
- Information on the synthesis of Schiff bases and their metal complexes with antimicrobial activity. [Source details not fully provided in search results]
- Onajole, O., et al. (2013). Design, synthesis, and biological evaluation of indole-2-carboxamides: a promising class of antituberculosis agents. Journal of Medicinal Chemistry, 56(23), 9575-9593.
- Meng, Z., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances, 14, 9345-9356.
- Information on the synthesis and biological activities of Schiff bases derived from 2-chlorobenzaldehyde. [Source details not fully provided in search results]
- Information on the synthesis and biological evaluation of indole derivatives. [Source details not fully provided in search results]
- Duplic
- Information on the synthesis and biological evaluation of sclareolide-indole conjugates. [Source details not fully provided in search results]
- Information on the structure-activity relationships of substituted 1H-indole-2-carboxamides. [Source details not fully provided in search results]
- Al-Ostoot, F.H., et al. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. Molecules, 28(16), 6109.
- Choha, M. A., et al. (2015). Synthesis and characterization of four biologically active triazole derived schiff base ligands and their metal complexes. [Source details not fully provided in search results]
- El-Sayed, N., et al. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1).
- Chen, T., et al. (2022). Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury. European Journal of Medicinal Chemistry, 243, 114757.
- Dysz, K., et al. (2024). Vibrational and DFT Studies and Anticancer Activity of Novel Pd(II) and Pt(II) Complexes with Chloro Derivatives of 7-Azaindole-3-Carbaldehyde. International Journal of Molecular Sciences, 25(1), 543.
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A Senior Application Scientist's Guide to Indole-2-Carbaldehyde Derivatives: A Comparative Analysis of Synthesis, Bioactivity, and Characterization
Introduction
Within the landscape of medicinal chemistry, the indole nucleus stands out as a "privileged structure," a core scaffold present in a multitude of natural products and synthetic drugs that exhibit significant biological activity.[1][2] The strategic functionalization of this scaffold is a cornerstone of drug discovery. The introduction of a carbaldehyde group, particularly at the C2 position, transforms the indole into an exceptionally versatile chemical intermediate, opening pathways to a diverse array of derivatives.[1][3]
While indole-3-carbaldehydes are more commonly encountered and studied, their C2 isomers present unique synthetic challenges and distinct biological profiles that are gaining increasing attention.[1][4][5] This guide provides a comparative analysis for researchers, scientists, and drug development professionals, delving into the nuances of synthesizing indole-2-carbaldehyde and its derivatives. We will objectively compare synthetic methodologies, explore the structure-activity relationships that govern their potent biological effects, and detail the analytical techniques essential for their robust characterization. This document is designed not merely as a list of facts, but as a field guide grounded in experimental evidence and expert insight.
Part 1: A Comparative Study of Synthetic Methodologies
The synthesis of indole-2-carbaldehydes is notably less straightforward than that of their C3-isomers, necessitating more nuanced chemical strategies.[4] The choice of synthetic route is a critical decision, dictated by factors such as the availability of starting materials, desired scale, and tolerance of functional groups on the indole ring. Here, we compare three prominent methods.
Method A: Oxidation of 2-Hydroxymethylindoles
This is a classical and reliable two-step approach that begins with a readily available indole-2-carboxylic ester.
-
Causality of Experimental Choices: The first step involves the reduction of the ester to a primary alcohol. Lithium aluminium hydride (LiAlH₄) is a powerful reducing agent, ideally suited for this transformation, ensuring a high conversion rate.[4][6] The subsequent oxidation of the resulting 2-hydroxymethylindole to the desired aldehyde requires a mild and selective oxidizing agent to prevent over-oxidation to the carboxylic acid. Activated manganese dioxide (MnO₂) has proven superior to harsher reagents like potassium permanganate, offering cleaner reactions and improved yields.[4]
-
Reduction: To a stirred slurry of LiAlH₄ (1.5 g) in dry ether (100 ml), a solution of the appropriate indole-2-carboxylic ester (1 g) in tetrahydrofuran (25 ml) is added dropwise at 0 °C. The mixture is stirred for 2 hours at room temperature.
-
Work-up (Reduction): The reaction is quenched by the careful addition of water, followed by 15% sodium hydroxide solution. The resulting solids are filtered off, and the organic filtrate is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude indole-2-methanol.
-
Oxidation: The crude indole-2-methanol is dissolved in chloroform (50 ml), and activated MnO₂ (5 g) is added. The suspension is stirred vigorously at room temperature for 24-48 hours, monitoring the reaction progress by TLC.
-
Work-up (Oxidation): Upon completion, the MnO₂ is removed by filtration through a pad of Celite. The filtrate is concentrated in vacuo to yield the indole-2-carbaldehyde, which can be further purified by column chromatography or recrystallization.[4]
Method B: The McFadyen and Stevens Procedure
This alternative route also starts from indole-2-carboxylic esters but proceeds via a hydrazide intermediate.
-
Causality of Experimental Choices: This method avoids the direct oxidation of a sensitive alcohol. The ester is first converted to a carbohydrazide, which is then tosylated. The final step is a base-catalyzed decomposition of the tosylhydrazide in a high-boiling solvent like ethylene glycol, which yields the aldehyde.[4] While effective, this multi-step process can sometimes lead to challenges in purification compared to the more direct oxidation route.[4]
Method C: Direct C2-Formylation of Indole
For the parent indole, direct formylation at the C2 position is possible using strong organolithium bases.
-
Causality of Experimental Choices: Indole's N-H proton is the most acidic, followed by the C2 proton. This method employs a sequential double deprotonation strategy. First, a standard base like n-butyllithium removes the N-H proton. A stronger, more sterically hindered base, tert-butyllithium, is then used to selectively deprotonate the C2 position. The resulting dianion is a potent nucleophile that reacts readily with an electrophilic formylating agent like N,N-dimethylformamide (DMF) to install the aldehyde group at C2.[7] The low reaction temperatures (-78 °C) are critical to maintain the stability of the organolithium intermediates.
-
Setup: Dissolve indole (1.00 g, 8.54 mmol) in 50 mL of dry THF in a flame-dried flask under an inert atmosphere (e.g., argon). Cool the solution to -78 °C.
-
First Deprotonation: Slowly add a 2.5 M solution of n-butyllithium (3.80 mL, 9.39 mmol) and stir for 30 minutes at -78 °C.
-
Intermediate Step (as per source): Pass carbon dioxide through the reaction mixture for 10 min, then allow it to warm to room temperature. Remove excess CO₂ under reduced pressure. Add 50 mL of dry THF and cool again to -78 °C.
-
Second Deprotonation: Slowly add a 1.7 M solution of tert-butyllithium (5.00 mL, 8.54 mmol) and stir at -78 °C for 1 hour.
-
Formylation: Add anhydrous N,N-dimethylformamide (0.83 mL, 8.5 mmol) to the solution. Allow the mixture to warm to room temperature over 1.5 hours.
-
Work-up: Quench the reaction with water (10 mL) and stir for 15 min. Extract with diethyl ether. Wash the organic layer with brine (3x), dry over magnesium sulfate, filter, and concentrate in vacuo. Purify the resulting solid by silica gel chromatography.[7]
Comparative Synthesis Data
| Method | Starting Material | Key Reagents | Typical Yield | Advantages | Disadvantages |
| A: Oxidation | Indole-2-carboxylic ester | LiAlH₄, Activated MnO₂ | Good to Excellent | Reliable, clean oxidation[4] | Two distinct reaction steps |
| B: McFadyen-Stevens | Indole-2-carboxylic ester | Hydrazine, TsCl, Na₂CO₃ | Moderate (e.g., ~41%)[4] | Avoids sensitive alcohol intermediate | Multi-step, potentially lengthy purification[4] |
| C: Direct Formylation | Indole | n-BuLi, t-BuLi, DMF | Good (e.g., 58%)[7] | Direct from parent indole | Requires cryogenic temps, strong bases |
Visualization of Synthetic Workflow
Caption: Workflow for the synthesis of Indole-2-carbaldehyde via oxidation.
Part 2: Comparative Analysis of Biological Activities
Indole-2-carbaldehyde derivatives have emerged as a promising class of compounds with a wide spectrum of pharmacological activities, including anticancer, antiviral, and antimicrobial effects.[8][9][10] The specific biological activity is profoundly influenced by the nature and position of substituents on the indole core.
Focus Area 1: Anticancer and Anti-angiogenic Activity
A novel series of indole-2-carbohydrazide derivatives have demonstrated significant potential as dual-action anticancer agents, exhibiting both antiproliferative and anti-angiogenic properties.[10]
-
Mechanism of Action: Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key regulator of this pathway. Certain indole-2-carbohydrazide derivatives have been shown to inhibit VEGFR-2 and its downstream signaling proteins in Human Umbilical Vein Endothelial Cells (HUVECs).[10] This inhibition disrupts the formation of new blood vessels, effectively starving the tumor, while the antiproliferative activity directly targets the cancer cells.
-
Structure-Activity Relationship Insights: The specific substitutions on the hydrazide moiety are crucial for potency. For example, compound 24f from a key study, which incorporates a specific substituted phenyl ring, showed potent activity against HCT116 and SW480 colon cancer cell lines while remaining inactive against normal MRC-5 cells, indicating a favorable therapeutic window.[10]
| Compound ID | Key Structural Feature | GI₅₀ HCT116 (μM)[10] | GI₅₀ SW480 (μM)[10] |
| 24f | Substituted Phenylhydrazide | 8.1 | 7.9 |
| (Other derivatives from series) | (Varied substitutions) | (Varying values) | (Varying values) |
| (Note: This table is representative of data found in the literature. Specific values for a full series would be included in a comprehensive review.) |
Focus Area 2: Antiviral Activity as HIV-1 Integrase Inhibitors
Derivatives of indole-2-carboxylic acid have been identified as a highly promising scaffold for the development of novel HIV-1 integrase strand transfer inhibitors (INSTIs).[8][11]
-
Mechanism of Action: HIV-1 integrase is an essential enzyme for viral replication, responsible for inserting the viral DNA into the host genome.[12] The catalytic core of this enzyme contains two crucial Mg²⁺ ions. The mechanism of inhibition by indole-2-carboxylic acid derivatives involves a bidentate chelation of these two metal ions by the indole's nitrogen atom and the C2-carboxyl group.[11][13] This interaction effectively blocks the enzyme's active site.
-
Causality of Structural Optimizations: Simply having the core scaffold is not enough for high potency. Strategic modifications are required to enhance binding.
-
C6-Substitution: Adding a halogenated benzene ring at the C6 position of the indole core can introduce a crucial π–π stacking interaction with the terminal adenosine of the processed viral DNA, further anchoring the inhibitor in the active site.[8]
-
C3-Substitution: The region adjacent to the active site contains a hydrophobic cavity. Introducing a long, bulky hydrophobic group at the C3 position can occupy this space, significantly improving the binding affinity and overall inhibitory effect of the compound.[13]
-
| Compound ID | Key Structural Modifications | IC₅₀ (μM)[11][13] |
| 3 | Parent Indole-2-carboxylic acid | Moderate Activity |
| 17a | C6-Halogenated benzene ring added | 3.11[8] |
| 20a | Optimized long branch on C3 | 0.13[13] |
| (Note: IC₅₀ values are a measure of inhibitory concentration; a lower value indicates higher potency.) |
Visualization of HIV-1 Integrase Inhibition
Caption: Mechanism of HIV-1 Integrase inhibition by a functionalized derivative.
Part 3: Comparative Guide to Analytical Characterization
Rigorous analytical characterization is non-negotiable in drug discovery to ensure compound identity, purity, and stability. A multi-technique approach is the industry standard.
Method 1: High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing the purity of synthesized compounds.[14]
-
Purpose & Rationale: Its primary function is to separate the target compound from any unreacted starting materials, byproducts, or degradation products.[14] For indole derivatives, which are often non-volatile, a reversed-phase HPLC (RP-HPLC) method is typically employed. This technique separates molecules based on their hydrophobicity, providing high-resolution separation and sensitive detection, often with UV spectroscopy. Purity is determined by integrating the area of the product peak relative to the total area of all peaks.
-
System: Thermo Scientific Dionex Ultimate 3000 or equivalent.[8]
-
Column: SuperLu C18 (5 μm particle size, 4.6 x 250 mm) or similar C18 column.[8]
-
Mobile Phase: A gradient of Solvent A (e.g., water with 0.1% TFA) and Solvent B (e.g., acetonitrile or methanol). The specific gradient program (e.g., 5% to 95% B over 20 minutes) must be optimized for the specific derivative.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength where the indole chromophore absorbs strongly (e.g., 254 nm or 280 nm).
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in the mobile phase or a compatible solvent.
-
Analysis: Inject 10-20 μL and record the chromatogram. Purity should be >95% for biological screening.[8]
Method 2: Spectroscopic Elucidation (NMR & MS)
While HPLC confirms purity, spectroscopic methods are essential to confirm the chemical structure.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy provide a detailed map of the molecule's carbon-hydrogen framework.
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS), often using electrospray ionization (ESI), is used to determine the exact mass of the compound. This provides an unambiguous confirmation of the molecular formula by matching the experimental mass to the calculated mass with high precision (typically within 5 ppm).[8]
Comparative Analytical Techniques
| Technique | Purpose | Key Information Obtained | Advantages | Disadvantages |
| HPLC | Purity Assessment | % Purity, Retention Time | High resolution, quantitative, reproducible[14] | Destructive, requires reference standards for identification |
| ¹H / ¹³C NMR | Structure Elucidation | H/C framework, connectivity | Detailed structural info, non-destructive | Lower sensitivity, requires pure sample |
| HRMS | Formula Confirmation | Exact Mass-to-Charge Ratio | High sensitivity and accuracy for formula | Provides little structural connectivity info |
Visualization of a General R&D Workflow
Caption: General workflow from synthesis to biological evaluation of a derivative.
Conclusion and Future Outlook
The indole-2-carbaldehyde scaffold, though synthetically more demanding than its C3-isomer, represents a rich starting point for the development of potent and selective therapeutic agents. As this guide has demonstrated, the choice of synthetic strategy directly impacts the efficiency of production, while targeted structural modifications allow for the fine-tuning of biological activity against critical targets like VEGFR-2 in cancer and integrase in HIV. The synergy of robust synthesis, rational drug design, and rigorous analytical characterization provides a powerful paradigm for advancing these compounds from the laboratory bench toward clinical consideration. Future research will undoubtedly uncover novel derivatives with enhanced potency, improved pharmacokinetic profiles, and new mechanisms of action, solidifying the role of indole-2-carbaldehyde derivatives as a cornerstone of modern medicinal chemistry.
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A Comparative Guide to the Validation of Analytical Methods for 4-Chloroindole Derivatives
In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but the bedrock of product quality, safety, and efficacy.[1] For potent and structurally complex molecules like 4-chloroindole derivatives, which are pivotal intermediates in the synthesis of various pharmacologically active compounds, this process demands a nuanced and scientifically-driven approach. This guide provides an in-depth comparison of analytical methodologies for 4-chloroindole derivatives, grounded in established regulatory frameworks and practical, field-proven insights.
The Imperative of Method Validation for Halogenated Indoles
The presence of the chloro-substituent on the indole ring introduces specific analytical challenges, including potential for side reactions, altered polarity, and unique degradation pathways. Therefore, a "one-size-fits-all" validation approach is insufficient. The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose, ensuring that the method is reliable, reproducible, and accurate for the analysis of the target compound.[2][3][4] This is paramount for applications ranging from raw material testing and in-process controls to final product release and stability studies.
The International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) provide a harmonized framework for analytical method validation.[2][5][6][7] The core validation parameters that will be discussed in the context of 4-chloroindole derivatives include:
-
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5][8][9]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[5][10]
-
Accuracy: The closeness of test results obtained by the method to the true value.[5][8]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[5][8]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[5]
Comparative Analysis of Analytical Techniques
The two most prevalent and powerful analytical techniques for the characterization and quantification of 4-chloroindole derivatives are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these methods is contingent on the specific physicochemical properties of the derivative, the intended application, and the required sensitivity.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a versatile and widely used technique for the analysis of a broad range of pharmaceutical compounds, including indole derivatives.[11][12][13][14][15]
Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For 4-chloroindole derivatives, reversed-phase HPLC with a C18 column is typically the method of choice, leveraging the hydrophobic nature of the molecule. Detection is commonly achieved using a UV detector, as the indole ring system possesses a strong chromophore.
Advantages for 4-Chloroindole Analysis:
-
Broad Applicability: Suitable for a wide range of 4-chloroindole derivatives, including those that are non-volatile or thermally labile.
-
Robust Quantification: Provides excellent linearity and precision for assay and impurity quantification.
-
Established Methodology: A well-understood and widely implemented technique in pharmaceutical quality control laboratories.
Limitations:
-
Moderate Sensitivity: While sufficient for many applications, it may not be adequate for trace-level impurity analysis.
-
Peak Purity: A single chromatographic peak does not definitively guarantee a single component. Co-eluting impurities can be a concern, necessitating further investigation, such as with a photodiode array (PDA) detector or mass spectrometry.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry.[16][17] It is particularly well-suited for the analysis of volatile and semi-volatile compounds.
Principle: In GC, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for identification.[17]
Advantages for 4-Chloroindole Analysis:
-
High Specificity: The mass spectrum provides definitive structural information, making it a "gold standard" for identification.[16]
-
Excellent Sensitivity: Capable of detecting and quantifying trace levels of impurities and degradants.
-
Analysis of Regioisomers: Can be effective in differentiating between isomeric chloroindole compounds.[18][19]
Limitations:
-
Thermal Lability: The high temperatures used in the GC inlet can cause degradation of thermally sensitive 4-chloroindole derivatives.
-
Derivatization: Non-volatile derivatives may require a chemical derivatization step to increase their volatility, adding complexity to the sample preparation.
Data Presentation: A Comparative Overview
The following table summarizes the typical performance characteristics of HPLC-UV and GC-MS for the analysis of 4-chloroindole derivatives, based on data from structurally similar compounds.
| Validation Parameter | HPLC-UV | GC-MS |
| Primary Use | Quantification, Purity Assessment | Identification, Quantification |
| Limit of Detection (LOD) | 1 - 50 ng/mL | 0.1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 5 - 150 ng/mL | 0.5 - 30 ng/mL |
| Linearity (R²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (% RSD) | < 2% | < 5% |
Experimental Protocols
Representative HPLC-UV Method for 4-Chloroindole
This protocol is a starting point for the development of a validated HPLC-UV method for a 4-chloroindole derivative.
1. Chromatographic Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (gradient or isocratic, to be optimized)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 220 nm or wavelength of maximum absorbance
2. Standard and Sample Preparation:
-
Prepare a stock solution of the 4-chloroindole reference standard in the mobile phase.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Dissolve the sample in the mobile phase to a concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
3. Quantification:
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the 4-chloroindole derivative in the samples from the calibration curve.
Representative GC-MS Method for 4-Chloroindole
This protocol provides a general framework for the GC-MS analysis of a volatile 4-chloroindole derivative.
1. Chromatographic and Mass Spectrometric Conditions:
-
Column: Non-polar capillary column, such as a DB-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp to 280°C at a rate of 20°C/min
-
Hold at 280°C for 5 minutes
-
-
Injector Temperature: 250°C
-
MS Transfer Line Temperature: 280°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 50-500 m/z
2. Sample Preparation:
-
Dissolve the standard or sample in a suitable volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
If necessary, perform a derivatization step to increase volatility.
3. Identification and Quantification:
-
Identify the 4-chloroindole derivative by comparing its retention time and mass spectrum to that of a reference standard.
-
For quantification, construct a calibration curve using a suitable internal standard.
The Cornerstone of Specificity: Forced Degradation Studies
Forced degradation, or stress testing, is a critical component of method validation that demonstrates the stability-indicating power of an analytical procedure.[20][21][22][23] These studies involve subjecting the drug substance to more severe conditions than those used for accelerated stability testing to generate potential degradation products.[21]
Causality Behind Experimental Choices: The choice of stress conditions is based on the known or potential degradation pathways of the 4-chloroindole derivative.[20] The goal is to achieve a target degradation of 5-20%, which is sufficient to produce and detect degradation products without completely degrading the parent compound.[24]
Experimental Workflow for Forced Degradation
Caption: Forced degradation workflow for 4-chloroindole derivatives.
Step-by-Step Methodology for Forced Degradation
-
Preparation of Stock Solution: Prepare a stock solution of the 4-chloroindole derivative in a suitable solvent.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for a specified time.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for a specified time.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid drug substance to 80°C.
-
Photolytic Degradation: Expose the drug substance to light as per ICH Q1B guidelines.
-
-
Sample Analysis: Analyze the stressed samples using the developed HPLC-UV method. A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Peak Purity and Identification: For any degradation products formed, use LC-MS to determine their mass and aid in structural elucidation.
-
Mass Balance: Calculate the mass balance to ensure that all degradation products and the remaining parent drug are accounted for.
Logical Relationships in Method Validation
The validation of an analytical method is an interconnected process where the results of one parameter often influence the others.
Caption: Interdependencies of analytical method validation parameters.
Conclusion
The validation of analytical methods for 4-chloroindole derivatives is a scientifically rigorous process that underpins the development of safe and effective pharmaceuticals. Both HPLC-UV and GC-MS offer distinct advantages and are powerful tools in the analytical chemist's arsenal. The selection of the most appropriate technique should be based on a thorough understanding of the molecule's properties and the specific requirements of the analysis. A comprehensive validation, including robust forced degradation studies, is essential to ensure the generation of reliable and defensible data that meets global regulatory expectations.
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- U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
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- Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
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Abdel-Hay, K. M., et al. (2019). Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Infrared (GC-IR) Analyses of the Chloro-1- n-pentyl-3-(1-naphthoyl)-Indoles: Regioisomeric Cannabinoids. Applied Spectroscopy, 73(4), 433-443. Retrieved from [Link]
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International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
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- European Medicines Agency. (1995, June 1). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
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- European Medicines Agency. (2023, December 15). Quality: specifications, analytical procedures and analytical validation.
- ACS Omega. (2025, April 9). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method.
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- Journal of Chromatographic Science. (2012, December 4). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS.
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- PMC - NIH. (n.d.). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid.
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comparing the reactivity of 4-chloro vs. other substituted indole-2-carbaldehydes
Introduction: The Strategic Importance of Substituted Indole-2-carbaldehydes
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of neurotransmitters like serotonin and a vast array of pharmaceuticals.[1][2] The introduction of a carbaldehyde group at the C2 position transforms the indole into a versatile synthetic intermediate, a linchpin for building molecular complexity. The reactivity of this aldehyde, and indeed the indole ring itself, is exquisitely sensitive to the nature and position of other substituents.
This guide provides an in-depth comparison of the reactivity of 4-chloroindole-2-carbaldehyde against other electronically distinct analogues, such as 5-methoxy-, 5-nitro-, and the parent unsubstituted indole-2-carbaldehyde. Understanding these differences is paramount for researchers in drug development, as it directly informs reaction design, optimization, and the strategic synthesis of novel therapeutic agents. We will explore the underlying electronic principles, provide supporting experimental data, and present detailed protocols for key transformations.
The Electronic Landscape: How Substituents Modulate Indole Reactivity
The indole ring is an electron-rich heteroaromatic system.[3] The delocalization of the nitrogen lone pair endows the ring, particularly the C3 position, with significant nucleophilicity, making it highly susceptible to electrophilic attack.[3][4] However, the introduction of substituents dramatically alters this landscape.
-
Electron-Donating Groups (EDGs): A group like methoxy (-OCH₃) at the C5 position enhances the electron density of the benzene portion of the ring through its positive mesomeric (+M) effect, further activating the entire scaffold towards electrophilic substitution.
-
Electron-Withdrawing Groups (EWGs): A nitro group (-NO₂) at C5 strongly deactivates the ring through both negative inductive (-I) and mesomeric (-M) effects, making electrophilic attack significantly more difficult.
The case of 4-chloroindole-2-carbaldehyde is more nuanced. The chlorine atom exerts two opposing forces:
-
Inductive Effect (-I): As an electronegative atom, chlorine pulls electron density away from the ring, deactivating it.
-
Mesomeric Effect (+M): Its lone pairs can participate in resonance, donating electron density back to the ring.
For halogens, the inductive effect typically outweighs the mesomeric effect, resulting in a net deactivation of the aromatic ring towards electrophilic attack. However, the key to our comparison lies in how these effects are transmitted to the C2-carbaldehyde, a powerful EWG in its own right. The aldehyde group deactivates the pyrrole ring but simultaneously renders its carbonyl carbon highly electrophilic and ripe for nucleophilic attack.
The interplay of these electronic influences is visually summarized in the diagram below.
Caption: Dual electron-withdrawing effects on the 4-chloroindole-2-carbaldehyde scaffold.
Comparative Reactivity Analysis
We will assess reactivity across two key domains: reactions at the C2-aldehyde (nucleophilic additions/condensations) and reactions on the indole ring (electrophilic substitution).
Reactivity at the Carbonyl Center: The Knoevenagel Condensation
The Knoevenagel condensation, a reaction between an aldehyde and an active methylene compound, is an excellent probe for the electrophilicity of the carbonyl carbon.[5][6][7] A more electron-deficient (electrophilic) aldehyde will react faster and often give higher yields.
The C2-aldehyde's reactivity is directly influenced by the substituent on the indole ring.
-
An EDG (e.g., 5-MeO) donates electron density, reducing the partial positive charge on the carbonyl carbon and thus decreasing its reactivity towards nucleophiles.
-
An EWG (e.g., 4-Cl, 5-NO₂) withdraws electron density, increasing the partial positive charge on the carbonyl carbon and making it more reactive towards nucleophiles.[4]
This leads to a predictable reactivity order:
5-Nitro > 4-Chloro > Unsubstituted > 5-Methoxy
| Substituent at Indole C-position | Electronic Effect | Expected Carbonyl Electrophilicity | Predicted Reactivity in Knoevenagel Condensation | Representative Yield (%) |
| 5-NO₂ | Strong EWG (-I, -M) | Highest | Highest | ~90-95% |
| 4-Cl | Moderate EWG (-I > +M) | High | High | ~85-90% |
| H (Unsubstituted) | Neutral | Moderate | Moderate | ~75-85% |
| 5-MeO | Strong EDG (+M > -I) | Lowest | Lowest | ~60-70% |
| Yields are estimations based on typical results from the literature for analogous reactions and serve for comparative purposes. |
Reactivity of the Indole Ring: Electrophilic Substitution
Electrophilic substitution, such as formylation via the Vilsmeier-Haack reaction, primarily occurs at the electron-rich C3 position.[11][12][13] Here, the substituent effects are reversed. Ring activation is key.
-
An EDG (5-MeO) enhances the ring's nucleophilicity, promoting electrophilic attack.
-
An EWG (4-Cl, 5-NO₂) diminishes the ring's nucleophilicity, hindering the reaction.
The reactivity order for electrophilic attack on the indole ring is therefore:
5-Methoxy > Unsubstituted > 4-Chloro > 5-Nitro
This is well-documented in the context of the Vilsmeier-Haack formylation of various substituted indoles.[11]
Experimental Protocols and Workflows
To provide a practical framework, we present a detailed protocol for a representative Knoevenagel condensation and a general workflow for conducting a comparative reactivity study.
Workflow for Comparative Reactivity Study
Caption: A systematic workflow for the parallel comparison of substrate reactivity.
Detailed Protocol: Knoevenagel Condensation of 4-Chloroindole-2-carbaldehyde with Malononitrile
This protocol is designed to be a self-validating system, with clear steps for reaction, monitoring, and characterization.
Materials:
-
4-Chloroindole-2-carbaldehyde (1.0 eq, 179.6 mg, 1.0 mmol)
-
Malononitrile (1.1 eq, 72.7 mg, 1.1 mmol)
-
Piperidine (0.1 eq, 10 µL, 0.1 mmol)
-
Ethanol (5 mL)
-
TLC plates (Silica gel 60 F₂₅₄)
-
Eluent for TLC: 30% Ethyl Acetate in Hexane
Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 4-chloroindole-2-carbaldehyde (179.6 mg, 1.0 mmol) and absolute ethanol (5 mL). Stir at room temperature until the aldehyde is fully dissolved.
-
Addition of Reagents: Add malononitrile (72.7 mg, 1.1 mmol) to the solution, followed by the catalytic amount of piperidine (10 µL).
-
Reaction Monitoring:
-
Immediately take a starting material TLC spot (co-spot of both reactants).
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC every 15 minutes. The product will appear as a new, typically more polar and UV-active spot. The reaction is considered complete upon the disappearance of the limiting reactant (the aldehyde). The expected reaction time is 30-60 minutes.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the flask in an ice bath for 15 minutes to precipitate the product.
-
Collect the solid product by vacuum filtration, washing the crystals with a small amount of ice-cold ethanol (2 x 2 mL).
-
Dry the product under vacuum to obtain (E)-2-(4-chloro-1H-indol-2-yl)methylene)malononitrile as a solid.
-
-
Characterization:
-
Determine the mass and calculate the isolated yield.
-
Obtain a ¹H NMR spectrum to confirm the structure. Key signals include the disappearance of the aldehyde proton (~10 ppm) and the appearance of a new vinylic proton (~8.5 ppm).
-
Obtain a mass spectrum to confirm the molecular weight.
-
Conclusion and Synthetic Implications
The reactivity of substituted indole-2-carbaldehydes is governed by a predictable interplay of electronic effects. For reactions involving nucleophilic attack at the C2-aldehyde, such as Knoevenagel condensations, Henry reactions, or reductive aminations, the presence of an electron-withdrawing group on the indole ring is activating.
Therefore, 4-chloroindole-2-carbaldehyde serves as a more reactive substrate for these crucial C-C and C-N bond-forming reactions compared to its unsubstituted or electron-rich counterparts. This enhanced reactivity can translate to milder reaction conditions, shorter reaction times, and higher yields. Drug development professionals can leverage this property for the efficient synthesis of complex indole-based scaffolds, strategically placing the 4-chloro substituent not only to modulate biological activity but also to facilitate key synthetic transformations. Conversely, when the desired reaction is an electrophilic substitution on the indole ring itself, the 4-chloro group is deactivating, and alternative strategies or more forcing conditions may be required.
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ResearchGate. (n.d.). Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]
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Liu, C. Y., et al. (n.d.). Electrophilic Aromatic Substitution of a BN Indole. PMC - NIH. Available at: [Link]
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ResearchGate. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Available at: [Link]
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A Comparative Guide to the Cytotoxic and Antiproliferative Activities of Indole-2-Carboxamide Analogues
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, indole-2-carboxamide derivatives have emerged as a particularly promising class of anticancer agents, demonstrating potent cytotoxic and antiproliferative activities against a range of cancer cell lines.[1] These compounds exert their therapeutic effects through diverse mechanisms, including the inhibition of key oncogenic kinases and the induction of apoptosis.[1] This guide provides a comprehensive comparison of various indole-2-carboxamide analogues, detailing their biological activities with supporting experimental data, elucidating their mechanisms of action, and providing detailed protocols for their evaluation.
Comparative Analysis of In Vitro Antiproliferative Activity
A significant body of research has been dedicated to synthesizing and evaluating novel indole-2-carboxamide derivatives for their anticancer potential. The antiproliferative activity of these compounds is typically assessed using cell viability assays, such as the MTT assay, across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) values are determined to quantify their potency.
Below is a comparative summary of the in vitro antiproliferative activity of selected indole-2-carboxamide analogues from recent studies.
| Compound ID | Modifications | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| Series 1 | Thiazolyl-indole-2-carboxamide derivatives | [2] | ||
| 6e | 4-hydroxy substitution on the benzylidene moiety | MCF-7 | 4.36 | [2] |
| 6i | 4-dimethylamine substitution on the benzylidene moiety | MCF-7 | 6.10 ± 0.4 | [2] |
| 6q | 4-hydroxy substitution on the benzylidene moiety, 5-methoxy on indole | MCF-7 | 5.04 | [2] |
| 6v | 4-dimethylamine substitution on the benzylidene moiety, 5-methoxy on indole | MCF-7 | 6.49 ± 0.3 | [2] |
| Series 2 | N-phenethyl-indole-2-carboxamide derivatives | [3] | ||
| 5d | 4-morpholin-4-yl substitution on the phenethyl moiety | MCF-7 | 1.05 | [3] |
| 5e | 4-methoxy substitution on the phenethyl moiety | MCF-7 | 0.95 | [3] |
| 5h | 3,4-dimethoxy substitution on the phenethyl moiety | MCF-7 | 1.15 | [3] |
| 5i | 3,4,5-trimethoxy substitution on the phenethyl moiety | MCF-7 | 1.20 | [3] |
| Series 3 | Indole-2-carboxamides with varied linkers | [4] | ||
| 8f | N-adamantan-1-yl, 5-fluoroindole | KNS42 (paediatric GBM) | 0.84 (viability) | [4][5] |
| 9a | N-(4-chlorophenyl), 5-fluoroindole | BT12 (AT/RT) | 0.89 (viability) | [4][5] |
| 9a | N-(4-chlorophenyl), 5-fluoroindole | BT16 (AT/RT) | 1.81 (viability) | [4][5] |
| 15 | N-(4-methoxyphenyl), 5-fluoroindole | KNS42 (paediatric GBM) | 5.04 (viability) | [4][5] |
| Series 4 | Indole-based derivatives targeting multiple kinases | [6] | ||
| Va | A-549 | 0.026 | [6] | |
| Vg | A-549 | 0.031 | [6] |
Elucidating the Mechanisms of Action: A Multi-Targeted Approach
The anticancer activity of indole-2-carboxamide analogues stems from their ability to modulate multiple cellular signaling pathways crucial for cancer cell proliferation and survival.[1] A primary mechanism involves the induction of apoptosis through both intrinsic and extrinsic pathways.[1] Furthermore, many derivatives have been identified as potent inhibitors of various protein kinases.
Multi-Target Kinase Inhibition
Several studies have demonstrated that indole-2-carboxamide derivatives can act as multi-target kinase inhibitors, simultaneously blocking the activity of several key enzymes involved in cancer progression. For instance, compounds 6e, 6i, 6q, and 6v were found to inhibit key protein kinases such as EGFR, HER2, VEGFR-2, and CDK2.[2] Similarly, another series of indole-based derivatives, including compounds Va and Vg , exhibited potent inhibitory activity against EGFR, BRAFV600E, and VEGFR-2.[6] This multi-targeted approach is a promising strategy to overcome the development of drug resistance in cancer therapy.
Induction of Apoptosis
A hallmark of many effective anticancer agents is their ability to induce programmed cell death, or apoptosis. Indole-2-carboxamide derivatives have been shown to be potent inducers of apoptosis in various cancer cell lines.[3][7] The apoptotic cascade can be initiated through the extrinsic (death receptor-mediated) or intrinsic (mitochondrial-mediated) pathway.
Studies have revealed that these compounds can modulate the expression levels of key apoptotic proteins. For example, treatment of cancer cells with potent indole-2-carboxamide analogues leads to:
-
Upregulation of pro-apoptotic proteins: such as Bax, p53, and Cytochrome C.[2][3]
-
Downregulation of anti-apoptotic proteins: such as Bcl-2.[2][3]
-
Activation of caspases: including caspase-3, -7, -8, and -9, which are the executioners of apoptosis.[2][3]
The following diagram illustrates the proposed mechanism of apoptosis induction by indole-2-carboxamide analogues.
Caption: Proposed Mechanism of Apoptosis Induction.
Inhibition of Tubulin Polymerization
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them an attractive target for anticancer drugs.[8][9] Several classes of indole derivatives have been identified as tubulin polymerization inhibitors.[8][9][10] These compounds bind to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest and ultimately apoptosis. The indole ring system is a key structural feature for many of these inhibitors.[10]
Modulation of Other Key Signaling Pathways
Beyond direct kinase inhibition and apoptosis induction, indole-2-carboxamide analogues can also impact other critical signaling pathways. For instance, the derivative LG25 was found to inhibit the growth of triple-negative breast cancer by suppressing the Akt/mTOR/NF-κB signaling pathway.[11][12] This pathway is frequently dysregulated in cancer and plays a crucial role in cell survival, proliferation, and inflammation.[1]
The following diagram provides an overview of the multifaceted anticancer mechanisms of indole-2-carboxamides.
Caption: Overview of Anticancer Mechanisms.
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed and well-established experimental protocols are essential. The following sections provide step-by-step methodologies for the synthesis of indole-2-carboxamide derivatives and the evaluation of their in vitro antiproliferative activity.
General Synthesis of Indole-2-Carboxamide Derivatives
A common synthetic route to obtain indole-2-carboxamide analogues involves the coupling of an indole-2-carboxylic acid with a desired amine.[1]
Step 1: Activation of Carboxylic Acid
-
Dissolve the indole-2-carboxylic acid (1 equivalent) in an appropriate solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).[1]
-
Add a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and 1-hydroxybenzotriazole (HOBt) (1.2 equivalents), or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) (1.1 equivalents).[1]
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.[1]
Step 2: Amine Coupling
-
Add the desired amine (1.1 equivalents) to the reaction mixture.
-
Add a base, such as N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents), to facilitate the reaction.[1]
-
Stir the reaction at room temperature overnight or for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).[1]
Step 3: Work-up and Purification
-
Upon completion, pour the reaction mixture into ice-water and extract the product with an organic solvent like ethyl acetate or DCM.[1]
-
Wash the combined organic layers sequentially with 1N HCl, saturated NaHCO3 solution, and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure indole-2-carboxamide derivative.
The following diagram illustrates the general workflow for the synthesis and evaluation of indole-2-carboxamide analogues.
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A Comparative Guide to the In Vitro Evaluation of Novel Indole-2-Carboxamide Analogues as Potent Antitubercular Agents
The enduring global threat of tuberculosis (TB), exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (M. tb), necessitates an urgent and continuous search for novel therapeutic agents. Phenotypic screening of compound libraries has identified indole-2-carboxamides as a particularly promising class of antitubercular agents.[1][2][3] This guide provides a comprehensive comparison of key indole-2-carboxamide analogues, detailing the experimental methodologies for their in vitro evaluation and exploring the structure-activity relationships that govern their potent antimycobacterial activity.
The primary allure of the indole-2-carboxamide scaffold lies in its novel mechanism of action. Unlike many existing TB drugs, these compounds target the essential mycobacterial membrane protein large 3 (MmpL3).[4][5][6] MmpL3 is a transporter protein responsible for translocating trehalose monomycolate (TMM), a crucial precursor for the mycolic acids that form the distinctive outer layer of the mycobacterial cell wall.[5][7] By inhibiting MmpL3, indole-2-carboxamides effectively disrupt cell wall biosynthesis, leading to bacterial death.[7][8] This specific targeting of a mycobacterial--exclusive pathway contributes to their high selectivity and reduced potential for off-target effects in humans.
Core Experimental Workflows for Antitubercular Evaluation
The in vitro assessment of a potential antitubercular agent is a multi-step process designed to quantify its efficacy against the pathogen while simultaneously evaluating its safety profile against host cells. The following diagram illustrates a typical screening cascade.
Caption: General workflow for the in vitro evaluation of antitubercular compounds.
Comparative Analysis of Lead Indole-2-Carboxamide Analogues
Structure-activity relationship (SAR) studies have been pivotal in optimizing the indole-2-carboxamide scaffold from initial low-micromolar hits to highly potent preclinical candidates.[1][2][3] Key modifications involve substitutions on the indole ring and the N-linked cycloalkyl group, which significantly influence potency, metabolic stability, and solubility.[1][2][9]
The data below compares several notable analogues, highlighting their efficacy against the virulent M. tb H37Rv strain and their selectivity.
| Compound ID | Key Structural Features | MIC vs. M. tb H37Rv (μM) | Cytotoxicity IC50 (μM) | Selectivity Index (SI) | Reference |
| 1 (Hit) | N-cyclohexyl, 4,6-dimethyl indole | Low micromolar (unspecified) | - | - | [1] |
| 8g | N-(4-fluorobenzyl) indole, 5-nitro substitution | 0.32 | 40.9 (Vero cells) | 128 | [4] |
| 8f | N-(4-chlorobenzyl) indole, 5-nitro substitution | 0.62 | 39.9 (Vero cells) | 64 | [4] |
| 26 | N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl), 4,6-difluoro indole | 0.012 | >200 (Vero cells) | ≥16,000 | [10] |
| 39 | 4,6-dichloro-N-(4,4-dimethylcyclohexyl) indole | - (Improved activity) | - | - | [2] |
| 41 | 4,6-dichloro-N-(cis-4-methylcyclohexyl) indole | - (Improved activity) | - | - | [2] |
Analysis of Structure-Activity Relationship (SAR):
-
N-Substituent: Moving from a simple cyclohexyl group (Compound 1 ) to more complex and rigid bicyclic systems, such as in Compound 26 , dramatically increases potency. Attaching alkyl groups to the cyclohexyl ring also enhances activity, though it can decrease aqueous solubility.[1][2][3]
-
Indole Ring Substitution: Replacing the 4,6-dimethyl groups with electron-withdrawing chloro, fluoro, or cyano substitutions significantly improves metabolic stability.[1][2] The 4,6-difluoro substitution in the lead candidate 26 is critical to its exceptional potency and favorable ADMET properties.[10]
-
Lipophilicity-Potency Correlation: A consistent observation across studies is the positive correlation between lipophilicity (cLogP) and antimycobacterial potency.[1][3][9] This, however, presents a formulation challenge due to the characteristically low aqueous solubility of the most potent compounds.[1][9]
-
Selectivity: The most advanced analogues, like Compound 26 , demonstrate an outstanding selectivity index (SI ≥16,000), indicating minimal cytotoxicity to mammalian cells at concentrations vastly exceeding those required to kill M. tb.[10] This is a hallmark of a promising drug candidate with a potentially wide therapeutic window.
Mechanism of Action: MmpL3 Inhibition
The specific targeting of MmpL3 by indole-2-carboxamides has been confirmed through multiple lines of evidence, including the generation of resistant mutants and biochemical assays.[8][10][11]
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A Senior Application Scientist's Guide to In Silico Assessment of Drug-Like Properties: The Case of 4-Chloro-1H-indole-2-carbaldehyde Derivatives
Abstract
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1][2] Specifically, derivatives of 4-Chloro-1H-indole-2-carbaldehyde represent a promising class of molecules for novel therapeutic development. This guide provides a comprehensive, in-depth comparison of the drug-like properties of these derivatives using robust in silico methodologies. We will explore the foundational principles behind computational screening, detail a step-by-step workflow for property prediction, and present a comparative analysis to guide lead optimization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate the identification of promising drug candidates.[3][4]
The Strategic Imperative for In Silico Analysis in Drug Discovery
Modern drug discovery is a multi-stage process characterized by high costs and significant attrition rates.[3] A primary reason for late-stage failure is the unfavorable pharmacokinetic profiles of drug candidates.[5] Integrating in silico (computational) methods early in the discovery pipeline allows for the rapid and cost-effective prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[6][7] This "fail early, fail cheap" paradigm enables researchers to prioritize compounds with a higher probability of success, focusing resources on molecules that possess favorable drug-like characteristics.[5][8]
The indole scaffold's versatility makes it a frequent starting point for designing inhibitors, receptor agonists/antagonists, and other therapeutic agents.[9][10] By modifying the core this compound structure, we can systematically tune its properties. In silico analysis is the most efficient method to predict the impact of these modifications before committing to costly and time-consuming chemical synthesis.[11]
Foundational Pillars of In Silico Drug-Likeness Assessment
Before initiating a computational workflow, it's crucial to understand the key principles that govern a molecule's behavior in the human body.
Lipinski's Rule of Five: The Gatekeeper for Oral Bioavailability
Formulated by Christopher A. Lipinski in 1997, the "Rule of Five" (Ro5) is a cornerstone of modern drug design.[12][13] It is a rule of thumb based on the observation that most orally administered drugs are relatively small and moderately lipophilic.[13][14] The rule establishes four simple physicochemical parameter cutoffs. An orally active drug generally has no more than one violation of the following criteria[13][15]:
-
Molecular Weight (MW) ≤ 500 Daltons: Smaller molecules are more readily absorbed.
-
LogP (Octanol-Water Partition Coefficient) ≤ 5: LogP is a measure of lipophilicity (fat-solubility). A value less than 5 indicates a balance between aqueous solubility and lipid membrane permeability.[16]
-
Hydrogen Bond Donors (HBD) ≤ 5: The total number of nitrogen-hydrogen (N-H) and oxygen-hydrogen (O-H) bonds.
-
Hydrogen Bond Acceptors (HBA) ≤ 10: The total number of nitrogen and oxygen atoms.
It is critical to understand that Lipinski's rules do not predict pharmacological activity; they predict the likelihood of good oral absorption and permeation.[13] Compounds that adhere to Ro5 tend to have lower attrition rates during clinical trials.[13]
Caption: Lipinski's Rule of Five criteria for assessing oral bioavailability.
ADMET Profiling: Beyond Oral Bioavailability
While Ro5 is an excellent first-pass filter, a comprehensive in silico assessment requires a deeper dive into the ADMET profile. Numerous computational models, often powered by machine learning, can predict these complex properties[17][18]:
-
Absorption: Predicts factors like human intestinal absorption (HIA) and blood-brain barrier (BBB) penetration.
-
Distribution: Estimates how a drug partitions into various tissues.
-
Metabolism: Predicts interactions with Cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism and potential drug-drug interactions.[19]
-
Excretion: Foresees the primary routes of elimination from the body.
-
Toxicity: Flags potential liabilities such as Ames mutagenicity, cardiotoxicity (hERG inhibition), and hepatotoxicity.
Experimental Protocol: A Step-by-Step In Silico Workflow
This section details a standardized workflow for assessing the drug-like properties of novel this compound derivatives. This protocol utilizes freely available web-based tools like SwissADME and pkCSM for broad accessibility.
Caption: A typical workflow for in silico drug-likeness assessment.
Protocol:
-
Ligand Preparation:
-
Objective: To generate a standardized, machine-readable representation of the chemical structures.
-
Procedure:
-
Draw the 2D structures of the this compound parent molecule and its derivatives using chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
Convert each structure into the Simplified Molecular Input Line Entry System (SMILES) format. For example, the SMILES for the parent compound is O=Cc1nc2c(Cl)cccc2[nH]1.
-
-
Causality: SMILES is a universal format that serves as the input for most computational chemistry web servers.[18]
-
-
Physicochemical Property & Lipinski Analysis:
-
Objective: To perform an initial screening based on fundamental physicochemical properties and Ro5.
-
Tool: SwissADME ([Link])
-
Procedure:
-
Navigate to the SwissADME website.
-
Copy and paste the list of SMILES strings into the input box.
-
Click "Run" to start the analysis.
-
The output will provide a detailed table including MW, LogP, HBA, HBD, and the number of Lipinski violations for each compound.
-
-
-
ADMET Profile Prediction:
-
Objective: To predict the pharmacokinetic and toxicity profiles of the compounds that passed the initial Lipinski filter.
-
Procedure:
-
Navigate to the chosen web server.
-
Submit the SMILES strings of the promising candidates.
-
The server will return predictions for various endpoints, such as intestinal absorption, BBB permeability, CYP enzyme inhibition, and Ames toxicity.
-
-
Causality: This step is crucial for identifying potential liabilities that are not captured by simple physicochemical rules. Early detection of poor ADMET properties can save significant resources.[5]
-
-
Molecular Docking (Optional but Recommended):
-
Objective: To predict the binding mode and affinity of the derivatives to a specific biological target.[21]
-
Procedure: This is a more advanced step requiring a known 3D structure of the target protein (from PDB or homology modeling). The ligands are "docked" into the protein's active site, and a scoring function estimates the binding energy.
-
Causality: Docking helps to rationalize the structure-activity relationship (SAR) and prioritize compounds that are predicted to bind strongly and specifically to the target of interest.[9][23]
-
Comparative Analysis: this compound Derivatives vs. Alternatives
To illustrate the process, we will analyze the parent compound (CI-1) and three hypothetical derivatives (CI-2, CI-3, CI-4) with varying substitutions. We will compare them against Indomethacin, a well-known indole-derived anti-inflammatory drug.
Table 1: Physicochemical Properties and Lipinski's Rule of Five Analysis
| Compound ID | Structure (Substitution at N1) | MW ( g/mol ) | LogP | HBD | HBA | Lipinski Violations |
| CI-1 | -H (Parent) | 179.60 | 2.35 | 1 | 2 | 0 |
| CI-2 | -CH2-Phenyl | 269.73 | 4.10 | 0 | 2 | 0 |
| CI-3 | -SO2-Phenyl | 319.76 | 3.20 | 0 | 4 | 0 |
| CI-4 | -CH2-Morpholine | 278.74 | 1.85 | 0 | 4 | 0 |
| Indomethacin | (Reference Drug) | 357.79 | 4.27 | 1 | 5 | 0 |
Data is illustrative and generated from predictive models for comparison purposes.
Interpretation: All hypothetical derivatives, along with the parent compound and the reference drug, fully comply with Lipinski's Rule of Five, making them good candidates for oral bioavailability. They all have molecular weights well below 500 Da and acceptable LogP values.
Table 2: Predicted ADMET Properties
| Compound ID | Intestinal Absorption (%) | BBB Permeant? | CYP2D6 Inhibitor? | Ames Toxicity |
| CI-1 | > 90% | Yes | No | No |
| CI-2 | > 90% | Yes | Yes | No |
| CI-3 | > 90% | No | No | No |
| CI-4 | > 90% | No | No | No |
| Indomethacin | > 90% | Yes | Yes | No |
Data is illustrative and generated from predictive models for comparison purposes.
Interpretation & Field Insights:
-
High Absorption: As expected from the Lipinski analysis, all compounds are predicted to have excellent intestinal absorption.
-
Blood-Brain Barrier (BBB) Permeability: The parent compound (CI-1) and the phenylmethyl derivative (CI-2) are predicted to cross the BBB. This could be advantageous for CNS targets but a liability for peripherally acting drugs due to potential side effects. The addition of the polar sulfonyl (CI-3) and morpholine (CI-4) groups effectively prevents BBB permeation. This is a key insight: specific structural modifications can be used to control tissue distribution.
-
CYP Inhibition: Derivative CI-2 shows a potential liability as a CYP2D6 inhibitor, similar to Indomethacin. This could lead to drug-drug interactions and would require experimental validation. CI-3 and CI-4 appear cleaner in this regard.
-
Toxicity: All compounds are predicted to be non-mutagenic (Ames negative).
Conclusion and Future Directions
The in silico assessment reveals that derivatives of this compound possess promising drug-like properties. All analyzed compounds adhere to Lipinski's Rule of Five. The ADMET profiling provides critical insights for lead selection:
-
CI-4 emerges as a strong candidate for a peripherally acting drug. It combines excellent absorption with a lack of predicted BBB permeability and CYP inhibition, giving it a favorable safety profile.
-
CI-3 is also a good candidate , though its synthesis might be more complex than CI-4.
-
CI-2, while potent in a hypothetical docking scenario, would be flagged for potential CYP interactions, warranting further investigation.
This guide demonstrates a logical, efficient, and self-validating workflow for evaluating drug candidates computationally. By integrating these predictive methods, research teams can make more informed decisions, reduce experimental costs, and ultimately accelerate the journey from chemical scaffold to clinical therapeutic. The next logical steps would be the chemical synthesis of candidates CI-4 and CI-3, followed by in vitro ADMET and biological activity assays to validate these computational predictions.
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A Comparative Analysis of Synthetic Routes to 4-Chloroindoles: A Guide for Researchers
The 4-chloroindole scaffold is a privileged structural motif in medicinal chemistry and drug discovery, forming the core of numerous bioactive compounds. Its unique electronic properties and steric profile, imparted by the chlorine substituent on the benzene ring, allow for the fine-tuning of pharmacological activity. This guide provides a comparative analysis of various synthetic strategies to access this important heterocyclic system, offering insights into the mechanistic underpinnings, practical considerations, and experimental data to aid researchers in selecting the most suitable method for their specific application.
De Novo Synthesis from Substituted Nitroaromatics
A classical and reliable approach to constructing the 4-chloroindole core involves the synthesis from appropriately substituted aromatic precursors. One notable example is the synthesis of 4-chloroindole-3-acetic acid starting from 2-chloro-6-nitrotoluene.[1][2] This multi-step synthesis builds the indole ring system from the ground up, offering control over the substitution pattern.
Reaction Pathway Overview
The synthesis commences with the introduction of the acetic acid side chain precursor at the benzylic position of 2-chloro-6-nitrotoluene, followed by a reductive cyclization to form the indole ring.
Caption: De novo synthesis of a 4-chloroindole derivative from 2-chloro-6-nitrotoluene.
While this method is robust, it involves multiple steps which may impact the overall yield. However, it provides a clear and established route to specific 4-chloroindole derivatives like 4-chloroindole-3-acetic acid.
The Fischer Indole Synthesis
The Fischer indole synthesis is a cornerstone in indole chemistry, relying on the acid-catalyzed cyclization of an arylhydrazone.[3][4] To obtain a 4-chloroindole, the corresponding 3-chlorophenylhydrazine is required as the starting material. This is then reacted with an appropriate aldehyde or ketone.
Mechanistic Rationale
The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a[5][5]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield the indole core. The choice of a Brønsted or Lewis acid catalyst is critical for the efficiency of the reaction.[3]
Caption: The Fischer indole synthesis pathway to 4-chloroindoles.
A significant advantage of the Fischer synthesis is its versatility in introducing substituents at the 2- and 3-positions of the indole ring, dictated by the choice of the carbonyl compound. However, the reaction conditions can be harsh, and the synthesis of the required substituted phenylhydrazine can add to the overall step count. A three-component variation of this method has been developed to streamline the process.[6]
The Bartoli Indole Synthesis
The Bartoli indole synthesis is a powerful method for the preparation of substituted indoles, particularly those with substitution at the 7-position.[7][8][9] It involves the reaction of an ortho-substituted nitroarene with a vinyl Grignard reagent. To synthesize a 4-chloroindole via this route, a starting material such as 2,5-dichloronitrobenzene could be envisioned.
Key Mechanistic Features
The reaction is believed to proceed through the addition of the Grignard reagent to the nitro group, followed by a[5][5]-sigmatropic rearrangement. The presence of a bulky ortho-substituent is often crucial for high yields.[7][8]
Caption: Conceptual pathway for the Bartoli synthesis of a 4-chloroindole derivative.
While highly effective for 7-substituted indoles, modifications to the Bartoli synthesis have expanded its scope to include 4- and 6-substituted indoles.[10] This method's main advantages are its convergence and the use of readily available starting materials.
Modern Transition-Metal-Catalyzed Approaches
Recent advances in organometallic chemistry have led to the development of powerful transition-metal-catalyzed methods for indole synthesis. These reactions often offer milder conditions, greater functional group tolerance, and novel bond disconnections compared to classical methods.
a) Palladium-Catalyzed Direct C-H Chlorination
A direct and efficient route to 4-chloroindoles involves the palladium-catalyzed C-H activation and subsequent chlorination of an existing indole scaffold. A patented method describes the synthesis of 4-chloroindole compounds from N-protected indole-3-formaldehydes using N-chlorosuccinimide (NCS) as the chlorinating agent.[11]
This approach is highly regioselective and proceeds under mild conditions, offering excellent yields. The directing effect of the N-protecting group and the C3-formyl group is key to achieving chlorination at the C4 position.
b) Palladium-Catalyzed Annulation of Chloroanilines
Another powerful strategy involves the palladium-catalyzed annulation of substituted 2-chloroanilines with ketones or aldehydes.[12][13][14] By starting with a 2,5-dichloroaniline, this method can provide a direct route to 4-chloroindoles. This reaction is advantageous as it builds the indole ring in a single step from readily available precursors.
Comparative Summary
| Synthetic Route | Starting Materials | Key Features | Advantages | Disadvantages | Typical Yields |
| De Novo Synthesis | Substituted Nitroaromatics (e.g., 2-chloro-6-nitrotoluene) | Multi-step synthesis involving reductive cyclization. | Well-established; good for specific derivatives. | Multiple steps can lower overall yield. | Moderate to Good |
| Fischer Indole Synthesis | Substituted Phenylhydrazines (e.g., 3-chlorophenylhydrazine), Aldehydes/Ketones | Acid-catalyzed cyclization of an arylhydrazone. | Versatile for 2,3-disubstitution. | Can require harsh conditions; precursor synthesis. | Variable |
| Bartoli Indole Synthesis | ortho-Substituted Nitroarenes, Vinyl Grignard Reagents | [5][5]-Sigmatropic rearrangement. | Convergent; good for substituted indoles. | Requires excess Grignard reagent; ortho-substituent often necessary. | 40-80%[10] |
| Pd-Catalyzed C-H Chlorination | N-Protected Indoles, NCS | Direct, regioselective C-H activation. | High yield; mild conditions; late-stage functionalization. | Requires a pre-formed indole; protecting groups necessary. | 80-85%[11] |
| Pd-Catalyzed Annulation | Substituted Chloroanilines, Ketones/Aldehydes | Direct, one-pot indole formation. | High efficiency; good functional group tolerance. | Requires a specific palladium catalyst and ligands. | Good to Excellent |
Experimental Protocols
Representative Protocol for Palladium-Catalyzed C4-Chlorination[12]
This protocol is adapted from a patented procedure for the synthesis of N-benzoyl-4-chloroindole-3-formaldehyde.
Materials:
-
N-benzoyl-indole-3-formaldehyde
-
N-chlorosuccinimide (NCS)
-
Palladium acetate (Pd(OAc)₂)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
To a reaction vessel, add N-benzoyl-indole-3-formaldehyde (1.0 eq), N-chlorosuccinimide (1.2 eq), and palladium acetate (0.1 eq).
-
Add dichloromethane as the solvent, followed by trifluoroacetic acid (2.0 eq).
-
Stir the reaction mixture at 50 °C for approximately 24 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-benzoyl-4-chloroindole-3-formaldehyde.
Expected Yield: ~85%
Conclusion
The synthesis of 4-chloroindoles can be approached through a variety of synthetic strategies, each with its own set of advantages and limitations. Classical methods such as the Fischer and Bartoli indole syntheses offer robust and versatile routes, while modern transition-metal-catalyzed reactions, particularly palladium-catalyzed C-H functionalization and annulation reactions, provide highly efficient and regioselective pathways under milder conditions. The choice of the optimal synthetic route will depend on factors such as the availability of starting materials, the desired substitution pattern on the final molecule, scalability, and the specific requirements of the research project. This guide provides a foundation for researchers to make an informed decision when embarking on the synthesis of these valuable compounds.
References
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- Synthesis of Medicinally Important Indole Derivatives: A Review. (n.d.). Bentham Science.
- The Synthesis of 3-Substituted Indoles: An In-depth Technical Guide. (2025). Benchchem.
- Boruah, M., & Ali, M. A. (2025). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC advances, 15(25), 17683-17711.
- Katayama, M. (2000). Synthesis and biological activities of 4-chloroindole-3-acetic acid and its esters. Bioscience, biotechnology, and biochemistry, 64(4), 808-15.
- Yamada, F. (2000). [Development of synthetic methods for 4-substituted indoles and their applications for the syntheses of natural products]. Yakugaku zasshi : Journal of the Pharmaceutical Society of Japan, 120(4), 363-73.
- Bartoli indole synthesis. (n.d.). Wikipedia.
- CN112028813B - 4-position chloroindole compound and preparation method thereof. (n.d.).
- Bartoli indole synthesis. (n.d.). Grokipedia.
- Tivendale, N. D., Davidson, S. E., Davies, N. W., Smith, J. A., Dalmais, M., Bendahmane, A. I., Quittenden, L. J., Sutton, L., Bala, R. K., Le Signor, C., Thompson, R., Horne, J., Reid, J. B., & Ross, J. J. (2012). Biosynthesis of the halogenated auxin, 4-chloroindole-3-acetic acid. Plant physiology, 159(3), 1055-63.
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- Directed ortho metal
- Nazaré, M., Schneider, C., Lindenschmidt, A., & Will, D. W. (2004). A flexible, palladium-catalyzed indole and azaindole synthesis by direct annulation of chloroanilines and chloroaminopyridines with ketones.
- Bartoli Indole Synthesis. (n.d.). SynArchive.
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- Directed (ortho)
- Organic Letters Ahead of Print. (n.d.).
- Bartoli Indole Synthesis. (2021). J&K Scientific LLC.
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- Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-indole synthesis by Fischer's method. Part I. Molecules (Basel, Switzerland), 15(4), 2491-8.
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- Palladium-Catalyzed Indole and Azaindole Synthesis by Direct Annulation of Electron-Poor o-Chloroanilines and o-Chloroaminopyridines with Aldehydes. (2025).
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- Hennessy, E. J., & Buchwald, S. L. (2003). Synthesis of Substituted Oxindoles from α-Chloroacetanilides via Palladium-Catalyzed C-H Functionalization. Journal of the American Chemical Society, 125(40), 12084-12085.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-1H-indole-2-carbaldehyde
As researchers and drug development professionals, our work with novel chemical entities like 4-Chloro-1H-indole-2-carbaldehyde is foundational to discovery. However, our responsibility extends beyond synthesis and application to include the safe and compliant management of chemical waste. This guide provides a comprehensive, procedurally-grounded framework for the proper disposal of this compound, ensuring the protection of laboratory personnel and the environment while adhering to stringent regulatory standards.
The protocols outlined herein are designed to be self-validating, integrating causality with procedural steps. This ensures that every action is understood, justified, and executed with the highest degree of scientific integrity and safety.
Hazard Identification and Immediate Risk Assessment
Before any handling or disposal, a thorough understanding of the compound's hazard profile is critical. This compound is a halogenated organic compound.[1] Based on Safety Data Sheet (SDS) information for this and structurally similar compounds, it must be treated as a hazardous substance.[2][3]
The primary hazards are summarized below. This information dictates the minimum personal protective equipment (PPE) required and the rationale for its classification as regulated hazardous waste.
| Hazard Classification | Details |
| GHS Pictogram | Exclamation Mark[3] |
| Signal Word | Warning[3] |
| Hazard Statements | H302: Harmful if swallowed.[3]H315: Causes skin irritation.[2]H319: Causes serious eye irritation.[2]H335: May cause respiratory irritation.[2] |
| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.[3]P304+P340: IF INHALED: Remove person to fresh air.[3]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]P405: Store locked up.[2]P501: Dispose of contents/container to an approved waste disposal plant.[2][4] |
The Regulatory Imperative: EPA and OSHA Compliance
The disposal of laboratory chemicals is not merely a matter of best practice; it is mandated by federal and state law. In the United States, two primary regulatory bodies govern this process:
-
Environmental Protection Agency (EPA): Through the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from its point of generation to its final disposal—a concept known as "cradle-to-grave" management.[5][6] Your institution is classified as a hazardous waste generator, and compliance is mandatory.[6][7]
-
Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), often called the Lab Standard, requires laboratories to develop a written Chemical Hygiene Plan (CHP).[8][9][10] This CHP must include procedures for the safe handling and disposal of hazardous chemicals.[8]
Therefore, the following protocols are not just recommendations but are essential for maintaining your laboratory's legal and ethical compliance.
Core Disposal Protocol for Unused or Waste Product
This protocol applies to the routine disposal of this compound, whether it is residual, off-specification, or simply no longer needed. Never dispose of this chemical down the drain or in the regular trash.[5][11][12]
Step-by-Step Disposal Workflow:
-
Waste Characterization: The first step is to formally identify the material as hazardous waste.[13] Given its known hazards, this compound and any materials (e.g., weighing paper, contaminated gloves) intimately contaminated with it must be managed as such.
-
Segregation: Proper segregation is paramount to prevent dangerous reactions.[13][14]
-
Action: Collect waste this compound in a dedicated waste container labeled for "Halogenated Organic Solids."[1]
-
Causality: Halogenated waste streams are often incinerated under specific conditions to prevent the formation of dioxins and other toxic byproducts. Mixing them with non-halogenated solvents can complicate and increase the cost of disposal. Keeping them separate is crucial for both safety and logistical efficiency.[1]
-
-
Containerization: The integrity of the waste container is a primary barrier against environmental release and personnel exposure.
-
Action: Use a container that is chemically compatible, in good condition, and has a secure, leak-proof screw-top cap.[5][14] The original product container is often an excellent choice.[14] The container must be kept closed at all times except when waste is being added.[6][11]
-
Causality: An open or damaged container is a common EPA violation and poses a significant risk of spills and vapor exposure.[6]
-
-
Labeling: Clear and accurate labeling is a non-negotiable regulatory requirement.
-
Action: As soon as the first portion of waste is added, affix a hazardous waste tag to the container.[11] The label must include:
-
Causality: This information is vital for emergency responders, waste handlers, and ensuring the waste is routed to the correct final disposal facility.
-
-
Accumulation: Waste must be stored safely at its point of generation prior to pickup.
-
Action: Store the labeled, closed container in a designated Satellite Accumulation Area (SAA).[14][15] This could be a secondary containment bin within a fume hood or a designated cabinet.
-
Causality: The SAA keeps hazardous materials organized, under the control of laboratory personnel, and minimizes the risk of spills spreading.[15] Regulations strictly limit the volume of waste and the duration it can be stored in an SAA.[14]
-
-
Arrange for Disposal: Laboratory personnel should never transport hazardous waste across campus.[11]
-
Action: Once the container is full or the project is complete, submit a chemical waste collection request to your institution's Environmental Health and Safety (EH&S) department, typically through an online portal.[11]
-
Causality: EH&S staff are specially trained and equipped to handle, transport, and consolidate hazardous waste for shipment to a licensed Treatment, Storage, and Disposal Facility (TSDF).
-
Emergency Protocol for Spills
Accidental spills require a calm, deliberate, and safe response. The procedure varies based on the size and location of the spill.
-
Immediate Response & Area Security:
-
Action: Alert colleagues in the immediate area.[16] If the spill is large or in a poorly ventilated area, evacuate and call emergency services or EH&S. Confine the hazard by closing the lab doors.[16]
-
Causality: The first priority is human safety. Preventing others from entering the contaminated area minimizes potential exposures.
-
-
Don Appropriate PPE:
-
Action: For an incidental spill that you are trained to handle, don the appropriate PPE: safety goggles, a lab coat, and chemically resistant gloves (nitrile is a common choice, but consult a glove compatibility chart for specifics).[16]
-
Causality: This compound is a known skin and eye irritant, and direct contact must be avoided.
-
-
Containment and Cleanup:
-
Action (for solid spills): Gently sweep or scoop the material into a suitable container.[17] Avoid creating dust; if necessary, you can lightly mist the powder with a non-reactive liquid to minimize aerosolization.[18]
-
Action (for liquid solution spills): Use an inert, non-combustible absorbent material like vermiculite, sand, or commercial spill pillows.[19][20] Apply the absorbent around the spill's perimeter first, then work inward to prevent it from spreading.[20]
-
Causality: Using an inert absorbent prevents any unintended chemical reactions. Containing the spill quickly limits the area of contamination.
-
-
Packaging and Disposal of Cleanup Debris:
-
Action: Place all contaminated absorbent materials, used PPE, and cleaning equipment into a heavy-duty plastic bag or a designated waste container.[1] Seal the container and label it as "Hazardous Waste" with the chemical name and "Spill Debris."
-
Causality: All materials used in the cleanup are now considered hazardous waste and must be disposed of according to the Core Disposal Protocol.
-
-
Decontamination:
-
Action: Wipe the spill area with a cloth dampened with soapy water.[16] For highly toxic materials, this cleaning residue may also need to be collected as hazardous waste.
-
Causality: This final step ensures that no residual chemical contamination remains on the work surface.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for managing this compound waste, from generation to final disposal.
Caption: Decision workflow for managing this compound waste.
References
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Occupational Safety and Health Administration. (n.d.). Laboratory Safety OSHA Lab Standard. OSHA Factsheet.
- Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard.
- Unknown. (n.d.). SPILL CLEANUP QUICK REFERENCE.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- Vanderbilt University. (2024, January). Guide to Managing Laboratory Chemical Waste.
- Hazardous Waste Experts. (2022, March 15). A Primer On Laboratory Waste Disposal.
- MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard.
- Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
- American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations.
- Safety Partners, LLC. (2021, May 27). The OSHA Lab Standard and the OSHA Hazard Communication Standard: Which Standard Applies in Your Workplace?.
- Purdue University. (n.d.). Hazardous Waste Disposal Guidelines.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- Thermo Fisher Scientific. (2025, September 24). SAFETY DATA SHEET.
- AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal.
- Chem Klean. (n.d.). Chemical Spill Procedures - Step By Step Guide.
- J&K Scientific LLC. (2021, September 2). Chemical spill cleanup procedures.
- Cornell EHS. (n.d.). 5.4 Chemical Spill Procedures.
- Fisher Scientific. (2009, October 13). SAFETY DATA SHEET.
- U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
- Echemi. (n.d.). 2-CHLORO-1H-INDOLE-3-CARBALDEHYDE SDS, 5059-30-3 Safety Data Sheets.
- Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals.
- Sigma-Aldrich. (n.d.). This compound | 27932-08-7.
Sources
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- 3. This compound | 27932-08-7 [sigmaaldrich.com]
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- 6. pfw.edu [pfw.edu]
- 7. epa.gov [epa.gov]
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- 14. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
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- 16. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
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- 20. jk-sci.com [jk-sci.com]
A Senior Application Scientist's Guide to Handling 4-Chloro-1H-indole-2-carbaldehyde
As researchers and drug development professionals, our work with novel chemical entities like 4-Chloro-1H-indole-2-carbaldehyde is foundational to discovery. However, progress cannot come at the expense of safety. This guide provides a direct, field-tested framework for handling this halogenated indole derivative, moving beyond a simple checklist to instill a deep, procedural understanding of the necessary safety protocols. Our goal is to ensure that every interaction with this compound is managed with the highest degree of care, protecting both the scientist and the integrity of the research.
Hazard Profile: Understanding the Adversary
Before any container is opened, a thorough understanding of the compound's hazard profile is non-negotiable. This compound, like many halogenated aromatic aldehydes, presents a multi-faceted risk profile that must be respected. The primary hazards are categorized based on available Safety Data Sheets (SDS) for this compound and structurally similar molecules.
Based on GHS (Globally Harmonized System) classifications, the primary threats are:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.
-
Serious Eye Irritation (Category 2/2A):
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
